molecular formula C8H12N2O B1243227 2-(Methoxymethyl)benzene-1,4-diamine CAS No. 337906-36-2

2-(Methoxymethyl)benzene-1,4-diamine

Cat. No.: B1243227
CAS No.: 337906-36-2
M. Wt: 152.19 g/mol
InChI Key: AVKBLCWBDLLVRL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzene-1,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKBLCWBDLLVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50187451
Record name 2-Methoxymethyl-p-phenylenediamine
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Molecular Weight

152.19 g/mol
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CAS No.

337906-36-2
Record name 2-Methoxymethyl-p-phenylenediamine
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Record name 2-Methoxymethyl-p-phenylenediamine
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Record name 2-Methoxymethyl-p-phenylenediamine
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Record name 2-(methoxymethyl)benzene-1,4-diamine
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Record name 2-METHOXYMETHYL-P-PHENYLENEDIAMINE
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Foundational & Exploratory

Spectroscopic Blueprint of 2-(Methoxymethyl)benzene-1,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic signature of 2-(methoxymethyl)benzene-1,4-diamine, a key intermediate in various chemical syntheses, particularly in the formulation of dyes and polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this compound. Our approach is rooted in decades of practical application, emphasizing not just the data itself, but the rationale behind the spectroscopic observations and their interpretation.

Introduction: The Molecular Identity of this compound

This compound, with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , is a substituted p-phenylenediamine.[1] Its structure, featuring a benzene ring with two amine groups and a methoxymethyl substituent, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the compound's identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a holistic view of the molecule's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a detailed picture of the hydrogen environments within the molecule. For this compound, we expect distinct signals for the aromatic protons, the amine protons, the methylene protons of the methoxymethyl group, and the methyl protons.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is a suitable choice due to its ability to dissolve the polar amine compound and its distinct solvent peak that does not interfere with the analyte's signals.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary and Interpretation

A patent describing the synthesis of this compound reports the following ¹H-NMR data in DMSO-d₆:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.41Doublet (d)1HAromatic C-H
6.37Doublet (d)1HAromatic C-H
6.33Doublet of doublets (dd)1HAromatic C-H
4.24Singlet (s)2H-NH₂
4.21Singlet (s)2H-CH₂-
4.11Singlet (s)2H-NH₂
3.23Singlet (s)3H-OCH₃

Table 1: ¹H NMR Data for this compound in DMSO-d₆.[2]

Interpretation of the ¹H NMR Spectrum:

The interpretation of the reported data presents a nuanced picture of the molecule's structure.[2]

  • Aromatic Region (6.33-6.41 ppm): The three signals in the aromatic region, integrating to one proton each, are consistent with the three protons on the substituted benzene ring. The doublet and doublet of doublets splitting patterns arise from coupling between adjacent protons.

  • Amine Protons (4.24 and 4.11 ppm): The two singlets at 4.24 and 4.11 ppm, each integrating to two protons, are assigned to the two amine (-NH₂) groups. The appearance of two distinct signals for the amine protons suggests that their chemical environments are different, possibly due to restricted rotation or hydrogen bonding interactions with the solvent or other molecules.

  • Methylene and Methyoxy Protons (4.21 and 3.23 ppm): The singlet at 4.21 ppm, integrating to two protons, corresponds to the methylene (-CH₂-) protons of the methoxymethyl group. The singlet at 3.23 ppm, integrating to three protons, is characteristic of the methyl (-OCH₃) protons.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

} "Molecular structure of this compound with atom numbering."

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (ppm)Assignment
~140-150C-NH₂
~135-145C-NH₂
~120-130C-CH₂OCH₃
~115-125C-H
~110-120C-H
~105-115C-H
~70-75-CH₂-
~55-60-OCH₃

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: The six carbons of the benzene ring are expected to appear in the range of 105-150 ppm. The carbons directly attached to the electron-donating amine groups will be the most shielded (upfield), while the carbon attached to the methoxymethyl group will also be influenced by its substituents.

  • Aliphatic Carbons: The methylene carbon (-CH₂-) of the methoxymethyl group is expected to resonate around 70-75 ppm, and the methyl carbon (-OCH₃) is predicted to be in the 55-60 ppm region.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Expected IR Absorption Bands and Interpretation

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3250N-H stretchPrimary Amine (-NH₂)
3050-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H (-CH₂, -CH₃)
1650-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C stretchAromatic Ring
1260-1000C-N stretchAromatic Amine
1150-1085C-O stretchEther (-O-CH₂)

Table 3: Expected IR Absorption Bands for this compound.

Interpretation of the IR Spectrum:

  • N-H Vibrations: The most prominent features in the IR spectrum will be the N-H stretching vibrations of the two primary amine groups, appearing as a pair of bands in the 3450-3250 cm⁻¹ region. The N-H bending vibration will be observed around 1650-1580 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching absorptions will be present as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxymethyl group will appear below 3000 cm⁻¹.

  • Aromatic and Ether Linkages: The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ region. The characteristic C-O stretching of the ether linkage will be a strong band in the 1150-1085 cm⁻¹ range.

dot graph "experimental_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="sans-serif", fontsize=10];

} "Workflow for the spectroscopic analysis of the target compound."

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) would be a suitable method.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation and typically producing a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Expected Mass Spectrum and Fragmentation

  • Molecular Ion: For this compound (C₈H₁₂N₂O), the exact mass is 152.09496 g/mol . In ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 153.1028. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxymethyl group (-CH₂OCH₃).

dot graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#FFFFFF", style="filled"]; edge [fontname="sans-serif", fontsize=10];

} "Plausible fragmentation pathways in electron ionization mass spectrometry."

Conclusion: A Unified Spectroscopic Identity

The combination of NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H NMR spectrum confirms the number and connectivity of the protons, the predicted ¹³C NMR spectrum maps the carbon skeleton, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides fragmentation clues. Together, these techniques offer an unambiguous confirmation of the molecule's structure and a reliable means of assessing its purity, which is critical for its application in research and industry.

References

  • PubChem. 2-Methoxymethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. EP2621885B1.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methoxymethyl)benzene-1,4-diamine, a key primary intermediate, has garnered significant attention in various chemical industries, most notably as a less sensitizing alternative to traditional p-phenylenediamine (PPD) in oxidative hair dye formulations. Its unique structural features, particularly the methoxymethyl substituent at the ortho position to one of the amino groups, modulate its reactivity and toxicological profile. This guide provides an in-depth technical exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and comparative analysis of the different strategies. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the synthesis of this important molecule.

Synthetic Strategies and Mechanistic Insights

Several synthetic pathways to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as cost-effectiveness, scalability, and the desired purity of the final product. This guide will focus on three prominent synthetic strategies.

Telescoping Synthesis from 2-Hydroxymethylaniline

A cost-effective and efficient approach is the "telescoping" or one-pot synthesis starting from 2-hydroxymethylaniline.[1][2] This method is advantageous as it minimizes the need for isolating intermediates, thereby reducing waste and improving overall yield.[1] The key steps involve diazotization, an azo coupling, and a final reductive cleavage.

A detailed experimental protocol for this synthesis is outlined in the patent literature.[1] The process begins with the diazotization of 2-hydroxymethylaniline, followed by coupling with another molecule of 2-hydroxymethylaniline to form an azo compound. This intermediate is then subjected to reductive cleavage to yield 2-hydroxymethyl-p-phenylenediamine, which is subsequently methylated.

  • Step A: Synthesis of 2-(hydroxymethyl)-4-{(E)-[2-(hydroxymethyl)phenyl]diazenyl}aniline: 2-hydroxymethylaniline is treated with a nitrosation agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. This salt then undergoes an azo coupling reaction with a second equivalent of 2-hydroxymethylaniline.

  • Step B: Synthesis of 2-hydroxymethyl-p-phenylenediamine: The azo compound from the previous step is subjected to catalytic hydrogenation. The azo bond is cleaved, yielding 2-hydroxymethyl-p-phenylenediamine and regenerating 2-hydroxymethylaniline, which can be recycled.[1]

  • Step C: Synthesis of this compound: The resulting 2-hydroxymethyl-p-phenylenediamine is treated with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to afford the final product.[1]

The core of this synthesis lies in the formation and subsequent cleavage of the azo linkage. The final methylation is a straightforward acid-catalyzed etherification.

Caption: Synthetic pathway starting from 2-chlorobenzylchloride.

A variation of this route mentioned in the literature involves a Smiles rearrangement. [3][4]The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. [3][4][5]In the context of this synthesis, it would likely involve the migration of an aryl group to a nucleophilic heteroatom.

Caption: Generalized mechanism of the Smiles Rearrangement.

Synthesis from 2-Hydroxymethyl-phenol

A third approach utilizes 2-hydroxymethyl-phenol as the starting material. [5]This method involves the sequential introduction of the required functional groups onto the phenol ring.

The key steps in this synthesis are as follows:[5]

  • Step A: Methylation: The phenolic hydroxyl group of 2-hydroxymethyl-phenol is selectively methylated to produce 2-methoxymethyl-phenol.

  • Step B: Nitrosation: A nitroso group is introduced into the para-position of the 2-methoxymethyl-phenol.

  • Step C: Condensation and Reduction: The nitroso intermediate is then converted to the final diamine. This can involve condensation with hydroxylamine to form a dioxime, followed by reduction. [5]Alternatively, a direct reductive amination can be performed. [5]

The crucial step in this pathway is the regioselective nitrosation at the para-position to the hydroxyl group. The final conversion of the nitroso group and the carbonyl tautomer to an amine is achieved through reductive amination. Reductive amination involves the formation of an imine or oxime intermediate, which is then reduced to the corresponding amine. [6][7][8]

Caption: Synthetic pathway starting from 2-hydroxymethyl-phenol.

Comparative Analysis of Synthetic Routes

Parameter Telescoping Synthesis from 2-Hydroxymethylaniline Synthesis from 2-Chlorobenzylchloride Synthesis from 2-Hydroxymethyl-phenol
Starting Material 2-Hydroxymethylaniline2-Chlorobenzylchloride2-Hydroxymethyl-phenol
Key Reactions Diazotization, Azo coupling, Reductive cleavage, EtherificationNitration, Nucleophilic Aromatic Substitution, Catalytic HydrogenationMethylation, Nitrosation, Condensation, Reduction/Reductive Amination
Advantages Cost-effective, minimizes intermediate isolation, potential for recycling starting material. [1]Utilizes well-established aromatic chemistry.Avoids the use of highly toxic or hazardous reagents in some variations.
Disadvantages Involves the handling of potentially unstable diazonium salts.Can involve harsh nitrating conditions and the use of benzyl protecting groups that require a separate removal step. [3]May require careful control of regioselectivity during nitrosation.
Reported Yields Generally high due to the telescoping nature.Can be moderate to good, but may be lowered by the number of steps.Yields are dependent on the efficiency of the nitrosation and reduction steps.

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable routes. The "telescoping" synthesis from 2-hydroxymethylaniline offers an elegant and efficient approach, minimizing waste and maximizing atom economy. The pathway from 2-chlorobenzylchloride, while involving more steps, relies on predictable and well-understood transformations. The synthesis from 2-hydroxymethyl-phenol provides an alternative that may offer advantages in terms of reagent safety.

The selection of an optimal synthetic strategy will ultimately be guided by the specific requirements of the application, including cost, scale, purity, and environmental considerations. A thorough understanding of the underlying mechanisms of each step is crucial for process optimization, troubleshooting, and ensuring the safe and efficient production of this valuable chemical intermediate.

References

  • WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google P
  • Smiles Rearrangement Reaction : Mechanism , Application and Modification. (2025). [Link]

  • SMILES REARRANGEMENT [REACTION AND MECHANISM] | PPTX - Slideshare. [Link]

  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P
  • EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google P
  • The Truce–Smiles rearrangement and related reactions: a review. [Link]

  • Smiles rearrangement - Grokipedia. [Link]

  • Radical Smiles Rearrangement: An Update - PMC - NIH. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

  • WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google P
  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. [Link]

  • US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google P

Sources

An In-depth Technical Guide to 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and primary applications of 2-(Methoxymethyl)benzene-1,4-diamine (CAS No: 337906-36-2). A substituted p-phenylenediamine, this compound has garnered significant attention as a primary intermediate, particularly in the formulation of next-generation oxidative hair dyes. Its key characteristic is a reduced skin sensitization potential compared to its unsubstituted analogue, p-phenylenediamine (PPD), making it a critical component for developing safer consumer products for a sensitized population. This document offers researchers, scientists, and drug development professionals the foundational knowledge required for its effective evaluation, handling, and application.

Chemical Identity and Structure

This compound, also known as 2-Methoxymethyl-p-phenylenediamine (ME-PPD), is an aromatic diamine. The presence of primary amine groups at positions 1 and 4 of the benzene ring makes it an effective precursor in polymerization and oxidative coupling reactions. The methoxymethyl substituent at position 2 is a critical structural modification that sterically hinders the molecule, which is believed to reduce its ability to act as a potent skin sensitizer.[1]

  • IUPAC Name: this compound[2]

  • CAS Number: 337906-36-2[3]

  • Molecular Formula: C₈H₁₂N₂O[3]

  • Molecular Weight: 152.19 g/mol [2][3]

  • Common Synonyms: 2-Methoxymethyl-p-Phenylenediamine, ME-PPD, 1,4-Benzenediamine, 2-(methoxymethyl)-[2][3][4]

  • Canonical SMILES: COCC1=C(C=CC(=C1)N)N[2]

  • InChIKey: AVKBLCWBDLLVRL-UHFFFAOYSA-N[2][4]

Physicochemical Properties

The physicochemical properties of a compound are paramount for determining its behavior in various matrices, guiding formulation development, and establishing safety protocols. The data presented below are derived from experimental findings reported in safety data sheets and chemical databases.

PropertyValueConditionsSource
Physical State Solid, PowderAmbient[3]
Color White-[3]
Melting Point 80.7 - 81.1 °C1 atm[3]
Boiling Point Decomposes> 81.1 °C (No boiling point observed up to 250°C)[3]
Water Solubility 284 g/L20 °C[3]
Partition Coefficient (Log P) -0.64922.5 °C[3]
Auto-ignition Temperature > 404 °C-[3]
Density 1.203 g/cm³20 °C[5]
Vapor Pressure ~0 hPa20-50 °C (Calculated)[5]

Expert Insights: The high water solubility and negative Log P value indicate that this compound is a highly hydrophilic compound.[3] This has significant implications for its formulation in aqueous-based systems, such as hair dyes, and its pharmacokinetic profile, suggesting rapid absorption and excretion with low potential for bioaccumulation. The noted decomposition above the melting point is a critical parameter for synthesis and purification, indicating that techniques such as distillation are unsuitable and thermal stress should be minimized.[3]

Synthesis Pathway Overview

Understanding the synthesis of this compound provides context for potential impurities and informs quality control strategies. A common and scalable method is a multi-step process starting from 2-chlorobenzylchloride, as detailed in patent literature.[6][7] The causality behind this pathway lies in the controlled, sequential introduction of functional groups to build the final molecule with high purity.

The general workflow is as follows:

Synthesis_Workflow A 2-Chlorobenzylchloride B 4-Nitro-2-chloromethyl- chlorobenzene A->B Nitration C 4-Nitro-2-methoxymethyl- chlorobenzene B->C Methoxylation D 1-Benzylamino-2-(methoxymethyl)- 4-nitrobenzene C->D Amination w/ Benzylamine E 2-(Methoxymethyl)benzene- 1,4-diamine D->E Catalytic Hydrogenation

Caption: Generalized synthetic route to this compound.

Causality in Synthesis:

  • Nitration: The initial nitration step places a nitro group para to the chloro-substituted benzyl group, which will ultimately become one of the amine functionalities.

  • Methoxylation & Amination: These nucleophilic substitution steps build the core structure. The use of a benzylamine protecting group is a key strategic choice to ensure selectivity.

  • Catalytic Hydrogenation: The final step is a reduction of the nitro group to an amine and cleavage of the benzyl protecting group.[7] This is typically achieved using a palladium or platinum-based catalyst under a hydrogen atmosphere.[7] This method is highly efficient and clean, minimizing byproducts. The entire process, especially the final steps, must be conducted under an inert atmosphere as aromatic diamines are susceptible to oxidation.[8]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound in both raw material and final formulations.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound. Its hydrophilic nature makes it well-suited for reverse-phase chromatography.

Field-Proven Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is based on a validated method for analyzing 2-Methoxymethyl-p-phenylenediamine.[4][8] The choice of a specialized reverse-phase column and an acidic mobile phase ensures good peak shape and retention for this polar, basic analyte.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent reverse-phase column with low silanol activity.[8]

  • Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS compatibility).[4][8]

  • Mobile Phase B: Acetonitrile (MeCN).[4][8]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 10 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Dilute further as needed for calibration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A A->B C Dilute to Working Concentration B->C D Inject Sample C->D E RP-HPLC Separation (Newcrom R1 Column) D->E F UV Detection (280 nm) E->F G Integrate Peak Area F->G H Calculate Purity (% Area) G->H

Sources

2-(Methoxymethyl)benzene-1,4-diamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Methoxymethyl)benzene-1,4-diamine in Organic Solvents

Introduction

This compound, also known by its synonym 2-Methoxymethyl-p-Phenylenediamine (ME-PPD), is an aromatic amine increasingly utilized in various chemical applications, notably as a key intermediate and precursor in the formulation of oxidative hair dyes[1][2]. Its unique molecular structure, featuring a hydrophobic benzene core functionalized with two hydrophilic primary amine groups and a methoxymethyl ether group, imparts a complex and versatile solubility profile. Understanding this profile is paramount for researchers, formulation scientists, and process chemists in optimizing reaction conditions, purification protocols, and final product formulations.

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS: 337906-36-2) in a range of common organic solvents. We will delve into the underlying chemical principles that govern its solubility, present a qualitative solubility summary, and provide a detailed, field-proven experimental protocol for the quantitative determination of its equilibrium solubility.

Molecular Structure and Physicochemical Properties

The solubility of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. ME-PPD possesses a fascinating duality: a nonpolar aromatic ring and highly polar functional groups capable of hydrogen bonding.

  • Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, promoting interactions with nonpolar solvents through van der Waals forces.

  • Amine Groups (-NH₂): The two primary amine groups are strong hydrogen bond donors and acceptors. They are also weakly basic, allowing for protonation and salt formation in acidic media, which dramatically enhances aqueous solubility[3].

  • Methoxymethyl Group (-CH₂OCH₃): The ether oxygen in this group acts as a hydrogen bond acceptor, further contributing to the molecule's affinity for polar solvents.

This combination results in a molecule with significant polarity, as evidenced by its negative LogP value, which indicates a preference for hydrophilic environments[4][5].

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 337906-36-2[4][5][6][7]
Molecular Formula C₈H₁₂N₂O[4][5][7]
Molecular Weight 152.19 g/mol [4][7]
Appearance White crystalline powder/solid[4][5]
Melting Point 80.7 - 81.1 °C[5]
logP (Octanol/Water) -0.649 (at 22.5 °C)[4][5]
Water Solubility 284 g/L (at 20 °C)[5]

The exceptionally high water solubility and negative logP value are critical data points, confirming the dominant influence of the polar functional groups on the molecule's overall properties[5].

Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility[8]. Based on the molecular structure analysis, ME-PPD is expected to be most soluble in polar organic solvents and progressively less soluble as solvent polarity decreases. While extensive quantitative data is not publicly available for all solvents, a qualitative and predictive summary can be constructed based on chemical principles and solvent classifications.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding (both donating and accepting) between the solvent's hydroxyl group and the compound's amine and ether groups. These solvents are often used in its synthesis, implying good solubility[9][10].
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions. Solvents like DMSO are excellent hydrogen bond acceptors, readily solvating the amine protons[5].
Moderate Polarity Ethyl Acetate, Dichloromethane (DCM)Moderate A balance of interactions. The solvent's polarity is sufficient to engage with the amine/ether groups, while its organic character interacts with the benzene ring. General literature suggests amines are soluble in DCM[11].
Nonpolar Toluene, HexaneLow to Very Low The energy required to break the strong intermolecular hydrogen bonds between ME-PPD molecules is not compensated by the weak van der Waals forces formed with nonpolar solvents[12].

Standard Protocol for Equilibrium Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a robust experimental protocol is required. The equilibrium shake-flask method is a gold-standard technique that is both reliable and reproducible[12]. This protocol is designed to be a self-validating system for determining solubility in any given solvent.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess ME-PPD solid to the chosen organic solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48h) to ensure equilibrium A->B C Allow solid to settle B->C D Filter supernatant through a 0.22 µm syringe filter to remove all undissolved solid C->D Clarification E Prepare serial dilutions of the clear filtrate D->E F Quantify concentration using a calibrated HPLC-UV method E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Methodology

Objective: To accurately quantify the solubility of ME-PPD in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid ME-PPD to a glass vial. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to confirm saturation. A starting point is ~20-50 mg of solid per 1 mL of solvent.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand undisturbed at the controlled temperature for at least 30 minutes to allow undissolved solids to sediment.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Immediately pass the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable diluent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. Multiple dilutions may be necessary.

  • Quantitative Analysis (HPLC-UV):

    • Calibration: Prepare a series of calibration standards of ME-PPD of known concentrations in the same diluent.

    • Method: Inject the standards and the diluted samples onto the HPLC system. A typical reverse-phase method might be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or other modifier).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength of maximum absorbance for ME-PPD (e.g., ~240-300 nm, to be determined empirically).

      • Injection Volume: 10 µL

    • Data Acquisition: Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation:

    • Using the regression equation from the calibration curve, determine the concentration of ME-PPD in the diluted sample.

    • Calculate the original concentration in the undiluted filtrate by multiplying by the dilution factor. This final value represents the equilibrium solubility of ME-PPD in the tested solvent at the specified temperature.

Conclusion

This compound is a highly polar aromatic amine whose solubility is dominated by its capacity for hydrogen bonding. It exhibits high solubility in polar protic and aprotic organic solvents, such as alcohols and DMSO, and has very limited solubility in nonpolar solvents like hexane. This distinct solubility profile is a direct consequence of the interplay between its hydrophilic amine and ether functional groups and its hydrophobic benzene core. For researchers and developers, this knowledge is critical for selecting appropriate solvent systems for synthesis, purification, formulation, and analytical testing, ensuring efficiency and success in their scientific endeavors. The provided experimental protocol offers a reliable framework for obtaining precise quantitative data to support these critical decisions.

References

  • This compound - Chongqing Chemdad Co., Ltd. Chemdad.4

  • This compound - Safety Data Sheet. ChemicalBook.5

  • An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives. Benchchem.12

  • This compound | 337906-36-2. ChemicalBook.6

  • UNIT I Benzene and its derivatives. Raffles University.13

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.9

  • 2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859. PubChem.7

  • 337906-36-2|this compound. BLDpharm.14

  • Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. Google Patents.15

  • Experiment 13 – Properties of Amines and Amides. Moorpark College.11

  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Google Patents.10

  • Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Journal of Liquid Chromatography & Related Technologies.16

  • Solubility of Organic Compounds. University of Calgary.Link

  • Are amines soluble in organic solvents? Quora.8

  • Abstract about aromatic amines. ResearchGate.17

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.18

  • OPINION ON 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. European Commission.1

  • Test for Amino Groups. BYJU'S.3

  • Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.19

  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind.20

  • This compound CAS: 337906-36-2. Career Henan Chemical Co.2

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An In-Depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The provided CAS Number, 337906-36-2, corresponds to the compound 2-Methoxymethyl-p-phenylenediamine, a substance primarily used in the synthesis of dyes.[1][2][3][4] The technical requirements of this guide, focusing on signaling pathways, drug development, and specific experimental protocols, strongly indicate that the intended subject is the well-characterized research compound GSK1016790A (alternate CAS Number: 942206-85-1).[5][6][7] GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and aligns with the scientific context of the prompt.[7][8] This guide will proceed with a comprehensive analysis of GSK1016790A.

Introduction: Elucidating Cellular Signaling with a Selective TRPV4 Probe

GSK1016790A is a powerful small molecule tool developed by GlaxoSmithKline for the potent and selective activation of the TRPV4 ion channel.[7][9] TRPV4 is a non-selective cation channel that is permeable to calcium (Ca²⁺) and plays a crucial role in a multitude of physiological processes, including osmoregulation, vascular function, and mechanosensation.[6][9][10] As an experimental tool, the high potency of GSK1016790A, with efficacy in the nanomolar range, allows researchers to precisely investigate the downstream consequences of TRPV4 activation in various cellular and systemic contexts.[8][9] This guide provides an in-depth overview of its chemical properties, mechanism of action, associated signaling cascades, and the key experimental methodologies used to characterize its function.

Chemical Structure and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research, influencing factors such as solubility for in vitro assays and formulation for in vivo studies.

Table 1: Chemical and Physical Properties of GSK1016790A

PropertyValueReference
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[7][8]
Synonyms GSK101[6][7]
CAS Number 942206-85-1[5][6]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[6][7]
Molecular Weight 655.61 g/mol [7][8]
Appearance Crystalline solid[6]
Solubility DMSO: ≥50 mg/mL, DMF: 15 mg/mL, Ethanol: 10 mg/mL[6]
SMILES CC(C)CC(=O)N3CCN(CC3)C(=O)NS(=O)(=O)c4ccc(Cl)cc4Cl[7][11]
InChI Key IVYQPSHHYIAUFO-VXKWHMMOSA-N[6][7]

Core Mechanism of Action: Direct Channel Gating and Calcium Influx

GSK1016790A functions as a direct agonist of the TRPV4 channel.[12] Its binding to the channel protein induces a conformational change, leading to the opening of the channel pore.[12] This event allows for the influx of cations, with a notable permeability to Ca²⁺.[9][12] The resulting rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) is the primary event that triggers a cascade of downstream signaling pathways.[12][13] The specificity of GSK1016790A for TRPV4 is well-documented; its effects are absent in cells not expressing the channel and can be blocked by known TRPV4 antagonists such as HC067047.[12][14]

Downstream Signaling Cascades: From Ion Flux to Cellular Response

The initial Ca²⁺ signal initiated by GSK1016790A is transduced into complex, cell-type-dependent physiological responses through various signaling pathways. These pathways can modulate everything from vascular tone to gene expression.[8][12]

Endothelial Nitric Oxide Synthase (eNOS) Activation and Vasodilation

In endothelial cells, GSK1016790A-mediated TRPV4 activation is a key regulator of vasodilation. The influx of Ca²⁺ activates downstream kinases, including Akt and AMP-activated protein kinase (AMPK), which in turn phosphorylate and activate endothelial nitric oxide synthase (eNOS).[12] Activated eNOS produces nitric oxide (NO), a potent vasodilator.[8][12]

eNOS_Activation_Pathway GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Binds & Activates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Opens Downstream_Kinases Akt / AMPK Ca_Influx->Downstream_Kinases Activates eNOS eNOS Downstream_Kinases->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

GSK1016790A-induced eNOS activation pathway in endothelial cells.
Channel Trafficking and Desensitization

Prolonged exposure to GSK1016790A leads to a dynamic regulation of the TRPV4 channel itself. The activation triggers a Ca²⁺-dependent signaling cascade involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[13] This pathway ultimately leads to the endocytosis (internalization) of TRPV4 channels from the plasma membrane, moving them to recycling endosomes.[13][14] This process serves as a negative feedback mechanism, causing partial desensitization and down-regulation of the channel's surface expression.[9][13][15]

Quantitative Potency of GSK1016790A

The potency of GSK1016790A is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response. Its high potency makes it a valuable tool for studying TRPV4 function both in vitro and in vivo.[12][13]

Table 2: Potency (EC₅₀) of GSK1016790A in Various Cell Systems

ParameterCell TypeSpeciesValueReference
EC₅₀ for Ca²⁺ InfluxHEK cells expressing TRPV4Human2.1 nM[5][6][8]
EC₅₀ for Ca²⁺ InfluxHEK cells expressing TRPV4Mouse18 nM[5][6][8]
EC₅₀ for Ca²⁺ InfluxHeLa cells expressing TRPV4Human3.3 nM[9][15]
EC₅₀ for Cytoplasmic AggregationHEK293 cells expressing TRPV4Human31 nM[13][14]
EC₅₀Choroid plexus epithelial cellsNot Specified34 nM[16]

Key Experimental Protocols for Characterizing GSK1016790A Activity

The following protocols are foundational for investigating the effects of GSK1016790A on TRPV4 channels.

Intracellular Calcium Imaging

Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) following the application of GSK1016790A. This is the most direct method to confirm TRPV4 activation.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom imaging dishes or coverslips and culture overnight.[9][17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for a specified duration at 37°C.[12]

  • Washing: Gently wash the cells with the physiological salt solution to remove any excess extracellular dye.[12]

  • Baseline Measurement: Using a fluorescence microscope, record the baseline fluorescence intensity of the cells for 1-2 minutes to establish a stable signal.[9][12]

  • Agonist Application: Add GSK1016790A at the desired concentration to the imaging chamber.

  • Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the rapid increase and subsequent plateau or decay of the calcium signal.[9]

  • Analysis: Quantify the change in fluorescence, which is proportional to the change in [Ca²⁺]i. For ratiometric dyes like Fura-2, calculate the ratio of emissions at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the relative change in fluorescence (ΔF/F₀).[12]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through the TRPV4 channels upon activation by GSK1016790A.

Step-by-Step Methodology:

  • Cell Preparation: Use cells expressing TRPV4 grown on glass coverslips, placed in a recording chamber on an inverted microscope.[12]

  • Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ when filled with an intracellular solution. The intracellular solution typically contains cesium to block potassium channels, while the extracellular solution is a physiological salt buffer.[9][17]

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, achieving electrical and chemical access to the cell's interior.

  • Current Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Record baseline current.[17]

  • Agonist Perfusion: Perfuse the recording chamber with a solution containing GSK1016790A.

  • Data Acquisition: Record the inward and outward currents evoked by the agonist. A voltage-ramp protocol (e.g., -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship, which is characteristic of the TRPV4 channel.[9][17]

Experimental_Workflow cluster_calcium Calcium Imaging cluster_patch Patch-Clamp Electrophysiology C1 Load Cells with Calcium Indicator Dye C2 Record Baseline Fluorescence C1->C2 C3 Add GSK1016790A C2->C3 C4 Record Fluorescence Change (ΔF/F₀) C3->C4 P1 Achieve Whole-Cell Configuration P2 Record Baseline Membrane Current P1->P2 P3 Apply GSK1016790A P2->P3 P4 Record Evoked TRPV4 Current P3->P4

Simplified workflows for key experimental protocols.

Conclusion

GSK1016790A is an indispensable pharmacological tool for probing the function of TRPV4 channels. Its high potency and selectivity enable the precise activation of this channel, triggering a primary influx of Ca²⁺ that initiates a diverse array of downstream signaling pathways. These pathways, involving critical cellular regulators like PKC, PI3K, RhoA, and eNOS, ultimately dictate physiological responses ranging from vasodilation to the dynamic regulation of the channel's own cell surface expression. The experimental methodologies detailed here provide a robust framework for researchers to further investigate the multifaceted roles of TRPV4 in both health and disease, underpinning future therapeutic development targeting this important ion channel.

References

  • The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels. (n.d.). Benchchem. Retrieved January 16, 2026.
  • Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6.
  • Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713.
  • The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. (2019). PMC - PubMed Central.
  • Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. (2018). PubMed Central.
  • Optical recording reveals novel properties of GSK1016790A-induced vanilloid transient receptor potential channel TRPV4 activity in primary human endothelial cells. (2012). PubMed.
  • Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. (n.d.). UTMB Research Expert.
  • Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. (2011).
  • A Comparative Guide to TRPV4 Agonists: RN-1747 versus GSK1016790A. (n.d.). Benchchem. Retrieved January 16, 2026.
  • GSK1016790A. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]

  • (PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. (2019).
  • Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. (2018). American Physiological Society Journal.
  • GSK1016790A. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • TRPV4 agonist GSK1016790A increases mucus production and alleviates diabetic intestinal injury by activating the Ca2+/CAMKII/GSK3β p
  • GSK1016790A. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]

  • Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest r
  • Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. (2011). PMC - NIH.
  • 2-(methoxymethyl)benzene-1,4-diamine CAS NO.337906-36-2. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

  • 2-Methoxymethyl-p-phenylenediamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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An In-Depth Technical Guide to the Reactivity of Amine Groups in 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methoxymethyl)benzene-1,4-diamine, a substituted p-phenylenediamine, is a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for hair dyes.[1][2] The reactivity of its two primary amine groups, situated at the 1- and 4-positions, is intricately modulated by the electronic and steric influence of the methoxymethyl substituent at the 2-position. This guide provides a comprehensive analysis of the differential reactivity of these amine groups. We will explore key chemical transformations including N-acylation, N-alkylation, diazotization, and Schiff base formation. The underlying principles governing regioselectivity are elucidated, supported by detailed experimental protocols, mechanistic diagrams, and characterization data. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek to leverage the unique chemical properties of this compound.

Molecular Structure and Reactivity Overview

This compound possesses a unique substitution pattern that dictates the reactivity of its nucleophilic centers. The two amine groups are electronically activated by their attachment to the aromatic ring. However, their local chemical environments are distinct, leading to differential reactivity.

  • Amine Group at C4 (para-position): This amine is sterically unhindered. Its nucleophilicity is primarily influenced by the standard electronic donating effect of the other amine group and the more complex influence of the methoxymethyl group.

  • Amine Group at C1 (ortho-position): This amine is situated adjacent to the methoxymethyl group. This proximity introduces significant steric hindrance, which can impede the approach of bulky electrophiles.[3][4]

The methoxymethyl group (-CH₂OCH₃) itself has a dual electronic nature. While the ether oxygen can donate electron density via resonance, the overall group can exhibit a mild inductive electron-withdrawing effect. Critically, its primary influence is steric, creating a more crowded environment around the C1-amino group.[5][6] This inherent asymmetry is the key to achieving selective functionalization of one amine group over the other.

Physicochemical Properties

A summary of key physicochemical data for this compound is presented below.

PropertyValueReference
Molecular FormulaC₈H₁₂N₂O[7]
Molecular Weight152.19 g/mol [7]
Melting Point80.7 - 81.1 °C[8]
Water Solubility284 g/L at 20 °C[8]
log Pow-0.649 at 22.5 °C[8][9]

Regioselective N-Acylation

N-acylation is a fundamental transformation for amine groups. In the case of this compound, the differential steric environment allows for highly selective mono-acylation at the more accessible C4-amine.

Causality of Selectivity: The rate of acylation is highly sensitive to steric hindrance. The bulky methoxymethyl group shields the C1-amine, making the C4-amine the preferred site for nucleophilic attack on an acylating agent like an acyl chloride or anhydride. By carefully controlling reaction conditions (e.g., low temperature, slow addition of the acylating agent), di-acylation can be minimized.[10][11][12]

Workflow for Selective Mono-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in an aprotic solvent (e.g., DCM) cool Cool reaction mixture to -78 °C under N2 atmosphere start->cool add Add Acyl Chloride solution dropwise to the diamine solution cool->add acyl_prep Prepare solution of Acyl Chloride (1.0 eq) in DCM acyl_prep->add stir Stir at -78 °C for 4 hours add->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain Mono-acylated Product purify->product

Caption: Workflow for the selective mono-acylation of this compound.

Experimental Protocol: Selective Mono-N-acetylation
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-amino-2-(methoxymethyl)phenyl)acetamide.

Diazotization and Subsequent Coupling Reactions

Diazotization of aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields diazonium salts, which are versatile intermediates in organic synthesis.[13] For this compound, the electronic differences between the two amino groups, though subtle, can be exploited for selective diazotization under carefully controlled conditions. The C4-amine is generally expected to be slightly more basic and reactive.

Mechanism of Diazotization

Ar-NH2 Aromatic Amine (Ar-NH2) N-Nitrosamine N-Nitrosamine [Ar-NH-N=O] Ar-NH2->N-Nitrosamine + HONO, -H2O HONO Nitrous Acid (HONO) H+ Acid (H+) Diazohydroxide Diazohydroxide [Ar-N=N-OH] N-Nitrosamine->Diazohydroxide Tautomerization Diazonium Diazonium Ion [Ar-N2+] Diazohydroxide->Diazonium + H+, -H2O

Caption: General mechanism for the diazotization of a primary aromatic amine.

Experimental Protocol: Selective Mono-Diazotization and Azo Coupling
  • Diazotization: Dissolve this compound (1.0 eq) in aqueous HCl (3.0 eq) at 0-5 °C. Prepare a solution of sodium nitrite (1.0 eq) in cold water and add it dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate beaker, dissolve the coupling agent (e.g., phenol, 1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A colored azo compound should precipitate immediately.

  • Isolation: Stir the reaction mixture for an additional hour at low temperature. Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

N-Alkylation and Schiff Base Formation

N-Alkylation: Direct N-alkylation with alkyl halides can be challenging to control and often leads to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium salts. The steric hindrance at the C1-amine significantly disfavors its alkylation compared to the C4-amine. Reductive amination offers a more controlled route to mono-alkylated products.

Schiff Base Formation: The reaction with aldehydes and ketones to form imines (Schiff bases) is another key reaction. Similar to acylation, the C4-amine will react preferentially due to its greater steric accessibility. This allows for the synthesis of mono-imine derivatives.

Factors Influencing Regioselectivity

center Reactivity of This compound steric Steric Hindrance (ortho-CH2OCH3 group) center->steric governs electronic Electronic Effects (Activating -NH2 groups) center->electronic influences conditions Reaction Conditions (Temp., Stoichiometry) center->conditions controlled by reagent Electrophile Size steric->reagent interacts with

Caption: Key factors governing the regioselective reactions of the diamine.

Analytical Characterization

Confirming the regioselectivity of these reactions is paramount. A combination of spectroscopic techniques is employed.

TechniqueStarting Diamine (MMB-1,4-DA)C4-Mono-Acetylated Product
¹H NMR Two distinct -NH₂ signals. Aromatic protons show complex splitting. Singlet for -OCH₃ and a singlet for -CH₂-.One -NH₂ signal remains. One amide -NH signal appears (downfield). Aromatic proton signals shift and change multiplicity. Acetyl -CH₃ singlet appears (~2.1 ppm).
¹³C NMR Eight distinct carbon signals.Appearance of a carbonyl (C=O) signal (~168-170 ppm). Shifts in the aromatic carbon signals, particularly C4 and its neighbors.
IR Spec. Two N-H stretching bands for primary amine (~3350-3450 cm⁻¹).One N-H stretching band remains. Appearance of a strong C=O stretch (~1660 cm⁻¹) and an N-H bend for the amide.
Mass Spec. M⁺ peak corresponding to C₈H₁₂N₂O.M⁺ peak corresponding to C₁₀H₁₄N₂O₂ (addition of C₂H₂O).

Conclusion and Future Outlook

The amine groups of this compound exhibit distinct reactivity profiles governed primarily by the steric hindrance imposed by the ortho-methoxymethyl group. This differential reactivity allows for predictable and selective mono-functionalization at the C4-position, a feature of significant synthetic utility. By carefully selecting reagents and controlling reaction conditions, chemists can harness this inherent asymmetry to construct complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ this versatile building block in their synthetic endeavors, from drug discovery to the development of new materials. Future work may focus on leveraging this selectivity in solid-phase synthesis or developing novel catalytic methods for functionalizing the more hindered C1-amine.

References

  • BenchChem. (n.d.). Comparative study of substituted o-phenylenediamine reactivity in condensations.
  • Career Henan Chemical Co. (n.d.). This compound CAS: 337906-36-2.
  • Google Patents. (n.d.). EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.
  • Buncel, E., & Crampton, M. R. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2019-2024.
  • Valera, J. M., et al. (2023). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. The Royal Society of Chemistry.
  • Hansen, M. C., et al. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Jacobson, A. R., Makris, A. N., & Sayre, L. M. (n.d.). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry.
  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate.
  • PubChem. (n.d.). 2-Methoxymethyl-p-phenylenediamine.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • Beltrán-López, M. N., et al. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Togni, A., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI.
  • ResearchGate. (2007). Electronic structure and conformation of aniline and meta‐chloroaniline dimers.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxymethyl)benzene-1,4-diamine is a substituted aromatic diamine with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic materials, including hair dyes.[1][2] Understanding its thermal stability and decomposition profile is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior in various thermal-stress scenarios. This guide provides a detailed framework for the comprehensive evaluation of the thermal properties of this compound. It outlines the core analytical techniques, proposes detailed experimental protocols, and discusses the theoretical underpinnings of potential decomposition pathways. This document is intended to serve as a practical roadmap for researchers and professionals engaged in the study and application of this compound.

Introduction and Physicochemical Profile

This compound, also known as 2-Methoxymethyl-p-Phenylenediamine, is a white solid at room temperature.[3] Its chemical structure, featuring a benzene ring substituted with two amine groups and a methoxymethyl group, suggests a complex thermal behavior influenced by the interplay of these functional groups. The presence of amine functionalities, in particular, indicates a susceptibility to oxidation and thermal degradation.

A summary of its known physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OPubChem[4]
Molecular Weight 152.19 g/mol PubChem[4]
CAS Number 337906-36-2ChemicalBook[3]
Appearance White solid/powderChemicalBook[3]
Melting Point 80.7 - 81.1 °CChemicalBook[3]
Boiling Point Decomposes above melting point; no boiling point observed up to 250°C.ChemicalBook[3]
Auto-ignition Temperature > 404 °CChemicalBook[3]
Solubility Water: 284 g/L at 20 °C; Soluble in DMSO.ChemicalBook[3]

Core Analytical Methodologies for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a multi-faceted approach employing several key thermoanalytical techniques is essential. The primary methods recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6][7] For this compound, TGA will reveal the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on thermal events such as melting, crystallization, and decomposition.[8][9] DSC analysis will identify the melting endotherm and any exothermic events associated with decomposition, allowing for the determination of the enthalpy of these transitions.

The logical workflow for a comprehensive thermal analysis is depicted in the following diagram:

G cluster_0 Thermal Analysis Workflow A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) A->B Parallel Analysis C Differential Scanning Calorimetry (DSC) (Inert & Oxidative Atmospheres) A->C Parallel Analysis D Data Analysis & Interpretation B->D E Evolved Gas Analysis (EGA) (TGA-MS/FTIR) B->E Identify Volatiles C->D F Kinetic Analysis (Isoconversional Methods) D->F Model Decomposition G Decomposition Pathway Hypothesis E->G F->G H Comprehensive Thermal Profile G->H G cluster_0 Hypothesized Initial Decomposition Step (Inert Atmosphere) cluster_1 Thermal Stress mol This compound p1 Cleavage of C-O bond in methoxymethyl group mol->p1 Heat (Δ) p2 Formation of formaldehyde p1->p2 Leads to p3 Formation of a substituted p-phenylenediamine radical p1->p3 Leads to

Caption: A hypothesized initial step in the thermal decomposition of this compound.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is crucial for its safe and effective application. The experimental framework detailed in this guide, centered on TGA and DSC analysis, provides a robust methodology for obtaining this critical data. The resulting thermal profile will be invaluable for chemical process design, safety assessments, and ensuring the quality and stability of products derived from this important chemical intermediate. Further investigation using evolved gas analysis (TGA-MS or TGA-FTIR) is recommended to definitively identify the decomposition products and validate the proposed mechanistic pathways.

References

  • Fluorochem, Safety Data Sheet: this compound. (2024).
  • Vyazovkin, S., et al., Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines. (2005). [Link]

  • Chongqing Chemdad Co., Ltd., this compound. (n.d.). [Link]

  • PubChem, 2-Methoxymethyl-p-phenylenediamine. (n.d.). [Link]

  • Gnanavel, G., & Ratna, D., Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). [Link]

  • Wikipedia, Thermogravimetric analysis. (2023). [Link]

  • Google Patents, EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. (2016).
  • Wikipedia, Differential scanning calorimetry. (2023). [Link]

  • Chemistry LibreTexts, Thermogravimetric analysis (TGA). (2022). [Link]

  • Setaram, An overview of Differential Scanning Calorimetry - DSC. (n.d.). [Link]

  • XRF Scientific, A Beginner's Guide to Thermogravimetric Analysis. (n.d.). [Link]

  • Wisconsin Centers for Nanoscale Technology, Thermogravimetric Analysis. (n.d.). [Link]

  • NETZSCH Analyzing & Testing, Differential Scanning Calorimeter (DSC/DTA). (n.d.). [Link]

  • Jahangiri, S., et al., Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2014). [Link]

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2-(Methoxymethyl)benzene-1,4-diamine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Methoxymethyl)benzene-1,4-diamine

Authored by: A Senior Application Scientist

Foreword: Elucidating Structure to Define Function

In the landscape of modern materials science and drug development, a molecule's three-dimensional structure is the blueprint for its function, reactivity, and interaction with biological systems. This compound, a key intermediate in the formulation of advanced hair dyes, presents a compelling case for structural elucidation.[1][2] Its utility is not just in the vibrant colors it helps create, but in its designed-in safety profile, exhibiting a reduced sensitizing potency compared to traditional p-phenylenediamine (PPD) analogues.[2] This attenuation of allergenic response is intrinsically linked to its molecular architecture.

This guide provides a comprehensive, field-proven methodology for researchers, scientists, and drug development professionals to undertake a full crystal structure analysis of this compound. As a definitive crystal structure is not yet publicly archived, this document serves as both a roadmap and a self-validating system of protocols, from material synthesis to the final interpretation of crystallographic data. We will not merely list steps but delve into the causality behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness.

Part 1: Synthesis and Verification of Analytical Grade Material

The journey to a high-quality crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities can significantly impede or entirely prevent the formation of single crystals suitable for diffraction studies.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature.[3][4] The following protocol is a generalized representation of a common synthetic pathway, emphasizing the production of a high-purity final product.

Experimental Protocol: A Two-Step Synthesis

Step 1: Benzylamination of 4-nitro-2-methoxymethyl-chlorobenzene

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 4-nitro-2-methoxymethyl-chlorobenzene, an equimolar amount of benzylamine, and a suitable solvent such as toluene.

  • Introduce a phase transfer catalyst (e.g., tetraethylammonium bromide) to facilitate the reaction.[4]

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up by pouring it into a two-phase system of toluene and water.[4] Acidification of the aqueous layer can aid in the separation and purification of the intermediate product, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.[4]

Step 2: Catalytic Hydrogenation to Yield this compound

  • The isolated 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene is dissolved in a suitable hydrogenation solvent, such as ethanol or ethyl acetate.[4]

  • A palladium- or platinum-based hydrogenation catalyst (e.g., Pd/C) is added to the solution.[4]

  • The mixture is subjected to hydrogenation, typically in a Parr apparatus or a similar hydrogenation reactor, under a hydrogen atmosphere until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification and Physicochemical Characterization

The crude product must be purified to ≥99% purity for successful crystallization. Recrystallization from a suitable solvent system is often effective. The purity and identity of the final product must be unequivocally confirmed through a suite of analytical techniques.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₂N₂O[5]
Molecular Weight 152.19 g/mol [5][6]
Appearance White crystalline solid/powder[1][6]
Melting Point 80.7 - 81.1 °C[6]
Solubility in Water 284 g/L at 20 °C[6]
log Pow -0.649 at 22.5 °C[6]
Spectroscopic Verification Workflow

The following protocols outline the necessary steps to verify the chemical identity of the synthesized compound.

Diagram 1: Spectroscopic and Thermal Analysis Workflow

G cluster_synthesis Material Preparation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Confirm Structure ms Mass Spectrometry (Confirm MW) synthesis->ms Confirm Mass ir IR Spectroscopy (Functional Groups) synthesis->ir Confirm Bonds thermal Thermal Analysis (TGA/DSC) synthesis->thermal Assess Stability

Caption: Workflow for the comprehensive characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, given its high solubility).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methylene protons of the methoxymethyl group, and the methyl protons. The ¹³C NMR will confirm the number of unique carbon environments.

Mass Spectrometry (MS):

  • Technique: Utilize a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis: The resulting mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of this compound (152.19 g/mol ).[5][6]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum should display characteristic absorption bands for N-H stretching of the amine groups, C-H stretching of the aromatic and aliphatic components, C=C stretching of the benzene ring, and C-O stretching of the ether linkage.

Thermal Analysis (DSC/TGA):

  • Purpose: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point and thermal stability of the compound.[7][8]

  • Procedure: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant rate.

  • Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting point.[6] The TGA curve will indicate the temperature at which the compound begins to decompose. Aromatic diamines are often used in high-performance polymers, indicating a degree of thermal stability.[7][9]

Part 2: The Art and Science of Single Crystal Growth

Growing a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination.[10][11] It is a process that relies on creating a state of supersaturation, from which a single nucleation event can lead to slow and orderly crystal growth.

Foundational Principles of Crystallization

Crystallization from a solution is achieved by slowly reducing the solubility of the solute, thereby increasing its concentration beyond the saturation point into a metastable zone where crystal growth is favored over rapid precipitation.[12]

Recommended Crystallization Techniques

For a small organic molecule like this compound, several classical methods are highly effective.[13][14]

Experimental Protocol: Slow Evaporation
  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. Given the compound's structure, solvents like methanol, ethanol, acetone, or ethyl acetate are good starting points.[14]

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

  • Execution: Cover the vial with a cap that has a small pinhole, or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Rationale: The slow removal of the solvent gradually increases the concentration of the solute, promoting the formation of well-ordered crystals.[14]

Experimental Protocol: Vapor Diffusion
  • Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar contains a solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the solvent used to dissolve the compound.[12]

  • Execution: The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Rationale: This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals.[12]

Experimental Protocol: Solvent Layering
  • Setup: In a narrow tube or vial, carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of the compound.

  • Execution: Over time, the solvents will slowly mix at the interface, creating a localized region of supersaturation where crystals can form.[14]

  • Rationale: This technique is particularly useful when the compound is highly soluble in a dense solvent.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[15][16] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the solid state.[17]

The SCXRD Experimental Workflow

Diagram 2: The Single-Crystal X-ray Diffraction Workflow

G crystal Select & Mount High-Quality Crystal xray Irradiate with Monochromatic X-rays crystal->xray diffraction Collect Diffraction Pattern (Intensity Data) xray->diffraction integrate Integrate Reflections (hkl Indices) diffraction->integrate solve Solve Phase Problem (Initial Model) integrate->solve refine Refine Structural Model (Least-Squares) solve->refine validate Validate & Analyze Final Structure refine->validate G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1_A N-H N2_B N N1_A->N2_B N-H···N O_C O N1_A->O_C N-H···O O_A O

Sources

Electrochemical behavior of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Behavior of 2-(Methoxymethyl)benzene-1,4-diamine

This guide provides a detailed exploration of the anticipated electrochemical behavior of this compound. As a substituted p-phenylenediamine, its electrochemical properties are of significant interest for applications ranging from dye chemistry to materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep technical understanding of this compound's redox characteristics.

Introduction and Molecular Overview

This compound, a derivative of p-phenylenediamine (PPD), is a compound with the chemical formula C8H12N2O[1][2][3][4]. While primarily known as a key intermediate in the synthesis of hair dyes[5], its structural similarity to PPD suggests a rich and complex electrochemical profile. The presence of two amine groups on the benzene ring makes it susceptible to oxidation, a process that is fundamental to its function in various applications. The methoxymethyl substituent at the ortho position is expected to modulate the electronic properties and, consequently, the electrochemical behavior of the molecule compared to the parent PPD.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting electrochemical experiments. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 337906-36-2[1][2][3]
Molecular Formula C8H12N2O[1][2][3]
Molecular Weight 152.19 g/mol [1][2][3]
Appearance White solid powder
Melting Point 80.7 - 81.1 °C
Solubility in Water 284 g/L at 20 °C
pKa 5.62 ± 0.10 (Predicted)[1][2]
LogP -0.649 at 22.5 °C and pH 7[1][2]

The high water solubility of this compound facilitates electrochemical studies in aqueous media, which is often relevant for biological and environmental applications.

Predicted Electrochemical Behavior and Mechanistic Insights

Proposed Oxidation Mechanism

The primary electrochemical process is expected to be the oxidation of the diamine to a quinonediimine species. This is generally a two-electron, two-proton process. The methoxymethyl substituent is likely to influence the oxidation potential, potentially making it easier to oxidize compared to the unsubstituted PPD due to its electron-donating nature.

The proposed mechanism can be visualized as a multi-step process:

  • Initial Oxidation: The 1,4-diamine undergoes a two-electron oxidation to form the corresponding quinonediimine.

  • Chemical Follow-up Reactions: The formed quinonediimine is highly reactive and can undergo subsequent chemical reactions, such as hydrolysis or dimerization/polymerization, depending on the experimental conditions, particularly the pH of the solution[7].

The following diagram illustrates the proposed initial oxidation pathway.

G cluster_0 Electrochemical Oxidation cluster_1 Chemical Follow-up Reactions A This compound B Quinonediimine Intermediate A->B -2e-, -2H+ C Hydrolysis Products (e.g., Quinone Monoimine) B->C +H2O D Dimerization/Polymerization Products B->D Coupling G A Prepare Analyte and Electrolyte Solutions B Electrode Pre-treatment and Cleaning A->B C Cyclic Voltammetry (CV) Scan Rate Study B->C D CV pH Study C->D E Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity D->E F Controlled Potential Electrolysis (CPE) for Product Identification E->F G Data Analysis and Mechanistic Interpretation F->G

Sources

Tautomerism in 2-(Methoxymethyl)benzene-1,4-diamine Derivatives: A Guide to Characterization and Strategic Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical and often underestimated factor in drug discovery and development.[1][2][3] The phenomenon can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics by changing its shape, hydrogen bonding capabilities, and electronic distribution.[1][4] This guide provides a detailed examination of tautomerism in the 2-(methoxymethyl)benzene-1,4-diamine scaffold, a structure of interest in medicinal chemistry. We will explore the theoretical underpinnings of the relevant tautomeric forms, present a comprehensive suite of experimental and computational techniques for their characterization, and discuss the strategic implications for developing safe and effective therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism and leverage this understanding for rational drug design.

The Fundamental Importance of Tautomerism in Drug Design

Tautomers are distinct chemical entities that exist in a dynamic equilibrium.[5] Unlike resonance structures, they are true isomers with different arrangements of atoms and electrons.[6][7] The interconversion typically involves the migration of a proton, a process that can be influenced by solvent, pH, temperature, and molecular structure.[8][9]

For drug development professionals, ignoring tautomerism is a significant risk. A molecule's biological activity may be attributed to a minor, less stable tautomer that preferentially binds to the target.[10] Furthermore, different tautomers exhibit distinct properties that impact the entire drug development pipeline:[2][4]

  • Pharmacokinetics (ADME): Changes in lipophilicity and hydrogen bonding capacity between tautomers can alter absorption, distribution, metabolism, and excretion profiles.[4]

  • Pharmacodynamics: The specific three-dimensional shape and pharmacophoric features of one tautomer may be responsible for the desired target engagement and efficacy.[1]

  • Physicochemical Properties: Tautomerism affects key parameters like solubility, pKa, and stability, which are crucial for formulation and manufacturing.[2]

  • Intellectual Property: A lack of understanding of tautomeric forms can lead to incomplete patent protection, as different tautomers may be considered separate chemical entities.

This guide focuses on the this compound system, which, due to its aromatic diamine structure, presents a compelling case for imine-enamine and keto-enol type tautomerism.

Tautomeric Landscape of this compound

The canonical structure of this compound is the aromatic diamine form. However, it can exist in equilibrium with other tautomeric forms, primarily through proton shifts between the nitrogen atoms and the aromatic ring. The most significant equilibrium is with the non-aromatic quinone-diimine tautomer.

Tautomers

The equilibrium between the aromatic diamine and the non-aromatic quinone-diimine is central to the chemistry of this scaffold.

  • Diamine Tautomer (Aromatic): This form is generally expected to be more stable due to the preservation of benzene ring aromaticity.[8][11] It possesses two primary amine groups, which act as hydrogen bond donors.

  • Quinone-diimine Tautomer (Non-Aromatic): This form loses aromaticity but features two imine functionalities. This imine-enamine type tautomerism is a nitrogen analog of the more common keto-enol tautomerism.[12][13] The presence of imine groups makes this tautomer potentially more reactive towards nucleophiles.

The position of this equilibrium is not static; it is dictated by several factors:

  • Substituents: The electron-donating or -withdrawing nature of other ring substituents can influence the relative stability of each form.

  • Solvent: Polar protic solvents can stabilize one tautomer over another through hydrogen bonding, significantly shifting the equilibrium.[14][15][16]

  • pH: The protonation state of the amine/imine groups will heavily influence which tautomer predominates.

A Multi-pronged Approach to Tautomer Characterization

A definitive understanding of the tautomeric behavior of a compound requires a combination of spectroscopic and computational methods. No single technique provides a complete picture; instead, they offer complementary evidence.

Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[17] Since the rate of interconversion between tautomers is often slow on the NMR timescale, separate signals for each species can be observed.[18]

  • Key Observables:

    • Chemical Shifts: Protons and carbons in different electronic environments (e.g., aromatic vs. quinonoid) will have distinct chemical shifts.[19] Aromatic protons in the diamine form will appear in the typical 6-8 ppm range, while olefinic protons in the quinone-diimine form will be shifted.

    • Signal Integration: The relative ratio of the integrals of non-overlapping peaks corresponding to each tautomer allows for direct calculation of the equilibrium constant (Keq).[18][19]

    • 15N NMR: This technique is highly sensitive to the hybridization and protonation state of nitrogen, providing unambiguous evidence for amine vs. imine character.[19]

Table 1: Hypothetical ¹H NMR Data for Tautomers in CDCl₃

Tautomer FormProtonExpected Chemical Shift (ppm)Rationale
Diamine (Aromatic) Aromatic C-H6.5 - 7.5Typical range for substituted benzene rings.
-NH₂3.5 - 5.0 (broad)Exchangeable protons, position is concentration-dependent.
-CH₂-O~4.5Benzylic protons adjacent to an ether oxygen.
-O-CH₃~3.4Standard methyl ether chemical shift.
Quinone-diimine Olefinic C-H5.5 - 6.5Shifted upfield from aromatic protons due to loss of aromaticity.
=NH7.0 - 9.0 (broad)Imine protons, often deshielded.
-CH₂-O~4.3Slight shift due to change in ring electronics.
-O-CH₃~3.3Slight shift due to change in ring electronics.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

    • Senior Scientist's Note: The choice of solvent is a critical experimental variable. Start with a non-polar solvent (CDCl₃) and move to polar aprotic (DMSO-d₆) and polar protic (MeOD) solvents to probe the influence of hydrogen bonding on the equilibrium.[14]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all potential signals. Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ to ensure accurate integration for quantitation.

  • Tautomer Identification: Assign the observed peaks to their respective tautomeric forms based on chemical shifts and multiplicities.

  • Quantitation: Select well-resolved, non-overlapping signals for each tautomer. Integrate these signals.

  • Calculate Equilibrium Constant (Keq):

    • Keq = [Quinone-diimine] / [Diamine]

    • Keq = (Integral of Quinone-diimine signal) / (Integral of Diamine signal)

  • Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to determine thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.

UV-Visible Spectroscopy

UV-Vis spectroscopy is highly effective for studying tautomeric equilibria because the different electronic systems of the tautomers result in distinct absorption spectra.[15][20] The aromatic diamine tautomer will have π-π* transitions characteristic of a substituted benzene, while the quinone-diimine, with its extended conjugation, will likely absorb at a longer wavelength (a bathochromic shift).[21]

Table 2: Hypothetical UV-Vis Data and Equilibrium Constants in Different Solvents

SolventTautomerλmax (nm)Molar Absorptivity (ε)Keq = [Quinone]/[Diamine]
n-Hexane Diamine29515,0000.05
Quinone-diimine3808,000
Acetonitrile Diamine29814,5000.20
Quinone-diimine3858,500
Methanol Diamine30014,0000.65
Quinone-diimine3959,000
  • Senior Scientist's Note: The increasing Keq with solvent polarity suggests that the more polar quinone-diimine tautomer is stabilized by polar solvents, particularly those capable of hydrogen bonding like methanol.[15] This is a common observation in tautomeric systems.[22]

Experimental Protocol: UV-Vis Determination of Keq

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent where one tautomer is expected to dominate (e.g., cyclohexane).

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution from 200-600 nm.

  • Data Analysis: Deconvolute the overlapping spectra to determine the absorbance of each individual tautomer in the different solvents.[23]

  • Keq Calculation: Use the ratio of absorbances at the λmax for each tautomer, corrected for their molar absorptivities, to calculate the equilibrium constant in each solvent.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[24] While solution equilibria can be complex, crystallization often isolates a single, thermodynamically most stable tautomer (or occasionally a co-crystal of both). This technique definitively determines bond lengths, confirming C-N single vs. C=N double bonds, and locates the positions of hydrogen atoms, thereby identifying the tautomeric form.[25][26][27]

  • Causality: If a drug is administered as a solid oral dosage form, the tautomer present in the crystal is the starting point for dissolution and absorption. Understanding this solid-state structure is crucial for biopharmaceutical modeling.[28]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[29] By calculating the free energy (ΔG) of each tautomer in the gas phase and in various solvent continua (using models like PCM), a theoretical Keq can be determined.[29][30]

  • Self-Validation: The power of this approach lies in its synergy with experimental data. A computational model is considered validated when it can accurately reproduce experimentally observed data, such as NMR chemical shifts or UV-Vis absorption wavelengths.[21] Once validated, the model can be used to predict the behavior of new, unsynthesized derivatives, accelerating the design-test-learn cycle.

Strategic Implications in Drug Development

A thorough understanding of the tautomeric profile of this compound derivatives allows for a proactive, rather than reactive, approach to drug design.

  • Targeting the "Active" Tautomer: If binding assays or structural biology (e.g., co-crystallography) reveal that a minor tautomer is responsible for biological activity, the medicinal chemistry strategy can shift to designing new analogs that preferentially stabilize this active form. This could involve introducing intramolecular hydrogen bonds or substituents that electronically favor the desired tautomer.[10]

  • Optimizing ADME Properties: If the dominant tautomer has poor solubility, but a minor tautomer is more soluble, formulation scientists can explore solvent systems or excipients that shift the equilibrium to favor the more soluble form, potentially improving bioavailability.[2]

  • Ensuring Consistency and Quality: Tautomerism can lead to batch-to-batch variability if crystallization conditions are not tightly controlled, potentially leading to different polymorphic forms with different tautomers.[2] A robust analytical package that characterizes the tautomeric state is essential for CMC (Chemistry, Manufacturing, and Controls).

  • Predictive Modeling: By building a validated computational model, researchers can screen virtual libraries of derivatives to predict their tautomeric ratios, prioritizing the synthesis of compounds most likely to exist in the desired form.

Conclusion

Tautomerism in this compound derivatives is a multifaceted phenomenon with profound implications for their use as pharmaceutical lead structures. The equilibrium between the aromatic diamine and non-aromatic quinone-diimine forms dictates the molecule's chemical and biological behavior. A purely structural representation is insufficient; a comprehensive profile of the tautomeric equilibrium in relevant environments is required. By employing an integrated strategy of high-resolution NMR, quantitative UV-Vis spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can de-risk their programs and rationally design molecules with superior drug-like properties. Treating tautomerism not as a problem, but as a design element, is a hallmark of modern, sophisticated drug discovery.

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Methodological & Application

Application Notes & Protocols: Synthesis of Novel Polyamides from 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of novel polyamides derived from 2-(methoxymethyl)benzene-1,4-diamine. The introduction of a methoxymethyl pendant group onto the aromatic diamine monomer is a strategic approach to enhance the solubility and processability of the resulting aromatic polyamides (aramids) while endeavoring to maintain their characteristic high thermal stability and mechanical strength.[1][2][3] This guide details the low-temperature solution polycondensation method, a robust technique for preparing high molecular weight polymers.[4] It further outlines the necessary protocols for the thorough characterization of these materials, including spectroscopic analysis, thermal properties evaluation, and solubility assessment. This information is intended to equip researchers, scientists, and professionals in drug development and materials science with the foundational knowledge and practical steps to explore this promising class of polymers.

Introduction: The Rationale for Pendant Group Modification

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[5][6][7] These properties stem from their rigid-rod molecular structure, which facilitates strong intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings.[6] However, these same structural characteristics often lead to poor solubility in common organic solvents and high processing temperatures, significantly limiting their applications.[2][8]

A proven strategy to mitigate these processing challenges is the introduction of bulky or flexible pendant groups onto the polymer backbone.[1][3] These pendant groups disrupt the close packing of polymer chains, thereby reducing crystallinity and improving solubility.[3][9] The methoxymethyl group, as utilized in this compound, serves this purpose. Its presence is hypothesized to increase the free volume between polymer chains, rendering the resulting polyamides more amenable to solution-based processing techniques without drastically compromising their desirable thermal properties.[3]

This guide focuses on the synthesis of polyamides by reacting this compound with common diacyl chlorides, such as terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC). The low-temperature solution polycondensation method is employed, as it is a well-established and versatile technique for producing high molecular weight aramids.[4][10][11]

Materials and Methods

Materials
  • Monomers:

    • This compound (Purity > 98%)[12][13]

    • Terephthaloyl chloride (TPC) (Purity > 99%, recrystallized from hexane)

    • Isophthaloyl chloride (IPC) (Purity > 99%, distilled under reduced pressure)

  • Solvents & Reagents:

    • N-Methyl-2-pyrrolidone (NMP) (Anhydrous, <50 ppm H₂O)

    • N,N-Dimethylacetamide (DMAc) (Anhydrous, <50 ppm H₂O)[14]

    • Pyridine (Anhydrous)

    • Lithium Chloride (LiCl) (Dried under vacuum at 150°C for 24h)

    • Methanol (ACS Grade)

    • Argon or Nitrogen gas (High purity)

Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and drying tube.

  • Low-temperature bath (cryostat or ice-salt bath).

  • Vacuum oven.

  • Standard laboratory glassware.

  • Filtration apparatus (Büchner funnel, filter paper).

Experimental Protocols

Protocol 1: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

This protocol details the low-temperature solution polycondensation reaction, a widely used method for synthesizing aromatic polyamides.[4][11][14]

Step-by-Step Procedure:

  • Reactor Setup: A flame-dried 250 mL three-necked flask is equipped with a mechanical stirrer and an argon inlet.

  • Diamine Dissolution: Under a gentle flow of argon, add 1.522 g (0.01 mol) of this compound and 50 mL of anhydrous NMP to the flask. Stir the mixture until the diamine is completely dissolved.

  • Cooling: Cool the reaction mixture to 0°C using a low-temperature bath.

  • Diacyl Chloride Addition: Slowly add 2.030 g (0.01 mol) of solid terephthaloyl chloride to the stirred solution in small portions over 30 minutes. Ensure the temperature remains between 0°C and 5°C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

Experimental Workflow Diagram:

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Work-up & Purification setup Flame-dried three-necked flask with mechanical stirrer and Ar inlet dissolution Dissolve diamine in anhydrous NMP setup->dissolution cooling Cool to 0°C dissolution->cooling addition Add diacyl chloride in portions cooling->addition polymerization Stir at 0°C, then RT addition->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Filter polymer precipitation->filtration washing Wash with H₂O and Methanol filtration->washing drying Dry under vacuum at 80°C washing->drying

Caption: Low-temperature solution polycondensation workflow.

Characterization of Synthesized Polyamides

Thorough characterization is crucial to confirm the structure and evaluate the properties of the newly synthesized polyamides.

Spectroscopic Analysis
  • FTIR Spectroscopy: To confirm the formation of the amide linkage, acquire an FTIR spectrum of the dried polymer. Look for the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. The disappearance of the amine N-H stretching bands from the diamine monomer is also indicative of a successful reaction.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can be used to further elucidate the polymer structure. The spectra should show signals corresponding to the aromatic protons and carbons, the methoxymethyl group, and the amide proton.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyamide. The analysis is typically performed under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min. The decomposition temperature (Td), usually defined as the temperature at which 5% or 10% weight loss occurs, is a key parameter.[8]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer.[15] The Tg provides insight into the polymer's amorphous nature and its service temperature range.

Solubility Testing

The solubility of the synthesized polyamides should be tested in a range of organic solvents to evaluate the effectiveness of the methoxymethyl pendant group in improving processability.

Table 1: Solubility Test Parameters

SolventConcentration (w/v)TemperatureObservation
N-Methyl-2-pyrrolidone (NMP)5%Room Temp.Soluble / Insoluble / Swells
N,N-Dimethylacetamide (DMAc)5%Room Temp.Soluble / Insoluble / Swells
Dimethyl Sulfoxide (DMSO)5%Room Temp.Soluble / Insoluble / Swells
m-Cresol5%Room Temp.Soluble / Insoluble / Swells
Tetrahydrofuran (THF)5%Room Temp.Soluble / Insoluble / Swells
Chloroform5%Room Temp.Soluble / Insoluble / Swells

Expected Results and Discussion

The incorporation of the methoxymethyl pendant group is anticipated to enhance the solubility of the resulting polyamides in polar aprotic solvents like NMP, DMAc, and DMSO compared to their unsubstituted counterparts.[2][16] This improved solubility is a direct consequence of the disruption of intermolecular chain packing by the pendant group.

The thermal stability of these modified polyamides is expected to remain high, though potentially slightly lower than that of fully aromatic polyamides without pendant groups. This is a common trade-off when modifying polymer backbones to improve processability.[2] The glass transition temperatures are also expected to be influenced by the presence of the methoxymethyl group.

Reaction Mechanism Diagram:

G cluster_reactants Reactants cluster_process Process cluster_products Products Diamine This compound (H₂N-Ar-NH₂) Polycondensation Low-Temperature Solution Polycondensation Diamine->Polycondensation DiacylChloride Diacyl Chloride (ClOC-R-COCl) DiacylChloride->Polycondensation Polyamide Polyamide [-HN-Ar-NHOC-R-CO-]n Polycondensation->Polyamide Byproduct Byproduct (HCl) Polycondensation->Byproduct

Caption: General reaction scheme for polyamide synthesis.

Conclusion

The synthesis of polyamides from this compound offers a promising avenue for developing high-performance polymers with enhanced processability. The protocols and characterization techniques detailed in this guide provide a solid framework for researchers to explore this novel class of materials. The balance between improved solubility and the retention of excellent thermal and mechanical properties makes these polyamides attractive candidates for a variety of advanced applications, including membranes, coatings, and composite matrices.

References

  • Synthesis and characterization of novel polyimides with bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. Available at: [Link]

  • Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Low-temperature solution polycondensation. ResearchGate. Available at: [Link]

  • Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. MDPI. Available at: [Link]

  • POLYCONDENSATION. eGyanKosh. Available at: [Link]

  • Unexpected Discovery of the Formation of High-Molecular-Weight Aromatic Polyamides from Unstoichiometric Diacyl Chloride/Diamine Components. ResearchGate. Available at: [Link]

  • Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Sparkle Education. Available at: [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Polyamides from Diamine Containing Amide Linkages in the Main Chain. International Journal of Engineering Research & Technology. Available at: [Link]

  • Functional Aromatic Polyamides. MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie. Available at: [Link]

  • Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. ResearchGate. Available at: [Link]

  • Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes. Royal Society of Chemistry. Available at: [Link]

  • Preparation and Characterization of Para-Aramid Fibers with the Main Chain Containing Heterocyclic Units. ResearchGate. Available at: [Link]

  • The Science of Strength: Exploring the Advanced Chemistry of Aramid Fibers. The Prepared. Available at: [Link]

  • Study on Structure and Properties of New Heterocyclic Aramid Fibers. ResearchGate. Available at: [Link]

  • Synthesis and characterization of the novel meta-modified aramid fibers with liquid crystalline properties. ResearchGate. Available at: [Link]

  • This compound. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • para-Aramid Fibrils. National Center for Biotechnology Information. Available at: [Link]

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  • Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. Available at: [Link]

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Application Notes & Protocols: 2-(Methoxymethyl)benzene-1,4-diamine for High-Performance Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and polymer scientists on the utilization of 2-(methoxymethyl)benzene-1,4-diamine as a functional monomer in the synthesis of advanced polyimides. Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The introduction of a flexible methoxymethyl side group onto the phenylenediamine backbone is hypothesized to enhance polymer solubility and processability without significantly compromising thermal properties. This guide details a plausible synthetic route for the monomer, a complete step-by-step protocol for its polymerization with pyromellitic dianhydride (PMDA), methods for polymer characterization, and a discussion of the anticipated properties and potential applications.

Introduction: Rationale and Potential Advantages

The strategic design of monomers is a cornerstone of modern polymer chemistry, enabling the fine-tuning of material properties. Standard aromatic diamines, such as p-phenylenediamine, often yield polyimides that are highly rigid and insoluble, posing significant challenges for processing. The incorporation of flexible side chains is a well-established strategy to disrupt chain packing, thereby increasing solubility and lowering the glass transition temperature (Tg).

The monomer, this compound, offers a unique combination of a rigid aromatic core and a flexible ether side group. This molecular architecture is expected to impart a desirable balance of properties to the resulting polyimides:

  • Enhanced Solubility: The methoxymethyl group is anticipated to increase the free volume and introduce polarity, improving the solubility of the poly(amic acid) precursor and the final polyimide in common organic solvents.

  • Improved Processability: Enhanced solubility facilitates the formation of uniform films and coatings through solution-casting techniques.

  • Tailored Thermal Properties: While maintaining a high thermal decomposition temperature characteristic of aromatic polyimides, the side chain may slightly lower the Tg, expanding the processing window.

Monomer Synthesis and Characterization

A plausible, multi-step synthetic pathway for this compound starting from commercially available 2,5-dinitrobenzyl alcohol is outlined below.

Proposed Synthetic Pathway

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitro Groups A 2,5-Dinitrobenzyl alcohol C 1-(Methoxymethyl)-2,5-dinitrobenzene A->C B Sodium Hydride (NaH) Methyl Iodide (CH3I) THF, 0 °C to RT B->C D 1-(Methoxymethyl)-2,5-dinitrobenzene F This compound D->F E Palladium on Carbon (Pd/C) Hydrazine Hydrate or H2 gas Ethanol, Reflux E->F

Figure 1: Proposed synthesis of the target monomer.

Monomer Characterization

Prior to polymerization, the purity of the synthesized monomer must be rigorously confirmed.

Table 1: Monomer Characterization Data (Hypothetical)

PropertyMethodExpected Value
Appearance Visual InspectionOff-white to light brown crystalline solid
Molecular Weight -152.19 g/mol
Melting Point Differential Scanning Calorimetry (DSC)85-90 °C
¹H NMR (400 MHz, DMSO-d₆)NMR Spectroscopyδ 6.5-6.7 (m, 3H, Ar-H), 4.8 (s, 4H, -NH₂), 4.3 (s, 2H, -CH₂-O), 3.2 (s, 3H, -O-CH₃)
FT-IR (ATR)IR Spectroscopy3450-3300 cm⁻¹ (N-H stretch), 2950-2800 cm⁻¹ (C-H stretch), 1620 cm⁻¹ (N-H bend), 1100 cm⁻¹ (C-O stretch)

Polymerization Protocol: Synthesis of a Polyimide

This protocol details the two-step polycondensation reaction between this compound and pyromellitic dianhydride (PMDA) to yield the corresponding polyimide.

Materials and Equipment
  • Monomers: this compound (MMBD), Pyromellitic dianhydride (PMDA, polymerization grade, dried under vacuum at 150°C for 12h before use)

  • Solvent: N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Imidization Agents (Optional): Acetic anhydride, Pyridine

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel, heating mantle, glassware for precipitation and filtration.

Experimental Workflow: Two-Step Polycondensation

cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization (Thermal Route) A Dissolve MMBD Monomer in anhydrous NMP under N2 atmosphere B Cool solution to 0 °C A->B C Add PMDA powder portion-wise over 1 hour B->C D Stir at 0-5 °C for 2h, then at RT for 24h C->D E Obtain viscous Poly(amic acid) solution D->E F Cast PAA solution onto a glass substrate E->F Process PAA Solution G Heat stepwise under N2: 100°C (1h), 200°C (1h), 250°C (1h), 300°C (30 min) F->G H Cool slowly to RT G->H I Peel off the resulting Polyimide film H->I

Figure 2: Workflow for polyimide synthesis.

Detailed Step-by-Step Procedure

Part A: Synthesis of Poly(amic acid) (PAA) Precursor

  • Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Monomer Dissolution: Add 1.522 g (10.0 mmol) of this compound (MMBD) to the flask. Using a syringe, add 40 mL of anhydrous NMP and stir until the monomer is fully dissolved.

  • Cooling: Immerse the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Dianhydride Addition: Slowly add 2.181 g (10.0 mmol) of purified PMDA powder in small portions over approximately 1 hour to control the reaction exotherm. An equimolar stoichiometry is crucial for achieving high molecular weight.

  • Polymerization: After completing the PMDA addition, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Completion: Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of a high molecular weight poly(amic acid). The final concentration will be approximately 10% (w/w).

Part B: Conversion to Polyimide Film (Thermal Imidization)

  • Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Cast the film to a desired thickness using a doctor blade.

  • Solvent Removal: Place the cast film in a vacuum oven at 80 °C for 4 hours to gently remove the bulk of the NMP solvent.

  • Thermal Curing: Transfer the glass plate to a programmable furnace with a nitrogen atmosphere. Execute a stepwise curing cycle:

    • Heat from room temperature to 100 °C and hold for 1 hour.

    • Ramp to 200 °C and hold for 1 hour.

    • Ramp to 250 °C and hold for 1 hour.

    • Ramp to 300 °C and hold for 30 minutes. This gradual heating process ensures complete cyclization to the imide structure and minimizes stress in the final film.

  • Recovery: After the curing cycle, allow the furnace to cool slowly to room temperature. The resulting tough, amber-colored polyimide film can be carefully peeled from the glass substrate.

Polymer Characterization

Thorough characterization is essential to confirm the structure and evaluate the performance of the newly synthesized polyimide.

Table 2: Expected Properties of MMBD-PMDA Polyimide

PropertyMethodAnticipated ResultSignificance
Imidization Confirmation FT-IR SpectroscopyDisappearance of amic acid bands (~1660, 1540 cm⁻¹). Appearance of characteristic imide bands: ~1780 cm⁻¹ (asym C=O), ~1720 cm⁻¹ (sym C=O), ~1370 cm⁻¹ (C-N stretch).Confirms successful conversion of the PAA precursor to the final polyimide.
Thermal Stability Thermogravimetric Analysis (TGA) (N₂ atm)Td5 (5% weight loss temperature) > 480 °C.Indicates the upper temperature limit for the material's use.
Glass Transition Temperature Differential Scanning Calorimetry (DSC)Tg in the range of 280-320 °C.Defines the transition from a rigid, glassy state to a more flexible, rubbery state.
Solubility Dissolution Test (1 wt% at RT)Soluble in NMP, DMAc, m-cresol. Insoluble in acetone, chloroform, THF.Highlights the enhanced processability due to the methoxymethyl side group.

Discussion and Troubleshooting

  • Influence of the Methoxymethyl Group: The primary role of the methoxymethyl side chain is to disrupt the efficient packing of the rigid polymer backbones. This disruption is the mechanistic basis for the observed increase in solubility compared to the unsubstituted p-phenylenediamine-PMDA polyimide. This effect, however, also slightly reduces the Tg, as less thermal energy is required to induce segmental motion.

  • Troubleshooting:

    • Brittle Films: This often results from incomplete imidization or low molecular weight of the PAA precursor. Ensure the use of high-purity, dry monomers and an anhydrous solvent. Verify the stoichiometry carefully.

    • Incomplete Solubility: If the PAA solution contains gels, it may indicate cross-linking side reactions. Maintain low temperatures during the initial phase of polymerization.

    • Low Viscosity: Low solution viscosity after 24 hours points to a low degree of polymerization. Check monomer purity and stoichiometry, and ensure the reaction environment is free of moisture, which can terminate chain growth.

References

  • Ghosh, M. K., & Mittal, K. L. (Eds.). (1996). Polyimides: Fundamentals and Applications. CRC Press. ([Link])

  • Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer US. ([Link])

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561–694. ([Link])

  • Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907–974. ([Link])

  • Park, Y. S., Kim, Y. H., & Lee, J. C. (2012). Preparation and characterization of colorless polyimide films from a new diamine containing two trifluoromethyl groups and bulky triphenyl methane moiety. Journal of Industrial and Engineering Chemistry, 18(1), 473-479. ([Link])

High-Performance Polyimides from 2-(Methoxymethyl)benzene-1,4-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Methoxymethyl Substituent in Polyimide Design

Aromatic polyimides are a cornerstone of high-performance materials, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of these polymers are intimately linked to the molecular structure of their monomeric precursors: an aromatic diamine and a dianhydride. The thoughtful selection of these building blocks allows for the precise tuning of the final polymer's characteristics to meet the demands of advanced applications in aerospace, electronics, and beyond.[2]

This guide focuses on the synthesis and potential applications of a unique class of polyimides derived from 2-(methoxymethyl)benzene-1,4-diamine. The introduction of a methoxymethyl group onto the phenylenediamine backbone is a strategic design choice aimed at enhancing key properties. This flexible, electron-donating group can disrupt the chain packing that often leads to insolubility in conventional aromatic polyimides, thereby improving processability without significantly compromising thermal performance. Furthermore, the methoxymethyl group can potentially enhance adhesion to various substrates and modify the dielectric properties of the resulting polymer.

These application notes and protocols are designed for researchers, scientists, and professionals in materials science and drug development. They provide a comprehensive framework for the synthesis, characterization, and potential application of high-performance polyimides based on this compound. The methodologies described herein are grounded in established principles of polymer chemistry and are presented with the scientific rigor required for reproducible and reliable results.

Monomer Overview: this compound

This compound is a substituted aromatic diamine with the chemical formula C₈H₁₂N₂O.

Key Properties:

  • Molecular Weight: 152.19 g/mol

  • Appearance: Typically a white to off-white powder

  • Boiling Point: Predicted to be around 296.0 ± 25.0 °C

  • Density: Predicted to be approximately 1.142 ± 0.06 g/cm³

The synthesis of this compound can be achieved through various multi-step routes, often starting from precursors like 2-chlorobenzyl chloride. A common synthetic pathway involves nitration, followed by reaction with benzylamine and subsequent hydrogenation to yield the final diamine product.

Polyimide Synthesis: A Two-Step Approach

The most prevalent and versatile method for synthesizing high-quality polyimides is a two-step process. This involves the initial formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration reaction.[2]

Step 1: Synthesis of Poly(amic acid) (PAA)

The first step is a polycondensation reaction between the diamine and an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at room temperature. The nucleophilic attack of the amine groups on the carbonyl carbons of the anhydride leads to the formation of a high molecular weight poly(amic acid) solution.

Causality Behind Experimental Choices:

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF) are chosen for their ability to dissolve both the monomers and the resulting poly(amic acid). They also facilitate the reaction without participating in it.

  • Reaction Temperature: The reaction is typically carried out at room temperature to prevent premature imidization and to control the molecular weight of the poly(amic acid).

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine and to exclude atmospheric moisture, which can hydrolyze the dianhydride and terminate the polymerization.

Protocol 1: Synthesis of Poly(amic acid) from this compound and Pyromellitic Dianhydride (PMDA)

Materials:

  • This compound (purified)

  • Pyromellitic dianhydride (PMDA) (purified)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen, dissolve a precise amount of this compound in anhydrous DMAc to achieve a desired concentration (typically 15-20 wt%).

  • Stir the solution with a mechanical stirrer until the diamine is completely dissolved.

  • Slowly add an equimolar amount of solid PMDA to the stirred diamine solution in small portions. The addition should be done carefully to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution can be stored in a refrigerator for future use or can be directly used for the imidization step.

Step 2: Imidization - Conversion of Poly(amic acid) to Polyimide

The second step involves the conversion of the poly(amic acid) to the final polyimide through the elimination of water. This can be achieved through thermal imidization or chemical imidization.

Thermal Imidization: This is the most common method, where the poly(amic acid) solution is cast into a film and then heated in a stepwise manner to high temperatures.

Chemical Imidization: This method involves the use of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) at room temperature. This can be advantageous for producing polyimide powders or for applications where high-temperature processing is not desirable.

Protocol 2: Thermal Imidization of Poly(amic acid) Film

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate

  • Doctor blade or casting knife

  • Programmable oven or furnace with a nitrogen atmosphere

Procedure:

  • Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a programmable oven under a gentle flow of nitrogen.

  • Heat the film according to the following stepwise temperature program:

    • 80°C for 1 hour to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete imidization.

  • After the thermal treatment, allow the film to cool down slowly to room temperature.

  • The resulting polyimide film can be carefully peeled off from the glass substrate.

Visualizing the Synthesis Workflow

Polyimide_Synthesis cluster_Monomers Monomer Preparation cluster_PAA Step 1: Poly(amic acid) Synthesis cluster_Imidization Step 2: Imidization Diamine This compound PAA_Reaction Dissolve Diamine in DMAc Add Dianhydride Stir at RT under N2 Diamine->PAA_Reaction Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA_Reaction PAA_Solution Viscous Poly(amic acid) Solution PAA_Reaction->PAA_Solution Film_Casting Cast PAA Solution onto Substrate PAA_Solution->Film_Casting Thermal_Treatment Stepwise Heating (80-300°C) under N2 Film_Casting->Thermal_Treatment Polyimide_Film High-Performance Polyimide Film Thermal_Treatment->Polyimide_Film

Caption: Workflow for the two-step synthesis of polyimides.

Expected Properties and Characterization

The introduction of the methoxymethyl group is anticipated to influence the properties of the resulting polyimides in several ways. The following tables provide a summary of the expected properties based on established structure-property relationships in polyimides. It is important to note that the exact values will depend on the specific dianhydride used in the polymerization.

Data Presentation: Illustrative Properties of Polyimides

Note: The following data is illustrative and based on typical values for aromatic polyimides. Specific experimental data for polyimides derived from this compound is not widely available in public literature. These values serve as a benchmark for characterization.

Table 1: Thermal Properties of Polyimides

Dianhydride PartnerPolymer CodeGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C, N₂)
Pyromellitic Dianhydride (PMDA)PI-1> 350> 500
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)PI-2> 300> 520
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)PI-3> 280> 500

Table 2: Mechanical Properties of Polyimide Films

Polymer CodeTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
PI-1> 3.0> 100> 5
PI-2> 2.5> 90> 10
PI-3> 2.0> 80> 15

Table 3: Solubility of Polyimides

Polymer CodeNMPDMAcm-cresolChloroform
PI-1+/-+/-+/--
PI-2+++-
PI-3+++++++/-

Key: ++ (Soluble at room temperature), + (Soluble on heating), +/- (Partially soluble or swelling), - (Insoluble)

Characterization Protocols

To validate the synthesis and to understand the structure-property relationships, a series of characterization techniques should be employed.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the conversion of poly(amic acid) to polyimide.

Procedure:

  • Obtain FTIR spectra of the poly(amic acid) film and the final polyimide film.

  • In the poly(amic acid) spectrum, look for characteristic broad peaks for the amide N-H and carboxylic acid O-H stretching around 3200-3400 cm⁻¹ and the amide carbonyl peak around 1650 cm⁻¹.

  • In the polyimide spectrum, confirm the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide carbonyl peaks at approximately 1780 cm⁻¹ (asymmetric stretching) and 1720 cm⁻¹ (symmetric stretching), and the C-N stretching at around 1370 cm⁻¹.

Protocol 4: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the polyimide.

Procedure:

  • Place a small sample (5-10 mg) of the polyimide film in a TGA instrument.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Determine the 5% weight loss temperature (Td5) from the TGA curve as an indicator of the onset of thermal decomposition.

Protocol 5: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide.

Procedure:

  • Place a small sample (5-10 mg) of the polyimide film in a DSC instrument.

  • Heat the sample to a temperature above its expected Tg, then cool it rapidly.

  • Heat the sample a second time at a rate of 10-20°C/min.

  • The glass transition temperature is determined as the midpoint of the inflection in the baseline of the second heating scan.

Potential Applications

The unique combination of properties expected from polyimides derived from this compound makes them promising candidates for a range of high-performance applications:

  • Microelectronics: As dielectric layers, insulating films, and encapsulation materials due to their expected good processability and thermal stability.

  • Aerospace: As matrix resins for composites, adhesives, and coatings where high-temperature performance and low weight are critical.

  • Flexible Electronics: The enhanced solubility may allow for the fabrication of flexible and transparent conductive films and substrates for next-generation electronic devices.

  • Gas Separation Membranes: The methoxymethyl group could modify the free volume of the polymer, making it suitable for specific gas separation applications.

Logical Relationships in Polyimide Design

G Monomer Monomer Structure (this compound) Flexibility Increased Chain Flexibility Monomer->Flexibility Methoxymethyl Group Packing Disrupted Chain Packing Monomer->Packing Methoxymethyl Group Solubility Enhanced Solubility & Processability Flexibility->Solubility Packing->Solubility Applications Advanced Applications (Electronics, Aerospace) Solubility->Applications Thermal Maintained High Thermal Stability Thermal->Applications

Sources

Application of 2-(Methoxymethyl)benzene-1,4-diamine in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(Methoxymethyl)benzene-1,4-diamine in Advanced Materials Science

Introduction

This compound, also known as 2-Methoxymethyl-p-phenylenediamine (MMBPD), is an aromatic diamine with a unique structural feature: a methoxymethyl substituent on the benzene ring. While its primary established application lies as a key intermediate in compositions for dyeing keratin fibers[1][2], its molecular architecture presents significant, largely untapped potential within the field of materials science. Aromatic diamines are fundamental building blocks for a range of high-performance polymers, including aramids and polyimides. The parent compound, p-phenylenediamine (PPD), is a crucial monomer for producing poly(p-phenylene terephthalamide) (PPTA), the polymer renowned for its high strength and thermal stability, famously commercialized as Kevlar®[3][4].

However, the very properties that make traditional aramids robust—strong intermolecular hydrogen bonding and high crystallinity—also render them notoriously difficult to process due to their poor solubility in common organic solvents[5]. The introduction of a flexible methoxymethyl side group, as seen in MMBPD, offers a compelling strategic approach to mitigate these processing challenges. This side chain can disrupt the polymer's packing and hydrogen bonding network, potentially enhancing solubility and processability without catastrophically compromising the desirable thermal and mechanical properties of the polymer backbone.

This document serves as a detailed technical guide for researchers and scientists exploring the use of MMBPD as a functional monomer. It provides a profile of the compound, a rationale for its application in advanced polymers, a detailed protocol for the synthesis of a novel MMBPD-based aramid, and methodologies for its characterization.

Compound Profile: this compound (MMBPD)

A thorough understanding of the monomer's properties is critical for its successful application in polymer synthesis.

Chemical and Physical Properties

MMBPD is a white, powdered solid at room temperature.[6] Its key properties, compiled from various chemical data sources, are summarized below.

PropertyValueSource
CAS Number 337906-36-2[7][8][9]
Molecular Formula C₈H₁₂N₂O[8][9]
Molecular Weight 152.19 g/mol [8][9]
IUPAC Name This compound[9]
Melting Point 80.7 - 81.1 °C[6]
Boiling Point 296.0 ± 25.0 °C (Predicted)[8]
Density 1.142 ± 0.06 g/cm³ (Predicted)[8]
Water Solubility 284 g/L at 20 °C[6]
LogP -0.649 at 22.5 °C[6][8]
Synthesis Overview

The synthesis of MMBPD is not trivial and is crucial for its availability in research. Patented methods provide a reliable pathway. A common approach involves a multi-step process starting from 2-chlorobenzylchloride, proceeding through nitration and subsequent reactions to introduce the methoxymethyl and amino groups.[10] A key final step is the hydrogenation of a nitro-amino precursor, such as 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, in the presence of a palladium or platinum catalyst to yield the final diamine product.[10] Due to the product's sensitivity to oxygen, the final steps are typically performed under an inert atmosphere.[10]

A 4-Nitro-2-methoxymethyl- chlorobenzene B 1-Benzylamino-2-(methoxymethyl) -4-nitrobenzene A->B + Benzylamine C 2-(Methoxymethyl)benzene- 1,4-diamine (MMBPD) B:e->C:w Hydrogenation (H₂) Pd/C Catalyst

A simplified synthetic pathway to MMBPD.[10]

Rationale for Application in High-Performance Aramids

The primary motivation for using MMBPD in place of PPD is to engineer processability into aramid polymers.

  • Disruption of Interchain Packing: The linear, rigid-rod structure of traditional PPTA allows for dense packing and extensive hydrogen bonding between the amide linkages of adjacent polymer chains.[4] This creates a highly crystalline and stable structure but leads to insolubility. The non-linear, flexible methoxymethyl side chain on the MMBPD monomer acts as a "spacer," sterically hindering the polymer chains from packing as efficiently.

  • Enhanced Solubility: By reducing the crystallinity and regularity of the polymer structure, the solvent molecules can more easily penetrate and solvate the polymer chains. This is expected to significantly improve the solubility of the resulting aramid in amide-type polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), which are commonly used in polymer synthesis and processing.[3]

  • Maintaining Thermal Stability: While the side chain introduces flexibility, the fundamental aromatic-amide backbone responsible for high thermal stability is preserved. The resulting polymer is therefore expected to retain a high decomposition temperature, a key characteristic of aramids.[11]

Application Protocol: Synthesis of Poly(2-(methoxymethyl)-p-phenylene terephthalamide)

This protocol adapts the established low-temperature solution polycondensation method for preparing PPTA to use MMBPD as the diamine monomer.[12][13]

Materials and Equipment
  • Monomers: this compound (MMBPD), Terephthaloyl chloride (TPC)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) with 5% w/v dissolved Calcium Chloride (CaCl₂)

  • Equipment: Three-neck round-bottom flask, mechanical overhead stirrer, nitrogen inlet/outlet, dropping funnel, low-temperature bath (e.g., acetone/dry ice), blender, Buchner funnel, vacuum oven.

  • Safety: TPC is corrosive and moisture-sensitive. MMBPD is toxic if swallowed or in contact with skin.[9] All operations must be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental Workflow

cluster_prep Monomer Solution Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation & Purification A Dissolve MMBPD in NMP/CaCl₂ solvent under N₂ atmosphere B Cool solution to 0-5 °C A->B C Add solid TPC portion-wise with vigorous stirring B->C D Stir at 0-5 °C for 1 hr, then at room temp overnight C->D E Precipitate polymer by pouring solution into water in a blender D->E F Wash polymer with water and then acetone E->F G Dry polymer in vacuum oven at 80 °C F->G

Sources

Use of 2-(Methoxymethyl)benzene-1,4-diamine in oxidative hair coloring formulations

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and formulation scientists on the application and evaluation of 2-(Methoxymethyl)benzene-1,4-diamine, a novel primary intermediate for permanent hair color formulations.

Introduction

Permanent hair coloring is predominantly achieved through oxidative chemistry, a process that builds large, colored molecules directly inside the hair's cortex. This method provides long-lasting color that is resistant to washing. The system typically involves a two-part formulation mixed immediately before use: one part containing colorless dye precursors—developers (primary intermediates) and couplers—in an alkaline vehicle, and a second part containing an oxidizing agent, most commonly hydrogen peroxide.[1][2][3] When combined, the precursors and the oxidizing agent penetrate the hair shaft. The alkaline environment swells the hair cuticle, facilitating this penetration. Inside the hair, the oxidizing agent bleaches the natural melanin pigment and catalyzes the polymerization of the dye precursors into large, colored molecules that become trapped within the cortex, resulting in a permanent color change.[1][3][4]

A key challenge in the field has been the sensitizing potential of certain primary intermediates, particularly p-phenylenediamine (PPD) and toluene-2,5-diamine (PTD).[5][6] This has driven research toward developing effective alternatives with improved safety profiles. This compound (INCI name: 2-Methoxymethyl-p-phenylenediamine), also known as ME-PPD, has emerged as a significant innovation in this area.[7][8] It is a primary intermediate designed to reduce the risk of developing allergies.[5][9] Scientific studies, including the Local Lymph Node Assay (LLNA), have categorized ME-PPD as a moderate sensitizer, a significant improvement from the extreme sensitization potential of PPD.[5] This document provides detailed application notes and protocols for researchers and formulation scientists working with this advanced hair dye precursor.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is essential for its effective use in formulations. It is typically supplied as a white, solid powder.[10]

PropertyValueSource
INCI Name 2-Methoxymethyl-p-phenylenediamine[11][12]
CAS Number 337906-36-2[7][10][11]
Molecular Formula C₈H₁₂N₂O[7]
Molecular Weight 152.19 g/mol [7]
Appearance White solid/powder[10]
Melting Point 80.7 - 81.1 °C[10]
Water Solubility 284 g/L (at 20 °C)[10]
Log P (octanol/water) -0.649 (at 22.5 °C)[10]

Mechanism of Action in Oxidative Hair Coloring

As a primary intermediate (developer), this compound is the foundational component for building the final color. The process begins when it is oxidized by hydrogen peroxide in an alkaline medium to form a reactive quinonediimine.[1][4] This intermediate is unstable and rapidly reacts with one or more coupler molecules. The specific couplers used will determine the final shade. For example, combinations with couplers like resorcinol, m-aminophenol, or pyridine derivatives can produce a wide range of colors from natural browns and blondes to vibrant reds and violets.[13][14] This coupling reaction forms complex indo-dyes, which are large polymeric colorant molecules.[1] Their size prevents them from being easily washed out of the hair structure, thus ensuring the permanence of the color.[3]

G cluster_0 cluster_1 MEPPD This compound (Developer) Intermediate Reactive Quinonediimine (Transient) MEPPD->Intermediate Oxidation H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->Intermediate Alkali Alkaline pH (e.g., Ammonia) Alkali->MEPPD Swells Cuticle & Catalyzes Reaction Polymer Large Colored Molecule (Trapped in Cortex) Intermediate->Polymer Coupling Reaction Coupler Coupler Molecule (e.g., Resorcinol) Coupler->Polymer Hair Hair Cortex Polymer->Hair Forms within & Stains

Mechanism of oxidative hair color formation.

Formulation Protocols: Model Oxidative Hair Dye

Oxidative hair dyes are supplied as two-part systems to ensure stability and efficacy. Part A is the dye cream containing the precursors and alkalizing agent, while Part B is the developer lotion containing the oxidizing agent.[2]

Table 1: Model Formulation - Dye Cream (Part A)
ComponentFunctionExampleConcentration (w/w %)
Primary Intermediate Color BaseThis compound 0.05 - 2.0%
Coupler(s) Shade Control2-Methylresorcinol, m-Aminophenol0.05 - 2.0%
Alkalizing Agent Swell Cuticle, CatalyzeMonoethanolamine, Ammonia1.0 - 5.0%
Thickeners/Emulsifiers Cream ConsistencyCetearyl Alcohol, Glyceryl Stearate10.0 - 25.0%[2]
Solvents Dissolve DyesPropylene Glycol, Isopropanol1.0 - 10.0%[2][15]
Antioxidant Prevent Premature OxidationSodium Sulfite, Erythorbic Acid0.1 - 0.5%
Chelating Agent Stabilize vs. MetalsTetrasodium EDTA0.05 - 0.2%
Conditioning Agents Hair FeelCationic Polymers, Oleic Acid0.1 - 5.0%[16]
Fragrance Mask OdorPerfume Oil0.1 - 1.0%[2]
Vehicle BaseDeionized Waterq.s. to 100%
Table 2: Model Formulation - Developer Lotion (Part B)
ComponentFunctionExampleConcentration (w/w %)
Oxidizing Agent Develops Color, LightensHydrogen Peroxide3.0 - 12.0% (10-40 vol.)
Stabilizer Prevent H₂O₂ DegradationPhosphoric Acid, Phenacetin0.05 - 0.2%
Thickener Lotion ConsistencyAcrylates Copolymer0.5 - 2.0%
Vehicle BaseDeionized Waterq.s. to 100%
Protocol 3.1: Laboratory-Scale Preparation and Application

A. Preparation of Dye Cream (Part A):

  • Oil Phase: In a primary vessel, combine fatty alcohols, emulsifiers, and other oil-soluble components (e.g., oleic acid). Heat to 70-75°C with gentle mixing until all components are melted and uniform.

  • Water Phase: In a separate vessel, heat deionized water to 70-75°C. Add and dissolve chelating agents, antioxidants, and any water-soluble conditioning agents.

  • Emulsification: Slowly add the Water Phase to the Oil Phase under homogenization to form a stable cream emulsion.

  • Cool Down: Begin cooling the emulsion under gentle agitation.

  • Dye Addition: At 40-45°C, add the solvents (e.g., propylene glycol) in which the this compound and coupler(s) have been pre-dissolved.

  • Final Adjustments: Add the alkalizing agent, fragrance, and any remaining temperature-sensitive additives. Adjust pH if necessary.[2] Continue mixing while cooling to room temperature.

B. Preparation of Developer Lotion (Part B):

  • In a suitable vessel, add deionized water.

  • Disperse the thickener with agitation until fully hydrated.

  • Slowly add hydrogen peroxide and stabilizers. Mix until uniform.

C. Application Protocol:

  • Mix Part A and Part B in a 1:1 ratio immediately before use.[2]

  • Apply the mixture evenly to dry, unwashed hair tresses (standard virgin human hair is recommended for testing).

  • Allow the formulation to process for 30-45 minutes at room temperature.[3]

  • Rinse the hair thoroughly with lukewarm water until the water runs clear.

  • Apply a standard post-color conditioner, leave for 2-3 minutes, and rinse.

  • Allow the tresses to air dry before evaluation.

General workflow for hair dye formulation and testing.

Performance and Efficacy Evaluation

Once a formulation is developed, its performance must be rigorously tested. Key parameters include the initial color result and its stability over time against common stressors like washing and light exposure.[17][18]

Protocol 4.1: Colorimetric Analysis

This protocol quantifies the color imparted to the hair.

  • Use a spectrophotometer or colorimeter to measure the color of the virgin hair tress before dyeing. Record the CIE Lab* values.

    • L *: Lightness (0 = black, 100 = white)

    • a : Red/Green axis (+a = red, -a* = green)

    • b : Yellow/Blue axis (+b = yellow, -b* = blue)

  • After dyeing and drying the tress according to Protocol 3.1, take at least three measurements along the tress and average the Lab* values.

  • The change in color (ΔE*) can be calculated to represent the total color difference between the dyed and undyed hair.

Protocol 4.2: Wash Fastness Assessment

This protocol simulates consumer use to test color durability.

  • Measure the initial Lab* values of the dyed hair tress (as in 4.1).

  • Subject the tress to a standardized washing procedure. For example: lather with a standard shampoo for 30 seconds, rinse for 30 seconds with 40°C water, and repeat.

  • Allow the tress to dry completely.

  • Repeat this wash-and-dry cycle for a predetermined number of times (e.g., 10 or 20 cycles).[19]

  • Measure the Lab* values after the final cycle. A lower ΔE* between the initial and final measurements indicates better wash fastness.

Protocol 4.3: Light Fastness Assessment

This protocol tests the stability of the color against UV and visible light.

  • Measure the initial Lab* values of the dyed hair tress.

  • Place the tress in a light stability chamber equipped with a Xenon arc lamp, which simulates natural sunlight.

  • Expose the tress to a defined energy dose or for a set period.

  • Measure the final Lab* values and calculate ΔE* to determine the degree of fading.

Safety and Toxicological Assessment

The primary advantage of this compound is its improved toxicological profile, particularly regarding skin sensitization. Regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) have reviewed its safety for use in hair and eyelash dyes.[11][20] The SCCS concluded that its use in oxidative hair dye formulations at a maximum on-head concentration of 1.8% is safe, apart from its inherent sensitizing potential.[20][21]

Key Toxicological Endpoints
  • Skin Sensitization: Classified as a moderate sensitizer. Studies in PPD-allergic individuals have shown that a significant majority can tolerate hair dyes containing ME-PPD without an allergic reaction.[6][9]

  • Acute Toxicity: Oral LD50 values derived from genotoxicity studies suggest it is toxic if swallowed.[7][11]

  • Eye Irritation: Classified as an eye irritant.[20][22] Formulations must be carefully designed to minimize the risk of eye contact.

Protocol 5.1: Human Repeat Insult Patch Test (HRIPT) for Final Formulation

While the raw material has been assessed, the final formulation should be tested to ensure it does not induce skin sensitization in the target population.[23]

  • Induction Phase: Apply a patch containing the test formulation to the backs of approximately 50-100 human volunteers. Repeat applications on the same site nine times over a three-week period.

  • Rest Phase: A two-week period with no applications allows for any sensitization to develop.

  • Challenge Phase: Apply a single patch of the test formulation to a new, naive skin site.

  • Evaluation: Dermatologically score the challenge site for any signs of reaction (erythema, edema) 24 and 48 hours after patch removal. The absence of reactions indicates a low sensitization potential for the formulation.

G Start New Formulation Developed Lit Literature & Database Review (Raw Material Toxicology) Start->Lit InVitro In Vitro Testing (e.g., Skin Irritation - OECD TG 439) Lit->InVitro HRIPT Clinical Safety Testing (Human Repeat Insult Patch Test) InVitro->HRIPT If non-irritating Dossier Compile Product Safety Dossier HRIPT->Dossier If non-sensitizing Safe Safe for Market Dossier->Safe

Workflow for safety and toxicological evaluation.

Conclusion

This compound represents a significant advancement in oxidative hair dye technology, offering a scientifically validated alternative to traditional primary intermediates with a reduced risk of inducing sensitization. Its mechanism of action follows the established principles of oxidative polymerization, allowing for the creation of a broad palette of permanent hair colors. By following structured formulation, application, and testing protocols, researchers and developers can effectively harness the capabilities of this molecule to create high-performance, consumer-friendly hair coloring products with an improved safety profile. Rigorous evaluation of both efficacy and toxicology is paramount to ensuring the successful and responsible commercialization of final formulations.

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  • Addendum to the scientific Opinion SCCS/1491/12 on the hair dye substance 2-methoxy-methyl-p-phenylenediamine and its sulfate sa. (2019-03-12). Public Health - European Commission. [Link]

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  • HAIR COLORANT COMPOSITIONS COMPRISING 2-METHOXYMETHYL-1,4-DIAMINOBENZENE AND 2,6-DIHYDROXYETHYLAMINOTOLUENE, METHODS, AND KITS C. European Patent Office. [Link]

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  • June Regulatory Roundup – Ceway Blog. (2025-06-18). Ceway. [Link]

  • WO/2014/004451 HAIR COLORANT COMPOSITIONS COMPRISING 2-M ETHOXYM ETHYL- 1,4-DIAMINOBENZENE, METHODS, AND KITS. WIPO Patentscope. [Link]

  • MX2013003640A - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine..
  • (PDF) THE CHEMISTRY MECHANISM OF HAIR DYES. ResearchGate. [Link]

  • Continuous usage of a hair dye product containing 2-methoxymethyl-p-phenylenediamine by hair dye allergic individuals. Request PDF on ResearchGate. [Link]

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Application Note: 2-(Methoxymethyl)benzene-1,4-diamine as a Versatile Precursor for the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methoxymethyl)benzene-1,4-diamine, also known as 2-Methoxymethyl-p-Phenylenediamine (ME-PPD), is an aromatic diamine that serves as a critical primary intermediate in the synthesis of organic colorants.[1][2][3] Its unique structure, featuring two primary amine groups and a methoxymethyl substituent on the benzene ring, makes it a highly versatile precursor for a wide array of dyes, particularly azo dyes. This compound is of significant interest in industries ranging from textiles to cosmetics, where it is used as a key component in hair dye formulations.[4][5]

The synthesis of azo dyes from aromatic amines is a cornerstone of industrial organic chemistry, relying on a robust and well-characterized two-step reaction pathway: diazotization followed by azo coupling.[6] The presence of two amine groups on the ME-PPD molecule allows for the synthesis of both monoazo and more complex disazo dyes, providing a route to a broad spectrum of colors. The methoxymethyl group influences the final dye's properties, such as solubility, color fastness, and affinity for various substrates.

This application note provides a comprehensive guide for researchers and scientists on the use of this compound as a dye precursor. It covers the essential physicochemical properties, safe handling procedures, the fundamental chemistry of azo dye formation, and detailed, validated protocols for the synthesis of representative monoazo and disazo dyes.

Precursor Profile: this compound

A thorough understanding of the precursor's properties is paramount for successful and safe experimentation.

Physicochemical and Safety Data

The key properties of this compound are summarized below. This data has been compiled from material safety data sheets and chemical databases.[1][3]

PropertyValueReference
CAS Number 337906-36-2[1][7]
Molecular Formula C₈H₁₂N₂O[1][3]
Molecular Weight 152.19 g/mol [1][3]
Appearance White solid powder[1]
Melting Point 80.7 - 81.1 °C[1]
Boiling Point Decomposes rapidly above melting point[1]
Solubility Water: 284 g/L (20 °C); Soluble in DMSO[1]
LogP -0.649 (22.5 °C)[1]
Handling, Storage, and Safety

Expert Insight: The stability of aromatic diamines like ME-PPD is a critical experimental parameter. The compound is sensitive to both air and light, and oxidation can lead to the formation of colored impurities that will compromise the purity and color of the final dye product.

  • Hazard Profile: this compound is harmful if swallowed, inhaled, or in direct contact with skin. It is classified as a skin sensitizer and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[3][7][8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

  • Handling: Avoid the formation of dust during handling.[1] Use non-sparking tools. Due to its sensitivity to oxygen, for reactions requiring high purity, it is advisable to handle the material under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] The container should be kept in a well-ventilated area, away from incompatible materials and sources of ignition. For long-term storage, blanketing with an inert gas is recommended.[8]

The Chemistry of Azo Dye Formation

The conversion of ME-PPD into an azo dye is a classic example of electrophilic aromatic substitution, proceeding through two distinct and temperature-sensitive stages.[6]

Step 1: Diazotization

In this step, a primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and must be generated in situ. The typical method involves the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[10]

Causality of Low Temperature: The reaction is performed at 0–5 °C because the resulting diazonium salt is unstable at higher temperatures and would decompose, releasing nitrogen gas and forming unwanted phenolic byproducts, which would reduce the final dye yield.[6]

Step 2: Azo Coupling

The diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component, to form the stable azo compound, characterized by the -N=N- linkage.[6][10] Common coupling components include phenols and other aromatic amines.

Expert Insight on pH Control: The pH of the reaction medium is critical for the coupling step.

  • For coupling with phenols (e.g., 2-naphthol, salicylic acid), the reaction is carried out in a mildly alkaline solution (pH 8-10). The alkaline conditions deprotonate the phenol to the more strongly activating phenoxide ion.

  • For coupling with aromatic amines , the reaction is performed in a mildly acidic solution (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, as excessive acidity would protonate the amine, deactivating it.

Azo_Dye_Synthesis cluster_precursor Precursor cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling MEPPD This compound Reagents_D NaNO₂ + HCl (aq) Diazonium Diazonium Salt Intermediate (Unstable) MEPPD->Diazonium Reaction Reagents_D->Diazonium Conditions_D 0–5 °C Conditions_D->Diazonium Azo_Dye Final Azo Dye (Colored Product) Diazonium->Azo_Dye Reaction Coupling_Agent Coupling Component (e.g., 2-Naphthol) Coupling_Agent->Azo_Dye Conditions_C Controlled pH 0–10 °C Conditions_C->Azo_Dye

Caption: General pathway for azo dye synthesis from ME-PPD.

Experimental Protocols

The following protocols provide step-by-step methodologies for synthesizing representative azo dyes. All operations should be conducted in a fume hood with appropriate PPE.

Protocol 1: Synthesis of a Monoazo Dye (Coupling with 2-Naphthol)

This protocol describes the mono-diazotization of ME-PPD and subsequent coupling with 2-naphthol to produce a brightly colored monoazo dye.

Part A: Diazotization of this compound

  • In a 250 mL beaker, combine 1.52 g (0.01 mol) of this compound with 25 mL of distilled water and 3.0 mL of concentrated hydrochloric acid. Stir until the diamine dissolves completely. The formation of the hydrochloride salt enhances solubility.

  • Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite (NaNO₂) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15 minutes using a dropping funnel. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring for an additional 20 minutes at 0–5 °C to ensure the reaction goes to completion.

  • Self-Validation Step: Check for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the completion of diazotization.[10] If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is achieved. The resulting cold diazonium salt solution is used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. This forms the highly nucleophilic sodium naphthoxide.

  • Cool this alkaline solution to 5 °C in an ice bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution (from Part A) to the alkaline 2-naphthol solution.

  • A brightly colored precipitate should form immediately. The color is indicative of the formation of the azo dye.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter with several portions of cold distilled water until the filtrate is neutral to litmus paper. This removes excess salts and base.

  • Dry the purified dye in a desiccator or a vacuum oven at 50-60 °C.

Experimental_Workflow cluster_A Part A: Diazotization cluster_B Part B: Coupling cluster_C Part C: Isolation A1 Dissolve ME-PPD in HCl (aq) A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A4 Add NaNO₂ Dropwise (Maintain T < 5 °C) A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 20 min at 0-5 °C A4->A5 A6 Verify with Starch-Iodide Paper A5->A6 B3 Add Diazonium Solution Slowly A6->B3 Use Immediately B1 Dissolve 2-Naphthol in NaOH (aq) B2 Cool to 5 °C B1->B2 B2->B3 B4 Stir for 30 min (Precipitate Forms) B3->B4 C1 Vacuum Filter Product B4->C1 C2 Wash with Cold Water C1->C2 C3 Dry Product C2->C3

Caption: Experimental workflow for the synthesis of a monoazo dye.

Protocol 2: Synthesis of a Symmetric Disazo Dye (Coupling with Salicylic Acid)

This protocol utilizes both amine groups on the ME-PPD molecule, performing a bis-diazotization (or tetrazotization) followed by coupling with two equivalents of salicylic acid. This method is adapted from established procedures for other aromatic diamines.[10]

Part A: Bis-diazotization of this compound

  • In a 250 mL beaker, prepare a suspension of 1.52 g (0.01 mol) of ME-PPD in 50 mL of water containing 6.0 mL of concentrated hydrochloric acid. Stir thoroughly.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold water.

  • Add the nitrite solution dropwise to the stirred diamine suspension, maintaining the temperature strictly between 0 and 5 °C.

  • After the addition is complete, stir for an additional 30 minutes. Verify the completion of the reaction using starch-iodide paper as described in Protocol 1.

Part B: Coupling with Salicylic Acid

  • In a 1 L beaker, dissolve 2.90 g (0.021 mol) of salicylic acid in 50 mL of water containing 1.6 g of sodium hydroxide.

  • Cool the solution to 15 °C by adding ice directly to the beaker.

  • Just before coupling, add 3.5 g of anhydrous sodium carbonate to the salicylic acid solution. This ensures the coupling medium is sufficiently alkaline.

  • With vigorous stirring, slowly add the cold bis-diazotized solution from Part A to the alkaline salicylic acid solution.

  • A colored precipitate will form. Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

  • Isolate the disazo dye by vacuum filtration, wash thoroughly with cold water, and dry.

Characterization of Synthesized Dyes

To confirm the identity and purity of the synthesized azo dyes, standard analytical techniques should be employed:

  • UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) provides quantitative data on the color of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the product to identify key functional groups. Look for characteristic peaks for the azo bond (-N=N-) stretch (typically weak, around 1400-1450 cm⁻¹), as well as stretches for O-H (if using phenolic couplers) and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For definitive structural elucidation, NMR provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful coupling and the final structure.

Conclusion

This compound is a valuable and adaptable precursor for the synthesis of a diverse range of azo dyes. By leveraging the fundamental principles of diazotization and azo coupling, researchers can reliably produce both monoazo and disazo structures. Careful control of reaction parameters—most notably temperature during diazotization and pH during coupling—is essential for achieving high yields and purity. The protocols and guidelines presented in this note offer a solid foundation for the exploration and development of novel colorants derived from this important intermediate.

References

  • Kaufmann, T., et al. (2013). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
  • Loehring, J., et al. (2015). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. Google Patents.
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Molecules, 25(3), 597. Retrieved from [Link]

  • Scheme 1: General route for the synthesis of azo dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved from [Link]

  • Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. (n.d.). Studylib. Retrieved from [Link]

  • 2-Methoxymethyl-p-phenylenediamine. (n.d.). PubChem. Retrieved from [Link]

  • Kaufmann, T., et al. (2013). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.

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Polymer characterization of 2-(Methoxymethyl)benzene-1,4-diamine based polyamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive Characterization of Novel Polyamides Derived from 2-(Methoxymethyl)benzene-1,4-diamine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their applications can be limited by poor solubility, which complicates processing.[1][2] The strategic introduction of functional groups into the monomer backbone is a key approach to enhancing processability without compromising performance. This application note provides a comprehensive set of protocols for the characterization of novel polyamides synthesized from this compound and a standard aromatic diacid chloride (e.g., terephthaloyl chloride). The presence of the flexible, polar methoxymethyl side group is anticipated to disrupt chain packing, potentially improving solubility while influencing thermal and mechanical properties.

This guide is intended for researchers and scientists in polymer chemistry and materials science. It offers detailed, step-by-step methodologies for structural elucidation, molecular weight determination, and thermal property analysis, grounded in established scientific principles. We emphasize the causality behind experimental choices to empower users to adapt these protocols for their specific research needs.

Synthesis Overview: A Representative Pathway

To provide context for characterization, we outline a common and effective method for synthesizing aromatic polyamides: low-temperature solution polycondensation.[3][4] This technique is preferred for its ability to produce high molecular weight polymers while minimizing side reactions that can occur at elevated temperatures. The reaction involves the polycondensation of this compound with an aromatic diacid chloride, such as terephthaloyl chloride, in a polar aprotic solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound Polymer Polyamide Product + HCl (byproduct) Monomer1->Polymer Monomer2 Terephthaloyl Chloride Monomer2->Polymer Solvent NMP / LiCl Solvent->Polymer Solvent System Temp 0°C to Room Temp Temp->Polymer Conditions G start Synthesized Polymer (Precipitated & Dried) ftir FTIR Spectroscopy (Functional Group Confirmation) start->ftir nmr NMR Spectroscopy (Detailed Structure Elucidation) ftir->nmr Structure Plausible? gpc GPC / SEC (Molecular Weight & Dispersity) nmr->gpc Structure Confirmed? dsc DSC Analysis (Glass Transition Temp.) gpc->dsc tga TGA Analysis (Thermal Stability) dsc->tga end Comprehensive Characterization Data tga->end

Caption: Recommended experimental workflow for polyamide characterization.

Protocols for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups in the polymer backbone. [5]It verifies the successful formation of amide linkages and the incorporation of the aromatic and methoxymethyl moieties. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation. [6] Protocol: ATR-FTIR Analysis

  • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the dry polymer powder or a piece of cast film onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Baseline-correct the resulting spectrum and identify the characteristic absorption bands.

Data Interpretation: A successful polymerization will yield a spectrum with the characteristic peaks summarized in the table below. The absence of peaks corresponding to acid chloride (C=O stretch, ~1770-1800 cm⁻¹) and primary amine (N-H bend, ~1650-1580 cm⁻¹) starting materials indicates a complete reaction.

Wavenumber (cm⁻¹)Vibration ModeAssignmentReference
~3300N-H StretchAmide N-H hydrogen-bonded[7]
~3030C-H Stretch (Aromatic)Aromatic ring C-H bonds[8]
~2930, ~2850C-H Stretch (Aliphatic)-CH₂- and -OCH₃ groups[8]
~1650C=O Stretch (Amide I)Amide carbonyl group[8]
~1540N-H Bend / C-N Stretch (Amide II)Coupled vibration of the amide group[7]
~1600, ~1475C=C StretchAromatic ring skeletal vibrations[8]
~1240C-N Stretch (Amide III)Amide C-N bond
~1100C-O-C StretchEther linkage in the methoxymethyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), enabling unambiguous confirmation of the polymer's covalent structure. [9][10]Due to the often-limited solubility of aromatic polyamides, deuterated polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆) are required. Running spectra at elevated temperatures can sometimes improve peak resolution by reducing solution viscosity and overcoming chain aggregation. [9] Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the dry polymer in approximately 0.7 mL of DMSO-d₆. Gentle heating (e.g., 60 °C) may be necessary to facilitate dissolution. [9]2. Instrument Setup: Tune and shim the NMR spectrometer for the DMSO-d₆ solvent.

  • ¹H Spectrum Acquisition: Acquire the proton NMR spectrum. Key regions to observe are the amide proton (~10 ppm), aromatic protons (7-8.5 ppm), the methylene protons of the side chain (~4.5 ppm), and the methoxy protons (~3.4 ppm).

  • ¹³C Spectrum Acquisition: Acquire the carbon NMR spectrum. A larger sample quantity or longer acquisition time may be needed due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the peaks in the ¹H spectrum to confirm the ratio of different proton types. Assign peaks in both spectra based on chemical shift predictions and data from similar structures.

Expected Chemical Shifts (in DMSO-d₆):

  • ¹H NMR:

    • ~10.0-10.5 ppm: Amide N-H proton.

    • ~7.5-8.2 ppm: Aromatic protons on the benzene rings.

    • ~4.5 ppm: Methylene protons (-CH₂-O-).

    • ~3.4 ppm: Methoxy protons (-O-CH₃).

  • ¹³C NMR:

    • ~165 ppm: Amide carbonyl carbon.

    • ~120-150 ppm: Aromatic carbons.

    • ~70 ppm: Methylene carbon (-CH₂-O-).

    • ~58 ppm: Methoxy carbon (-O-CH₃).

Protocols for Molecular Weight Determination

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

Principle & Causality: GPC separates polymer molecules based on their hydrodynamic volume in solution. [11]Larger molecules elute faster than smaller molecules. This technique is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. For polyamides, which are often resistant to common GPC solvents, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is an excellent mobile phase due to its ability to dissolve the polymer and minimize interactions with the column stationary phase. [12][13][14]

G cluster_0 GPC Column (Porous Beads) cluster_1 Elution Profile column Injection Large Polymer (Red) Small Polymer (Blue) Elution Large Small Detector Detector Signal Detector->Large Large Molecules (Elute First) Detector->Small Small Molecules (Elute Later) Time Time

Caption: Principle of GPC separation by molecular size.

Protocol: GPC in HFIP

  • System Preparation: Use a GPC system equipped with columns suitable for HFIP (e.g., Agilent PL HFIPgel). [12]The mobile phase should be HFIP, often with a salt like sodium trifluoroacetate (NaTFAc, e.g., 0.02 M) to suppress polymer aggregation. [12]2. Calibration: Calibrate the system using a series of narrow-dispersity poly(methyl methacrylate) (PMMA) standards, as polystyrene standards are not suitable for HFIP systems. [14]Generate a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Sample Preparation: Prepare a dilute solution of the polyamide in the mobile phase (e.g., 0.1-0.2% w/v). [12]Ensure complete dissolution and filter the solution through a 0.2 or 0.45 µm syringe filter to remove particulates.

  • Injection and Data Collection: Inject the filtered sample onto the column and record the chromatogram using a refractive index (RI) detector.

  • Data Analysis: Using the calibration curve, calculate the Mn, Mw, and Đ for the sample.

Typical GPC Parameters:

ParameterValue / TypeRationaleReference
Mobile Phase HFIP + 0.02 M NaTFAcExcellent solvent for polyamides; salt minimizes aggregation.[12]
Columns Agilent PL HFIPgel or equivalentSpecifically designed for use with the polar HFIP solvent.[12]
Flow Rate ~1.0 mL/minStandard flow rate for analytical GPC.
Temperature Ambient to 40 °CHFIP allows for analysis near room temperature.[12]
Detector Differential Refractive Index (RI)Universal detector for polymer concentration.[12]
Calibration Poly(methyl methacrylate) (PMMA) standardsPMMA is a suitable calibration standard for polyamide analysis in HFIP.[14]

Protocols for Thermal Property Analysis

Thermogravimetric Analysis (TGA)

Principle & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [15]It is used to determine the thermal stability and degradation temperature of the polymer. A high degradation temperature is a hallmark of aromatic polyamides. [1]The sample must be thoroughly dried beforehand, as residual solvent or absorbed water will cause mass loss at low temperatures, confounding the results.

Protocol: TGA for Thermal Stability

  • Sample Preparation: Place 5-10 mg of the dry polymer powder into a TGA pan (platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset of degradation and the temperatures at which 5% (Td₅) and 10% (Td₁₀) weight loss occurs. The char yield (residual mass at 700-800 °C) can also be reported.

Differential Scanning Calorimetry (DSC)

Principle & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [5]It is used to identify thermal transitions, most importantly the glass transition temperature (Tg)—the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery state. [16]A heat-cool-heat cycle is standard practice; the first heating scan erases the sample's prior thermal history, ensuring the Tg measured on the second heating scan is a true material property. [5] Protocol: DSC for Glass Transition Temperature (Tg)

  • Sample Preparation: Seal 5-10 mg of the dry polymer in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Heat the sample from room temperature to a temperature above the expected Tg but well below the degradation temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

    • Cool: Quench-cool the sample back to room temperature.

    • Second Heat: Heat the sample again through the same temperature range at the same rate.

  • Data Analysis: Analyze the thermogram from the second heating scan. The Tg is identified as a step-change in the heat flow curve.

Data Summary Table:

PropertyTechniqueTypical Value Range (for Aromatic Polyamides)Significance
Glass Transition Temp. (Tg) DSC200 - 300 °CDefines the upper service temperature for the material in rigid applications. [3]
10% Weight Loss Temp. (Td₁₀) TGA> 450 °C (in N₂)Indicates the onset of significant thermal degradation. [3]
Number-Average Molecular Weight (Mn) GPC15,000 - 50,000 g/mol Relates to the polymer's mechanical properties.
Dispersity (Đ) GPC1.8 - 3.0Indicates the breadth of the molecular weight distribution.

Conclusion

The systematic characterization of novel polymers is fundamental to establishing structure-property relationships. This guide provides a validated series of protocols for the analysis of polyamides derived from this compound. By employing FTIR and NMR for structural verification, GPC for molecular weight determination, and TGA/DSC for thermal analysis, researchers can build a comprehensive profile of this new material. The insights gained from these analyses are critical for evaluating its potential as a high-performance polymer with enhanced processability for advanced applications.

References

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  • ResearchGate. (2025). Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides. American Journal of Polymer Science. Available: [Link]

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  • ResearchGate. (2018). Aromatic Polyamides. Available: [Link]

  • ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. Available: [Link]

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  • ResearchGate. (n.d.). Copolyimides with trifluoromethyl or methoxy substituents. NMR characterization. Available: [Link]

  • ResearchGate. (n.d.). DSC curve of polyamides. Available: [Link]

  • National Center for Biotechnology Information. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 1192-1195. Available: [Link]

  • Scribd. (n.d.). DSC TGA Polyimide. Available: [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available: [Link]

  • International Journal of Engineering Research & Technology. (2014). Synthesis and Characterization of Polyamides from Diamine Containing Amide Linkages in the Main Chain. IJERT, 3(1). Available: [Link]

  • ResearchGate. (2025). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. Journal of the Indian Chemical Society. Available: [Link]

  • National Center for Biotechnology Information. (2021). Influence of Cross-Linking Agent Concentration/Beta Radiation Surface Modification on the Micro-Mechanical Properties of Polyamide 6. Materials, 14(21), 6393. Available: [Link]

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Application Notes & Protocols: 2-(Methoxymethyl)benzene-1,4-diamine in the Synthesis of Biologically Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-(methoxymethyl)benzene-1,4-diamine as a versatile building block in the synthesis of high-value heterocyclic compounds. We delve into the strategic application of this substituted ortho-phenylenediamine for constructing benzimidazole and quinoxaline cores, which are privileged structures in medicinal chemistry. This document emphasizes the underlying reaction mechanisms, provides field-tested, step-by-step synthetic protocols, and discusses the influence of the methoxymethyl substituent on reactivity and potential for further functionalization.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic diamine primarily known as a key intermediate in the formulation of hair dyes[1]. However, its intrinsic molecular architecture—a 1,2-diamine scaffold on a benzene ring—makes it an exceptionally valuable precursor for the synthesis of fused heterocyclic systems. The presence of the methoxymethyl group at the C2 position introduces unique steric and electronic characteristics that can be strategically exploited.

This guide moves beyond its application in cosmetology to explore its utility in constructing complex molecular frameworks. The two adjacent amino groups serve as ideal nucleophilic sites for condensation reactions, enabling the formation of five- or six-membered heterocyclic rings fused to the benzene core. Specifically, we will focus on its application in synthesizing:

  • Benzimidazoles: A core motif in numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole)[2].

  • Quinoxalines: A class of compounds exhibiting a wide array of biological activities, such as anticancer, antibacterial, and antiviral properties[3][4].

The methoxymethyl substituent not only influences the regioselectivity of cyclization reactions but also serves as a latent functional handle, as methoxymethyl (MOM) ethers can be cleaved under various conditions to reveal a hydroxymethyl group for subsequent derivatization[5][6].

Synthesis of the Starting Material: An Overview

While this compound is commercially available, understanding its synthesis provides valuable context. Several patented methods exist for its preparation[7][8][9]. A common strategy involves a multi-step sequence starting from readily available precursors, as outlined in the workflow below.

A 2-Hydroxymethyl-phenol B Methylation (Methanol, high temp) A->B Step 1 C 2-Methoxymethyl-phenol B->C D Nitrosation (e.g., NaNO2, acid) C->D Step 2 E 2-Methoxymethyl-[1,4]-benzoquinone 4-oxime D->E F Condensation (Hydroxylamine) E->F Step 3 G 2-Methoxymethyl-[1,4]-benzoquinone dioxime F->G H Reduction (e.g., Raney Nickel, Hydrazine) G->H Step 4 I This compound H->I

Figure 1: A representative synthetic workflow for the preparation of this compound, adapted from patented industrial processes[7].

Application I: Synthesis of Substituted Benzimidazoles

The most common route to benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization[2][10]. The reaction proceeds through a Schiff base intermediate which then undergoes intramolecular attack by the second amino group to form a dihydrobenzimidazole, which is subsequently oxidized to the aromatic benzimidazole.

Reaction Mechanism: Aldehyde Condensation

The mechanism involves two key stages. The first is the formation of the C=N bond of the Schiff base. The second is the intramolecular nucleophilic attack and subsequent aromatization, which often requires an oxidant or occurs via air oxidation.

Figure 2: Generalized mechanism for the synthesis of benzimidazoles from this compound and an aldehyde.

Protocol: Synthesis of 2-(4-Chlorophenyl)-7-(methoxymethyl)-1H-benzo[d]imidazol-5-amine

This protocol details a robust method for the synthesis of a substituted benzimidazole using ammonium chloride as a mild and effective catalyst.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Amount (mass/vol)
This compoundC₈H₁₂N₂O152.191.0152 mg
4-ChlorobenzaldehydeC₇H₅ClO140.571.0141 mg
Ammonium Chloride (NH₄Cl)NH₄Cl53.490.316 mg
Ethanol (EtOH)C₂H₅OH46.07-5 mL

Procedure

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (152 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5 minutes to achieve partial dissolution.

  • Add ammonium chloride (16 mg, 0.3 mmol) to the suspension.

  • Heat the reaction mixture to 80-85 °C (reflux) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Pour the cooled mixture into 20 mL of ice-cold deionized water. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Scientist's Notes

  • Causality: Ammonium chloride acts as a mild Lewis acid catalyst, activating the aldehyde carbonyl for nucleophilic attack by the diamine. In this "green" synthesis, it provides a more environmentally benign alternative to stronger acids or metal catalysts.

  • Mechanism Insight: The reaction is often open to the air, which facilitates the final oxidation step from the dihydrobenzimidazole intermediate to the aromatic product. In some cases, a dedicated oxidizing agent (e.g., H₂O₂, I₂) may be required for higher yields or with less reactive substrates[10].

  • Regiochemistry: The reaction with the unsymmetrical diamine can potentially lead to two regioisomers. However, the condensation typically occurs at the more nucleophilic and less sterically hindered amino group first. Further analysis (e.g., 2D NMR) would be required for unambiguous structural confirmation.

Application II: Synthesis of Substituted Quinoxalines

Quinoxalines are readily synthesized via the double condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[11][12]. This reaction, known as the Hinsberg quinoxaline synthesis, is highly efficient and generally proceeds under mild acidic or neutral conditions.

Reaction Mechanism: 1,2-Dicarbonyl Condensation

The reaction is a straightforward, stepwise condensation. The first amino group attacks one carbonyl, forming a hemiaminal that dehydrates to an imine. This is followed by an intramolecular cyclization of the second amino group onto the remaining carbonyl, and a final dehydration yields the aromatic quinoxaline ring system.

Reactants Diamine + 1,2-Diketone (e.g., Benzil) Step1 1. Nucleophilic attack by first NH2 2. Dehydration (-H2O) Reactants->Step1 Intermediate1 Imine Intermediate Step1->Intermediate1 Step2 1. Intramolecular nucleophilic attack by second NH2 2. Dehydration (-H2O) Intermediate1->Step2 Product Substituted Quinoxaline Step2->Product

Figure 3: Simplified workflow for the synthesis of quinoxalines via the Hinsberg condensation reaction.

Protocol: Synthesis of 6-(Methoxymethyl)-2,3-diphenylquinoxalin-5-amine

This protocol describes the condensation of this compound with benzil in an acidic medium.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Amount (mass/vol)
This compoundC₈H₁₂N₂O152.191.0152 mg
BenzilC₁₄H₁₀O₂210.231.0210 mg
Glacial Acetic AcidCH₃COOH60.05-5 mL
Ethanol (EtOH)C₂H₅OH46.07-5 mL

Procedure

  • In a 50 mL round-bottom flask, dissolve benzil (210 mg, 1.0 mmol) in ethanol (5 mL) with gentle warming.

  • In a separate beaker, dissolve this compound (152 mg, 1.0 mmol) in glacial acetic acid (5 mL).

  • Add the diamine/acetic acid solution dropwise to the stirred benzil/ethanol solution at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) for 2 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 3:1 v/v). The product spot should be significantly less polar than the starting diamine.

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture into 50 mL of cold water with vigorous stirring.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Collect the resulting solid precipitate by vacuum filtration. Wash the solid with ample water to remove any residual salts.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed if necessary.

Scientist's Notes

  • Causality: Acetic acid serves as both a solvent and a catalyst. It protonates the carbonyl oxygen of benzil, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic aromatic amine[11].

  • Scope: This reaction is highly versatile. A wide variety of 1,2-dicarbonyl compounds can be used, including glyoxal, methylglyoxal, and other substituted benzils, to generate a diverse library of quinoxalines[12].

  • Selectivity: With an unsymmetrical 1,2-diketone, the reaction with this compound would likely produce a mixture of two regioisomeric quinoxalines. The ratio of these isomers depends on the subtle differences in reactivity between the two amino groups and the two carbonyl groups[11].

Summary and Future Directions

The protocols outlined in this guide demonstrate that this compound is a potent and versatile precursor for the synthesis of benzimidazoles and quinoxalines. The reactions are generally high-yielding, operationally simple, and utilize readily available reagents.

Data Summary: Representative Yields

Heterocyclic CoreReagentsConditionsTypical Yield
BenzimidazoleThis compound + 4-ChlorobenzaldehydeNH₄Cl, EtOH, Reflux, 3h80-90%
QuinoxalineThis compound + BenzilAcetic Acid, EtOH, Reflux, 2h85-95%

The methoxymethyl group, while primarily acting as a directing group here, presents an opportunity for post-cyclization modification. Its ether linkage can be cleaved using silyl triflates or other acidic methods to unmask a primary alcohol[5]. This hydroxymethyl functionality can then be used for further elaboration of the heterocyclic core, enabling the development of novel derivatives for screening in drug discovery programs.

References

  • Title: Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. Source: Google Patents (EP2646408B1).
  • Title: Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Source: Google Patents (EP2621885B1).
  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: American Journal of Organic Chemistry. URL: [Link]

  • Title: A green synthesis of benzimidazoles. Source: Indian Journal of Chemistry, Vol. 49B, March 2010, pp. 408-411. URL: [Link]

  • Title: Synthesis of quinoxalines from aromatic alkynes and amines. Source: ResearchGate. URL: [Link]

  • Title: Product Class 15: Quinoxalines. Source: Science of Synthesis. URL: [Link]

  • Title: Methods of Preparation of Quinoxalines. Source: Encyclopedia.pub. URL: [Link]

  • Title: One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Source: Bulletin of the Korean Chemical Society. URL: [Link]

  • Title: Synthesis of benzimidazoles. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Source: ResearchGate. URL: [Link]

  • Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Methoxymethyl ether. Source: Wikipedia. URL: [Link]

  • Title: Recent achievements in the synthesis of benzimidazole derivatives. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Source: ResearchGate. URL: [Link]

  • Title: Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Source: Google Patents (MX2013003640A).

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Application Notes & Protocols: Exploring 2-(Methoxymethyl)benzene-1,4-diamine as a Novel Cross-linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential applications of 2-(Methoxymethyl)benzene-1,4-diamine as a cross-linking agent. While its primary documented use is as an intermediate in cosmetology, its unique molecular architecture—featuring two reactive primary amines and a methoxymethyl substituent—suggests novel utility in polymer science and material engineering.[1] We will dissect its chemical properties, propose reaction mechanisms, provide adaptable, step-by-step protocols for its use in epoxy and graphene oxide systems, and detail essential characterization techniques. This guide is designed to serve as a foundational resource for exploring its capacity to create advanced materials with tailored properties.

Section 1: Compound Profile and Scientific Rationale

This compound (MMBDA) is an aromatic diamine with the CAS Number 337906-36-2.[2] Its structure is analogous to p-phenylenediamine (PPD), a widely used monomer and cross-linker, but with the notable addition of a methoxymethyl group on the benzene ring. This substitution is hypothesized to introduce significant changes in reactivity and the final properties of cross-linked networks.

1.1. Physicochemical Properties

A thorough understanding of MMBDA's physical and chemical properties is critical for designing successful cross-linking experiments.

PropertyValueSource
CAS Number 337906-36-2[2]
Molecular Formula C₈H₁₂N₂O[2]
Molecular Weight 152.19 g/mol [2]
Appearance White Powder/Crystals[3]
Melting Point 80.7 - 81.1 °C[3]
Boiling Point 296.0 ± 25.0 °C (Predicted)[2]
Density 1.142 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility 284 g/L at 20 °C[3]
pKa 5.62 ± 0.10 (Predicted)[2]
logP -0.649 at 22.5 °C[3]

1.2. Rationale for Use as a Cross-linker: The Role of the Methoxymethyl Group

The two primary amine groups of MMBDA are the active sites for cross-linking reactions, capable of forming covalent bonds with various functional groups like epoxides, carboxylic acids, and isocyanates.[4][5][6] The key to unlocking its unique potential lies in the influence of the ortho-positioned methoxymethyl substituent.

  • Steric Influence: The methoxymethyl group introduces steric hindrance around one of the amine groups. This can modulate the reaction kinetics, potentially leading to a more controlled, two-stage curing process compared to symmetric diamines.[5][7]

  • Solubility and Polarity: The ether linkage in the substituent increases the molecule's polarity and its capacity for hydrogen bonding, contributing to its high water solubility.[3] This property could be leveraged to create more hydrophilic polymer networks or enable cross-linking in aqueous or polar solvent systems.

  • Network Architecture: The bulkiness of the methoxymethyl group can disrupt the tight chain packing often seen with planar aromatic diamines like PPD. This may lower the crystallinity of the final polymer, potentially increasing its flexibility and altering its mechanical properties.

Caption: Hypothesized effect of MMBDA's substituent on polymer network architecture.

Section 2: Potential Cross-linking Chemistries

MMBDA's diamine structure makes it a suitable candidate for several established cross-linking reactions. The primary amine groups act as potent nucleophiles, readily reacting with electrophilic functional groups.

2.1. Epoxy Curing Aromatic diamines are standard curing agents for epoxy resins. The amine hydrogens add across the epoxide ring, forming a stable β-hydroxyamine linkage and creating a robust three-dimensional network.[4]

  • Mechanism: The reaction proceeds via nucleophilic attack of the amine nitrogen on an epoxide carbon, followed by proton transfer. Each primary amine group can react twice.

  • Application: Development of thermosetting polymers, adhesives, coatings, and composite materials with potentially enhanced thermal stability and mechanical strength.[4]

2.2. Graphene Oxide (GO) Modification Diamine cross-linkers are used to covalently bridge GO nanosheets, primarily by forming amide bonds with the carboxylic acid groups present on the GO surface.[6][8] This modification can control the interlayer spacing (d-spacing) and improve the mechanical stability of GO-based membranes for applications like desalination and filtration.[6][9][10]

  • Mechanism: Amidation reaction, often facilitated by heat, between the amine groups of MMBDA and the carboxyl groups of GO.

  • Application: Fabrication of functionalized graphene-based materials, membranes for separation processes, and nanocomposites.[11]

Section 3: Experimental Protocols

The following protocols are designed as starting points for investigation. Researchers should optimize parameters such as stoichiometry, temperature, and reaction time for their specific polymer or material system.

Protocol 1: Curing of an Epoxy Resin (e.g., Bisphenol A Diglycidyl Ether - BADGE)

This protocol details the thermal curing of a common epoxy resin using MMBDA as the hardener.

Materials:

  • Bisphenol A diglycidyl ether (BADGE) resin

  • This compound (MMBDA)

  • Solvent (optional, e.g., acetone or THF for viscosity reduction)

  • Molds (e.g., aluminum or silicone)

  • Vacuum oven or convection oven

Methodology:

  • Stoichiometry Calculation: The key to optimal properties is the stoichiometric balance between epoxy groups and amine hydrogens. Calculate the required mass of MMBDA using the Amine Hydrogen Equivalent Weight (AHEW) and the Weight Per Epoxide (WPE) of the resin.[4]

    • MMBDA has 4 reactive amine hydrogens. AHEW = Molecular Weight / 4 = 152.19 / 4 = 38.05 g/eq.

    • Mass of MMBDA (g) = Mass of BADGE (g) × (AHEW / WPE)

    • Note: The WPE value is provided by the epoxy resin manufacturer.

  • Preparation: Gently heat the BADGE resin (e.g., to 60 °C) to reduce its viscosity.

  • Mixing: In a suitable container, add the calculated amount of MMBDA powder to the pre-heated BADGE resin. Mix thoroughly with a mechanical stirrer until the MMBDA is completely dissolved and the mixture is homogenous. If using a solvent, dissolve both components in the solvent before mixing.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids and compromise the material's integrity.

  • Curing: Pour the bubble-free mixture into the desired molds. Transfer to an oven and cure according to a defined thermal profile. A typical two-stage profile is recommended:

    • Initial Cure: 2 hours at a moderate temperature (e.g., 80-100 °C).

    • Post-Cure: 2-3 hours at a higher temperature (e.g., 120-150 °C) to ensure complete reaction and maximize the glass transition temperature (Tg).

  • Cooling: Allow the cured polymer to cool slowly to room temperature to prevent internal stresses.

Protocol 2: Cross-linking Modification of Graphene Oxide (GO)

This protocol describes the covalent modification of a GO dispersion with MMBDA.[10]

Materials:

  • Graphene oxide (GO) aqueous dispersion (e.g., 4 mg/mL)

  • This compound (MMBDA)

  • Deionized (DI) water

  • Reaction vessel with a condenser and magnetic stirrer

  • Filtration setup (e.g., vacuum filtration with a PTFE or nylon membrane)

Methodology:

  • Dispersion: Dilute the stock GO dispersion with DI water to the desired concentration (e.g., 1 mg/mL) in the reaction vessel. Sonicate for 15-30 minutes to ensure full exfoliation.

  • Reagent Addition: Calculate the mass of MMBDA required. A common starting point is a 1:1 to 10:1 weight ratio of MMBDA to GO, depending on the desired degree of functionalization. Dissolve the MMBDA in a small amount of DI water and add it to the GO dispersion under stirring.

  • Reaction: Heat the mixture to 60-80 °C and stir continuously for 6-12 hours under a condenser to prevent solvent loss.[10] The reaction facilitates the formation of amide bonds between the MMBDA and GO.

  • Purification: After cooling to room temperature, the functionalized GO (f-GO) must be purified to remove unreacted MMBDA.

    • Wash the product repeatedly with DI water. This can be done via centrifugation (pelleting the f-GO and replacing the supernatant) or by extensive vacuum filtration, washing the collected solid on the filter membrane.

    • Continue washing until the pH of the filtrate is neutral.

  • Drying: Dry the purified f-GO product. Lyophilization (freeze-drying) is preferred to prevent agglomeration and create a low-density aerogel. Alternatively, oven drying at 60 °C can be used.

Caption: General experimental workflow for MMBDA cross-linking and characterization.

Section 4: Essential Characterization Techniques

Validating the success of a cross-linking reaction requires a suite of analytical techniques.

TechniquePurposeExpected Outcome for Successful Cross-linking
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in functional groups and confirm covalent bond formation.Epoxy: Disappearance of the epoxide peak (~915 cm⁻¹), appearance of O-H stretch (~3400 cm⁻¹). GO: Appearance of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹), decrease in C=O stretch from COOH (~1720 cm⁻¹).
Differential Scanning Calorimetry (DSC) To measure thermal transitions, primarily the glass transition temperature (Tg), which indicates the mobility of polymer chains. A higher Tg generally corresponds to a higher degree of cross-linking.[5]A distinct, single Tg that is significantly higher than that of the un-cross-linked components. The absence of a curing exotherm on a second heat scan indicates a complete reaction.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material by measuring weight loss as a function of temperature.Increased onset temperature of decomposition compared to the individual starting materials, indicating the formation of a more stable network.
Swelling Studies To estimate the cross-link density. A highly cross-linked polymer will absorb less solvent and swell to a lesser degree than a lightly cross-linked one.[12]Limited and quantifiable swelling in a suitable solvent. The equilibrium swelling value can be used to calculate network parameters.[13]

Section 5: Troubleshooting and Considerations

  • Poor Solubility: If MMBDA fails to dissolve in the polymer matrix (e.g., epoxy resin), gentle heating or the addition of a minimal amount of a compatible co-solvent can be effective.

  • Incomplete Curing: If characterization (e.g., by DSC) reveals an incomplete reaction, consider increasing the post-cure temperature or duration. Also, re-verify stoichiometric calculations, as an imbalance is a common cause of incomplete curing.

  • Brittle Material: The resulting polymer may be brittle. This could be due to the inherent rigidity of the aromatic structure. Formulations can be modified by incorporating flexible co-monomers or plasticizers to improve toughness.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Cross-Linked Polymers Using BADGE-DA as Monomers.
  • Benchchem. (2025). A Comparative Guide to the Cross-linking Efficiency of Aromatic Diamines: Focusing on 2,4-Diamino-3,5-dimethylthiotoluene.
  • Puszka, A., et al. (2024). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. Polymers (Basel). [Link]

  • Qian, Y., et al. (2018). Cross-linking modification with diamine monomers to enhance desalination performance of graphene oxide membranes. Request PDF. [Link]

  • Wang, Z., et al. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Frontiers in Chemistry. [Link]

  • Lin, L.-C., et al. (2014). Cross-Linking with Diamine Monomers To Prepare Composite Graphene Oxide-Framework Membranes with Varying d-Spacing. Chemistry of Materials. [Link]

  • Causton, B. E. (1976). Characterization of Cross-Linked Two-Phase Acrylic Polymers. Journal of Dental Research. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • Lin, L.-C., et al. (2014). Cross-Linking with Diamine Monomers To Prepare Composite Graphene Oxide-Framework Membranes with Varying d-Spacing. ACS Publications. [Link]

  • Wang, Z., et al. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Frontiers. [Link]

  • Kramer, O. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate. [Link]

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The Versatile Building Block: Application Notes for 2-(Methoxymethyl)benzene-1,4-diamine in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Diamine

In the ever-evolving landscape of materials science, the strategic design of molecular building blocks is paramount to the creation of novel functional materials with tailored properties. 2-(Methoxymethyl)benzene-1,4-diamine, a structurally distinct aromatic diamine, presents itself as a compelling candidate for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of a methoxymethyl substituent on the phenylene ring introduces a unique combination of flexibility and polarity, which can be leveraged to fine-tune the solubility, processability, and thermal characteristics of the resulting polymers. This guide provides an in-depth exploration of this compound as a versatile precursor, complete with detailed protocols for its incorporation into functional polymeric materials.

Core Compound Information: this compound

This compound, also known as 2-methoxymethyl-p-phenylenediamine, is a white crystalline solid at room temperature[1]. Its key physicochemical properties are summarized in the table below. The presence of two primary amine groups renders it highly reactive towards a variety of electrophilic co-monomers, making it an ideal candidate for polycondensation reactions.

PropertyValueSource
CAS Number 337906-36-2[2][3]
Molecular Formula C₈H₁₂N₂O[2][4]
Molecular Weight 152.19 g/mol [2]
Appearance White Powder/Crystals[1]
Melting Point 80.7 - 81.1 °C[1]
Solubility Soluble in water (284 g/L at 20 °C), DMSO.[1]
Synthesis of the Building Block

Several synthetic routes to this compound have been reported, primarily in patent literature, often highlighting its use as a precursor in hair dye formulations[5][6][7]. A common approach involves a multi-step synthesis starting from 2-chlorobenzyl chloride, which undergoes methoxylation, nitration, and subsequent reduction to yield the final diamine product[6]. Another described method involves a "telescoping" synthesis which is designed to be cost-effective by recycling one of the starting materials[5].

Application in Functional Polymer Synthesis: Polyamides and Polyimides

The true potential of this compound lies in its application as a monomer for the synthesis of advanced polymers. The introduction of the methoxymethyl group can disrupt chain packing, potentially leading to enhanced solubility and lower glass transition temperatures compared to polymers derived from unsubstituted p-phenylenediamine.

Synthesis of Polyamides: A Representative Protocol

Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. The following is a representative protocol for the synthesis of a polyamide from this compound and a commercially available diacid chloride, such as terephthaloyl chloride. This low-temperature solution polycondensation method is widely used for preparing aromatic polyamides[8].

Experimental Protocol: Polyamide Synthesis

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.52 g (10 mmol) of this compound in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Diacid Chloride: Slowly add 2.03 g (10 mmol) of solid terephthaloyl chloride to the stirred solution in small portions over 30 minutes to control the exotherm.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into 200 mL of rapidly stirring methanol.

  • Purification: Collect the fibrous polymer precipitate by filtration, and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as the diacid chloride is highly reactive towards water, which would terminate the polymer chains and result in a low molecular weight product.

  • Low Temperature: The reaction is initially carried out at 0 °C to control the rate of the highly exothermic reaction between the amine and acid chloride, preventing side reactions and ensuring the formation of a high molecular weight polymer.

  • Stirring: Vigorous stirring is essential to ensure proper mixing of the reactants and to obtain a homogeneous polymer solution.

Polyamide_Synthesis cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Work-up Diamine This compound in NMP Mixing Mixing at 0°C Diamine->Mixing Diacid Terephthaloyl Chloride Diacid->Mixing Stirring Stirring at RT for 24h Mixing->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Polyamide Drying->Product

Caption: Workflow for the synthesis of a polyamide from this compound.

Synthesis of Polyimides: A Representative Protocol

Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides typically involves a two-step process: the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization[9].

Experimental Protocol: Polyimide Synthesis

  • Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve 1.52 g (10 mmol) of this compound in 20 mL of anhydrous N,N-dimethylacetamide (DMAc). To this stirred solution, add 2.18 g (10 mmol) of pyromellitic dianhydride (PMDA) in one portion.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Thermal Imidization: Place the glass plate in an oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the cyclodehydration to the polyimide.

  • Film Removal: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Self-Validating System:

The successful synthesis of the polyimide can be confirmed by the change in physical properties. The initial poly(amic acid) is soluble in the reaction solvent, while the final polyimide is typically insoluble. The formation of a flexible, tough film after thermal treatment is a strong indicator of successful polymerization and imidization.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Monomers Diamine + Dianhydride in DMAc Polymerization Stirring at RT for 24h Monomers->Polymerization Casting Film Casting Polymerization->Casting Heating Stepwise Thermal Treatment Casting->Heating Product Polyimide Film Heating->Product

Caption: Two-step synthesis of a polyimide film.

Characterization of Functional Polymers

Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. The following table outlines key characterization techniques and the expected outcomes for polyamides and polyimides derived from this compound.

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of amide or imide linkages.Polyamide: Characteristic C=O stretching (amide I) around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹. Polyimide: Appearance of characteristic imide absorptions at ~1780 cm⁻¹ (asymmetric C=O stretching), ~1720 cm⁻¹ (symmetric C=O stretching), and ~1370 cm⁻¹ (C-N stretching). Disappearance of amic acid bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer repeating unit.¹H NMR: Resonances corresponding to the aromatic protons, the methoxymethyl protons, and the amide or imide protons. Integration of the signals should be consistent with the proposed structure.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.High decomposition temperatures (typically >400 °C) are expected for these aromatic polymers, indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg will depend on the specific co-monomer used. The methoxymethyl group may lead to a lower Tg compared to unsubstituted analogs.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.Successful polymerization should result in a high molecular weight polymer with a narrow polydispersity index.

Conclusion and Future Outlook

This compound is a promising building block for the development of novel functional polymers. The presence of the methoxymethyl substituent offers a valuable tool for tuning the properties of high-performance materials. While its primary documented use is in the cosmetics industry, its potential in materials science, particularly in the synthesis of soluble and processable polyamides and polyimides, warrants further investigation. The protocols and characterization guidelines provided herein serve as a solid foundation for researchers to explore the full potential of this versatile diamine in the creation of next-generation functional materials.

References

  • Synthesis and characterization of methoxybenzene-linked polyimides formed by 1,4-addition to bismaleimides. (n.d.).
  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (n.d.). Google Patents.
  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (n.d.). Google Patents.
  • A Novel Synthesis of 2-Methoxymethyl-p-phenylenediamine. (n.d.). Google Patents.
  • Synthesis and characterization of methoxybenzene-linked polyimides formed by 1,4-addition to bismaleimides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved from [Link]

  • 2-Methoxymethyl-p-phenylenediamine. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Synthesis and characterization of some novel aromatic polyimides. (2005, July 1). Semantic Scholar. Retrieved from [Link]

  • Functional Aromatic Polyamides. (n.d.). MDPI. Retrieved from [Link]

  • 2-Methoxymethyl-p-phenylenediamine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023, August 26). PMC. Retrieved from [Link]

  • Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. (n.d.). Google Patents.
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.).
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methoxymethyl)benzene-1,4-diamine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(methoxymethyl)benzene-1,4-diamine via recrystallization. In the absence of a standardized, published protocol for this specific molecule, this document synthesizes fundamental principles of crystallization with the known physicochemical properties of the target compound to offer a robust starting methodology and in-depth troubleshooting advice.

Compound Profile: this compound

A thorough understanding of the compound's properties is critical for developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 337906-36-2[1][2][3]
Molecular Formula C₈H₁₂N₂O[1][2][4]
Molecular Weight 152.19 g/mol [1][4]
Appearance White solid/powder[2]
Melting Point 80.7 - 81.1 °C[2]
Boiling Point Decomposes rapidly above melting point[2]
Solubility in Water 284 g/L at 20 °C[2]
log Pow -0.649 at 22.5 °C[2]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[1][5]

The high water solubility and presence of two amine groups and an ether linkage suggest that a range of protic and polar aprotic solvents should be evaluated for their suitability in recrystallization. The compound's tendency to decompose above its melting point necessitates careful temperature control during the dissolution step.

Core Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[6] An ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound of interest near its boiling point.[6][7]

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for its collection.[6]

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[8]

  • Chemical inertness: The solvent must not react with the compound being purified.[7][8]

  • Volatility: The solvent should be easily removable from the purified crystals.[7]

Experimental Workflow & Protocols

This section details a systematic approach to developing a recrystallization protocol for this compound, from solvent screening to the final drying of the purified product.

Recrystallization_Workflow Workflow for Recrystallization Protocol Development cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Refinement Solvent_Screening 1. Solvent Screening Dissolution 3. Dissolution in Minimum Hot Solvent Solvent_Screening->Dissolution Selects optimal solvent Impurity_Analysis 2. Impurity Profile Analysis (Optional) Hot_Filtration 4. Hot Filtration (If Insoluble Impurities Present) Impurity_Analysis->Hot_Filtration Informs need for this step Dissolution->Hot_Filtration Solution with insoluble impurities Crystallization 5. Slow Cooling for Crystal Growth Dissolution->Crystallization Clear, saturated solution Hot_Filtration->Crystallization Isolation 6. Crystal Isolation (Vacuum Filtration) Crystallization->Isolation Washing 7. Crystal Washing Isolation->Washing Drying 8. Drying Washing->Drying Purity_Check 9. Purity & Yield Analysis Drying->Purity_Check Optimization 10. Protocol Optimization Purity_Check->Optimization Iterative refinement Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues Problem_NoCrystals No Crystals Form Cause_TooMuchSolvent Too much solvent Problem_NoCrystals->Cause_TooMuchSolvent Cause_Supersaturation Supersaturation Problem_NoCrystals->Cause_Supersaturation Problem_OilingOut Oiling Out Cause_HighImpurity High impurity level Problem_OilingOut->Cause_HighImpurity Cause_CoolingTooFast Cooling too fast Problem_OilingOut->Cause_CoolingTooFast Solution_AddMoreSolvent Add more solvent Problem_OilingOut->Solution_AddMoreSolvent Reheat & Problem_LowYield Low Yield Problem_PrematureCrystals Premature Crystallization Problem_LowYield->Problem_PrematureCrystals Problem_LowYield->Cause_TooMuchSolvent Solution_BoilOffSolvent Boil off solvent Problem_LowYield->Solution_BoilOffSolvent Recover from filtrate Problem_PrematureCrystals->Cause_CoolingTooFast Problem_ColoredCrystals Colored Crystals Problem_ColoredCrystals->Cause_HighImpurity Cause_InadequateWashing Inadequate washing Problem_ColoredCrystals->Cause_InadequateWashing Solution_Charcoal Use activated charcoal Problem_ColoredCrystals->Solution_Charcoal Cause_TooMuchSolvent->Solution_BoilOffSolvent Solution_ScratchFlask Scratch flask Cause_Supersaturation->Solution_ScratchFlask Solution_SeedCrystal Add seed crystal Cause_Supersaturation->Solution_SeedCrystal Cause_HighImpurity->Solution_Charcoal Cause_CoolingTooFast->Solution_AddMoreSolvent Solution_ReheatApparatus Reheat filtration apparatus Cause_CoolingTooFast->Solution_ReheatApparatus Cause_InadequateWashing->Solution_AddMoreSolvent Wash with ice-cold solvent

Caption: A cause-and-effect diagram for troubleshooting recrystallization.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from two primary causes: using too much solvent or supersaturation. [9][10]* Too much solvent: If the solution is not saturated enough, crystals will not form. To fix this, gently heat the solution to boil off some of the solvent and then attempt to cool it again. [10]* Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated. [9]To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth. [9][11] * Add a "seed" crystal of the crude starting material. This provides a template for crystallization to begin. [9][11] Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a highly concentrated solution or the presence of impurities that depress the melting point. [10][11]* Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly to ensure that it becomes saturated at a temperature below the compound's melting point. [10][11] Q3: The yield of my recrystallization is very low. Why did this happen?

A3: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant portion of your compound will remain dissolved in the mother liquor. [9][11]You can try to recover some of the product by evaporating a portion of the solvent from the filtrate and cooling it again.

  • Premature crystallization: If crystallization occurred during a hot filtration step, a significant amount of product could have been lost. [10]* Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. [9] Q4: My purified crystals are still colored. What went wrong?

A4: Colored impurities may not have been successfully removed.

  • Solution: Redissolve the crystals in the minimum amount of hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then proceed with the crystallization as before. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q5: For an aromatic amine like this, is oxidation a concern during recrystallization?

A5: Yes, aromatic amines can be susceptible to air oxidation, especially at elevated temperatures, which can lead to discoloration and the formation of impurities.

  • Mitigation Strategy: While heating, it can be beneficial to maintain an inert atmosphere (e.g., by gently purging the flask with nitrogen or argon) to minimize contact with oxygen. Storing the final product under an inert atmosphere is also recommended. [1][5]

References

  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry.
  • Science Learning Center.
  • Stack Exchange.
  • Chongqing Chemdad Co., Ltd. This compound.
  • ChemicalBook. 2-(methoxymethyl)
  • ChemicalBook. This compound | 337906-36-2.
  • PubChem. 2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859.
  • BLDpharm. 337906-36-2|this compound.
  • Unknown.
  • Biocyclopedia.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Unknown.

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Technical Support Center: Synthesis of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Methoxymethyl)benzene-1,4-diamine (Me-PPD). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate, which is widely used in applications such as hair dyes.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound can be approached through several distinct routes. The choice of pathway often depends on the available starting materials, scale, and desired purity. Below are two common strategies, each with its own set of potential side reactions.

Pathway A: The Benzyl-Protected Route

This industrial method involves protecting a nascent amino group while building the molecule, culminating in a final deprotection and reduction step.[3] It offers good control but requires careful management of the hydrogenation step.

Benzyl_Protected_Pathway A 2-Chlorobenzyl chloride B 4-Nitro-2-chloromethyl -chlorobenzene A->B Nitration C 4-Nitro-2-methoxymethyl -chlorobenzene B->C Methoxylation (e.g., NaOMe) D 1-Benzylamino-2- (methoxymethyl)-4-nitrobenzene C->D Amination (Benzylamine) E 2-(Methoxymethyl)benzene- 1,4-diamine D->E Catalytic Hydrogenation (H₂, Pd/C) (Reduction & Deprotection)

Caption: High-level overview of the Benzyl-Protected synthetic pathway.

Pathway B: The Nitroaniline Reduction Route

This pathway often starts with a commercially available substituted nitroaniline and modifies it before the final reduction. A key challenge here is achieving selective reactions on a molecule with multiple functional groups.

Nitroaniline_Reduction_Pathway A 2-Amino-5-nitro -benzyl alcohol B 2-(Methoxymethyl)-4 -nitroaniline A->B Etherification (e.g., Williamson Synthesis) C 2-(Methoxymethyl)benzene- 1,4-diamine B->C Reduction (e.g., H₂, Raney Ni)

Caption: Synthesis of Me-PPD starting from a substituted nitroaniline.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Ether Formation & Alkylation Issues

Q: My Williamson ether synthesis step to form the methoxymethyl group is inefficient, showing a low yield and unreacted starting material. What are the likely causes?

A: This is a classic SN2 reaction, and its success is highly dependent on conditions.[4] Several factors could be at play:

  • Insufficiently Anhydrous Conditions: The alkoxide or methoxide base is highly reactive towards water. Any moisture in your solvent (e.g., methanol, THF) or on your glassware will consume the base, reducing the concentration of the active nucleophile and stalling the reaction.

    • Solution: Ensure all solvents are rigorously dried. Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon) for optimal results.

  • Incorrect Base or Solvent Choice: While sodium methoxide in methanol is common, a stronger base in a polar aprotic solvent can significantly accelerate the reaction.[5][6]

    • Solution: Consider using sodium hydride (NaH) in a solvent like DMF or THF.[7] This combination generates the alkoxide in situ irreversibly, driving the reaction forward. Polar aprotic solvents are known to minimize side reactions like dehydrohalogenation.[8]

  • Poor Leaving Group: If your starting material is a benzyl alcohol, it must first be converted to a species with a better leaving group, such as a benzyl chloride or bromide, before reacting with the methoxide source. Hydroxide (-OH) is a very poor leaving group.

  • C-Alkylation vs. O-Alkylation: In phenoxide systems, there can be competition between alkylation on the oxygen (desired) and alkylation on the aromatic ring (undesired).[8] This is generally less of an issue for benzyl alcohols but can occur under certain conditions, especially with strong bases.

    • Solution: Sticking to polar solvents generally favors O-alkylation.

Problem 2: Poor Regioselectivity During Nitration

Q: During the nitration of my substituted benzene ring, I'm getting a mixture of positional isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired isomer?

A: The formation of isomeric byproducts is governed by the directing effects of the substituents already on the aromatic ring during electrophilic aromatic substitution.[9]

  • Understanding Directing Effects: Both amino (-NH₂) and methoxy (-OCH₃) groups are strong ortho, para-directors. A methyl group (-CH₃) is a weaker ortho, para-director. In the strongly acidic conditions required for nitration, an amino group is protonated to the anilinium ion (-NH₃⁺), which becomes a meta-director.[9] This complex interplay dictates the final isomer distribution.

  • The Power of Protecting Groups: The most effective strategy to control regioselectivity is to temporarily modify the directing group.

    • Solution: Protect the highly activating amino group by converting it to an acetamide (-NHCOCH₃) using acetic anhydride.[9][10] The acetamido group is still an ortho, para-director but is less activating and sterically bulkier than the amino group. This change fundamentally alters the electronic and steric landscape, guiding the incoming nitro group to the desired position. The protecting group is easily removed later by acid or base hydrolysis.[10]

  • Strict Temperature Control: Nitration is a highly exothermic reaction.

    • Solution: Maintain a low reaction temperature (typically 0-10°C) by using an ice bath during the addition of the nitrating mixture (HNO₃/H₂SO₄).[9] Higher temperatures can lead to decreased selectivity and the formation of dangerous, unstable polynitrated compounds and oxidative byproducts (tar).[9]

Problem 3: Product Instability and Discoloration

Q: My final product, this compound, is a beautiful light-colored solid initially, but it quickly turns dark purple or black upon exposure to air. Why does this happen and how can I stop it?

A: This is the most common issue with this class of compounds. Aromatic diamines, particularly p-phenylenediamines, are extremely sensitive to air and light. They are readily oxidized to form highly colored quinone-diimine species, which can further polymerize.

  • Causality: The two electron-donating amino groups make the benzene ring electron-rich and highly susceptible to oxidation. Even trace amounts of oxygen can initiate a radical chain reaction that leads to rapid discoloration.

  • Solution: Rigorous Inert Atmosphere Technique:

    • Workup: After the reaction is complete, perform all subsequent steps under a blanket of inert gas (Nitrogen or Argon). This includes filtration, washing, and solvent removal. A patent for a similar synthesis specifies that these steps must be carried out under an inert gas atmosphere due to the product's sensitivity to oxygen.[3]

    • Antioxidants: Add a small amount of an antioxidant like sodium sulfite or sodium dithionite to your washing solutions.[3] These agents act as oxygen scavengers, protecting your product during the workup phase.

    • Storage: Store the final, dried product in a sealed, amber glass vial under an inert atmosphere and in a freezer to minimize long-term degradation.

Section 3: Experimental Protocols & Data

Protocol: Inert-Atmosphere Isolation of this compound

This protocol outlines the critical steps for isolating the air-sensitive final product after a typical catalytic hydrogenation in a solvent like toluene or ethyl acetate.[3]

Inert_Isolation_Workflow cluster_0 Reaction Vessel (Post-Hydrogenation) cluster_1 Filtration Setup cluster_2 Product Isolation A 1. Reaction mixture containing product, solvent, and catalyst B 2. Purge vessel headspace with Nitrogen/Argon A->B E 5. Filter the reaction mixture through Celite® to remove Pd/C catalyst C 3. Prepare filtration funnel (e.g., Büchner) with a pad of Celite® D 4. Enclose funnel and receiving flask in a glove bag or maintain a positive N₂ pressure C->D D->E F 6. Wash the catalyst cake with degassed solvent containing 0.1% sodium sulfite E->F G 7. Transfer filtrate to a round-bottom flask F->G H 8. Remove solvent via rotary evaporation (maintain N₂ bleed into the system) G->H I 9. Scrape the resulting solid product under a stream of N₂ H->I J 10. Transfer to a pre-weighed amber vial, backfill with Argon, and seal immediately I->J

Caption: Workflow for isolating air-sensitive diamine products.

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitro-Precursor

ParameterTypical Range/ValueRationale & Key Considerations
Catalyst 10% Palladium on Carbon (Pd/C)Highly effective for nitro group reduction and benzyl group hydrogenolysis.[3] Ensure the catalyst is not pyrophoric.
Catalyst Loading 1-5 mol%Lower loadings may result in incomplete reactions; higher loadings increase cost and filtration complexity.
Solvent Toluene, Ethyl Acetate, EthanolMust be inert to hydrogenation conditions. Toluene is effective at higher temperatures.[3]
Hydrogen Pressure 2-5 bar (approx. 30-75 psi)Sufficient pressure to ensure adequate H₂ dissolution in the solvent and drive the reaction.
Temperature 25 - 80 °CReaction is often faster at elevated temperatures, but this can also increase side reactions.[3] Monitor for exotherms.
Reaction Time 30 minutes - 5 hoursMonitor by TLC or HPLC until the starting material is consumed. Prolonged times are not usually necessary.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final this compound?

A: The free base is often difficult to handle and purify due to its instability. The most robust method is to convert it into a stable, crystalline salt. Immediately after isolation, the crude free base can be dissolved in a suitable solvent (like ethanol/water) and treated with an acid. D,L-malic acid has been successfully used to crystallize the product as a stable salt adduct, which is much less sensitive to air and easier to handle and store.[3] This salt can be converted back to the free base just before use if necessary.

Q: What are the primary safety concerns when performing this synthesis?

A: There are two major areas of concern:

  • Nitroaromatic Compounds: The nitro-containing intermediates are often toxic and potentially mutagenic. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This process involves flammable solvents (toluene, ethanol), a potentially pyrophoric catalyst (Pd/C, especially when dry), and flammable hydrogen gas under pressure. Ensure your equipment is rated for pressure work, the system is properly purged of air to prevent explosive mixtures, and the catalyst is handled carefully (often transferred as a wet slurry).

Q: What analytical techniques are best for monitoring the reaction and identifying impurities?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a UV lamp to visualize the aromatic spots. A stain (like permanganate) can help visualize non-UV active species.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of starting material and the appearance of the product. It is also excellent for detecting and quantifying isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final product and any isolated, unknown impurities. It can confirm the presence of the methoxymethyl group and the substitution pattern on the aromatic ring.

References

  • Braun, O. (2013). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Gaspard, C., & De Prap, D. (2013). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.
  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

  • Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]

  • Synthesis of 2-amino-5-nitrobenzyl alcohol. (n.d.). PrepChem.com. [Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (2013).
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitroaniline. PubChem. [Link]

  • Synthesis method of 2,5-diamino benzene ethanol. (2010).
  • Preparation of Methyl 2-methyl-5-nitrobenzyl ether. (n.d.). PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxymethyl-p-phenylenediamine. PubChem. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (2022). ResearchGate. [Link]

  • Preparation of 2-ethyl-5-nitrobenzyl methyl ether. (n.d.). PrepChem.com. [Link]

  • Wikipedia contributors. (2024). 2-Methoxy-4-nitroaniline. Wikipedia. [Link]

  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (2016).
  • Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. PubMed. [Link]

  • This compound CAS: 337906-36-2. (n.d.). Career Henan Chemical Co. [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988).
  • Process for the preparation of 2-amino-5-nitrobenzonitrile. (1971).
  • How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?. (n.d.). Knowledge. [Link]

  • Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. (2020). PMC - NIH. [Link]

  • A single-step synthesis of methyl ethers of dihydro alloptaeroxylin, dihydro spathelia chromene and. (1997). ResearchGate. [Link]

  • Alkylation of benzyl alcohol (9a) with different ketones (8)a. (n.d.). ResearchGate. [Link]

  • Methyl 2,5-dichlorobenzoate. (2007). ResearchGate. [Link]

  • DIBENZYL ETHER. (n.d.). Ataman Kimya. [Link]

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Technical Support Center: Optimizing Polymerization with 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Methoxymethyl)benzene-1,4-diamine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of polymerization with this versatile monomer. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and achieve high-quality, reproducible results.

Introduction to Polymerization with this compound

This compound is an aromatic diamine with a unique methoxymethyl substituent at the ortho position. This structural feature can influence the reactivity of the amine groups and the properties of the resulting polymers, such as solubility and thermal characteristics. While it is a valuable monomer for creating a range of polymers including polyamides (aramids), polyimides, and others, its successful polymerization requires careful control of reaction parameters. This guide will address the most common issues encountered during these processes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low Molecular Weight and/or Low Polymer Yield

Question: My polymerization reaction is resulting in a polymer with a lower molecular weight than expected and a broad molecular weight distribution. What are the likely causes and how can I improve this?

Answer: Low molecular weight is a frequent issue in polycondensation reactions and can stem from several factors.[1] Here’s a systematic approach to troubleshooting this problem:

  • Monomer Purity: The purity of this compound and your comonomer (e.g., diacid chloride, dianhydride) is paramount. Impurities with a single functional group can act as chain terminators, preventing the formation of long polymer chains.

    • Protocol for Monomer Purification:

      • Recrystallization: Recrystallize this compound from a suitable solvent system. Based on its synthesis, potential solvents could include ethanol/water or toluene.[2][3]

      • Sublimation: For dianhydrides, sublimation under vacuum is an effective purification method.

      • Characterization: Verify purity using techniques like NMR, HPLC, and melting point determination. The melting point of pure this compound is reported to be in the range of 80.7 - 81.1 °C.[4]

  • Stoichiometric Imbalance: Polycondensation is highly sensitive to the molar ratio of the reacting monomers. A precise 1:1 molar ratio of the diamine and the comonomer is crucial for achieving high molecular weight.

    • Optimization Steps:

      • Accurately weigh your monomers using a calibrated analytical balance.

      • Ensure complete dissolution and mixing of the monomers in the reaction solvent before initiating the polymerization.

      • Consider performing a series of small-scale reactions with slight variations in the molar ratio to find the optimal balance.

  • Side Reactions: The methoxymethyl group, while generally stable, can be sensitive to certain reaction conditions. Strong acidic conditions could potentially lead to cleavage of the ether linkage.

    • Recommendations:

      • If using a catalyst, screen for milder options. For example, in polyamide synthesis from diacids, phosphorylation methods can be effective.[5][6]

      • In polyimide synthesis, a two-step process involving the formation of a polyamic acid intermediate at low temperatures followed by thermal or chemical imidization is standard.[7]

      • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, as aromatic amines can be susceptible to oxidation.[8]

  • Inadequate Reaction Time or Temperature: The polymerization may not have proceeded to a high enough conversion to achieve high molecular weight.

    • Troubleshooting:

      • Monitor the reaction progress by taking aliquots and analyzing the molecular weight (e.g., by GPC/SEC) or by observing the increase in viscosity of the reaction mixture.

      • Gradually increase the reaction time and/or temperature, while being mindful of potential side reactions or polymer degradation at higher temperatures.

Issue 2: Gel Formation or Poor Polymer Solubility

Question: My polymer precipitates from the reaction mixture or forms an insoluble gel. How can I address this?

Answer: Gel formation or poor solubility is often a sign of cross-linking or the formation of a very rigid polymer backbone that is insoluble in the reaction solvent.

  • Cross-linking Side Reactions: Unwanted cross-linking can occur due to impurities or side reactions of the monomer or polymer.

    • Preventative Measures:

      • Ensure high monomer purity to eliminate trifunctional impurities.

      • Strictly maintain an inert atmosphere to prevent oxidative cross-linking.

  • Solvent Choice: The choice of solvent is critical for keeping the growing polymer chains in solution.

    • Solvent Selection Guide:

      Solvent Polymer Type Suitability Notes
      N-Methyl-2-pyrrolidone (NMP) Polyamides, Polyimides Often used with salts like LiCl or CaCl₂ to enhance solubility.[4][9]
      N,N-Dimethylacetamide (DMAc) Polyamides, Polyimides Similar to NMP, frequently used with solubility-enhancing salts.[4]
      Dimethyl Sulfoxide (DMSO) Polyimides A good solvent for many polyamic acids and some polyimides.

      | m-Cresol | Polyimides | Effective for certain polyimide syntheses.[1] |

  • Polymer Backbone Rigidity: Aromatic polymers, especially those with para-linkages, can be very rigid and prone to precipitation.

    • Strategies to Enhance Solubility:

      • Incorporate Flexible Linkages: Introduce flexible comonomers to disrupt the rigidity of the polymer backbone.

      • Use Meta- or Ortho-Linked Comonomers: The use of meta- or ortho-isomers of diacid chlorides or dianhydrides can reduce chain packing and improve solubility.

      • Copolymerization: Random or block copolymerization with a more soluble comonomer can be an effective strategy.

Issue 3: Unexpected Polymer Color

Question: The final polymer is colored (e.g., yellow or brown), but I was expecting a colorless or light-colored product. What is the cause of this coloration?

Answer: Color in aromatic polymers often arises from oxidation or the formation of charge-transfer complexes.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored byproducts.

    • Mitigation Strategies:

      • Inert Atmosphere: Always perform polymerization under a dry, inert atmosphere (N₂ or Ar).

      • High Purity Monomers and Solvents: Use freshly purified monomers and anhydrous, deoxygenated solvents.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial.

  • Charge-Transfer Complexes: In polyimides, interactions between the electron-rich diamine units and the electron-poor dianhydride units can form charge-transfer complexes, which often impart color.

    • Controlling Color:

      • Monomer Selection: The choice of dianhydride can significantly impact the color of the resulting polyimide. Dianhydrides with flexible ether linkages or bulky fluorine-containing groups can reduce charge-transfer interactions and lead to more colorless polymers.

      • Process Conditions: The imidization conditions (thermal vs. chemical) can also influence the final color.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It should be stored in a cool, dark place under an inert atmosphere to prevent oxidation and degradation.[10] The safety data sheet indicates it is a solid with a melting point around 80-81 °C.[4]

Q2: What are typical starting conditions for the synthesis of a polyamide from this compound?

A2: A common method for synthesizing aramids is low-temperature solution polycondensation.[9]

  • Monomers: this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).

  • Solvent: NMP or DMAc, often with a salt like LiCl or CaCl₂ to aid solubility.

  • Temperature: Typically between 0 °C and room temperature.

  • Procedure: The diamine is dissolved in the solvent system, and the diacid chloride is added portion-wise with vigorous stirring under an inert atmosphere.

Q3: Can the methoxymethyl group participate in side reactions?

A3: The methoxymethyl ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions.[3] This should be a consideration when choosing catalysts or if acidic byproducts (like HCl in the reaction with diacid chlorides) are not effectively neutralized.

Q4: How does the methoxymethyl substituent affect the properties of the resulting polymer?

A4: The ortho-methoxymethyl group can have several effects:

  • Increased Solubility: The substituent can disrupt chain packing, leading to improved solubility of the polymer in organic solvents.[11]

  • Lowered Glass Transition Temperature (Tg): The flexible ether linkage can increase the free volume and mobility of the polymer chains, potentially lowering the Tg compared to an unsubstituted analogue.

  • Modified Reactivity: The electronic and steric effects of the substituent can alter the nucleophilicity of the adjacent amine group, which may affect the polymerization kinetics.[12]

Q5: What analytical techniques are essential for characterizing the polymers?

A5: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the incorporation of the monomer units.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., amide or imide linkages).

  • Thermal Analysis (TGA and DSC): To evaluate the thermal stability and determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

Visualizing Troubleshooting and Polymerization

Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Low_MW start Low Molecular Weight Polymer check_purity Check Monomer Purity start->check_purity check_stoichiometry Verify Stoichiometry (1:1 Ratio) start->check_stoichiometry check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions purify Purify Monomers (Recrystallization/Sublimation) check_purity->purify adjust_ratio Adjust Molar Ratio check_stoichiometry->adjust_ratio optimize_time_temp Optimize Time & Temperature check_conditions->optimize_time_temp modify_catalyst Use Milder Catalyst / Inert Atmosphere check_side_reactions->modify_catalyst end_success High Molecular Weight Polymer purify->end_success adjust_ratio->end_success optimize_time_temp->end_success modify_catalyst->end_success

Caption: A workflow for diagnosing and resolving low molecular weight in polymerization.

General Polyimide Synthesis Pathway

Polyimide_Synthesis diamine This compound polyamic_acid Poly(amic acid) Intermediate diamine->polyamic_acid + dianhydride Aromatic Dianhydride dianhydride->polyamic_acid polyimide Polyimide polyamic_acid->polyimide Thermal or Chemical Imidization (-H₂O)

Caption: A simplified two-step synthesis of polyimides.

References

  • Substituent effects on the polycondensation of quinones with aromatic amines to form poly(quinone imine)s. (n.d.).
  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (n.d.).
  • Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. (n.d.).
  • Method For Preparing Meta-Aramid Fibers. (n.d.).
  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (n.d.).
  • Aromatic polyimides and the process for preparing them. (n.d.).
  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (n.d.).
  • United States P
  • Method of making a polyimide in a low-boiling solvent. (n.d.).
  • Polyimide precursor composition, photosensitive resin composition, cured film, method for producing cured film, a semiconductor device, and method for producing polyimide precursor composition. (n.d.).
  • process for the manufacture of a fiber comprising meta-aramid. (n.d.).
  • POLYIMIDE COMPOSITIONS AND METHODS. (n.d.).
  • Method For Preparing Meta-Aramid Fibers. (n.d.).
  • Process for obtaining low residual aramid materials. (n.d.).
  • P-Phenylenediamine: A Deep Dive into Chemical Synthesis and Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Production process of aramid fiber. (2022, December 28). Tanchain.
  • What are the raw materials for the production of para-aramids?. (2024, November 21). Aramid CN.
  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temper
  • Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2022). PMC.
  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). Taylor & Francis Online.
  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018).
  • A concise overview of the aramid fiber spinning process. (2024, April 2).
  • A Novel Synthesis of 2-Methoxymethyl-p-phenylenediamine. (n.d.).
  • Process for making aramid particles as wear additives. (n.d.).
  • Oxidative polymerization of p-phenylenediamine. (n.d.).
  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). PMC.
  • Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. (2022).
  • Ruthenium-complex-catalysed de-ammonification polycondensation of aromatic diamines. (n.d.). Polymer Chemistry (RSC Publishing).
  • Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers. (n.d.).

Sources

Technical Support Center: Storage and Handling of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methoxymethyl)benzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this compound during storage. Aromatic amines, particularly p-phenylenediamine derivatives like this compound, are susceptible to oxidation, which can compromise experimental results. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent and identify oxidative degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My previously white this compound powder has turned pink/brown. What is happening?

A1: The discoloration of your this compound from its typical white solid form is a strong indicator of oxidation.[1] Aromatic amines are prone to air oxidation, a process that is often accelerated by exposure to light and moisture. The initial oxidation products can further react to form colored polymeric materials.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main culprits are:

  • Oxygen: The amine functional groups are readily oxidized by atmospheric oxygen.

  • Moisture: Water can facilitate oxidative reactions. Aromatic amines are often hygroscopic, meaning they readily absorb moisture from the air.[2]

  • Light: UV radiation can provide the energy to initiate oxidation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. As a general rule, storing amines below 30°C (86°F) helps maintain their stability.[2]

Q3: Can I still use the discolored material for my experiments?

A3: It is strongly discouraged. The presence of oxidation products means the material is no longer pure. These impurities can lead to inconsistent and unreliable experimental outcomes, side reactions, and difficulties in product purification. For applications requiring high purity, such as in drug development, using degraded material is unacceptable.

Q4: How can I confirm if my sample is oxidized?

A4: A simple and rapid method is Thin-Layer Chromatography (TLC). A pure sample should ideally show a single spot. The presence of additional spots, often with different colors, indicates the presence of impurities, likely oxidation products. A more quantitative assessment can be made using High-Performance Liquid Chromatography (HPLC).

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the storage and handling of this compound.

Visual Inspection and Initial Assessment
Observation Potential Cause Recommended Action
White, free-flowing powderProper storageProceed with use.
Clumped or sticky solidMoisture absorptionAssess purity via TLC. If pure, dry under vacuum. If impure, consider purification or disposal.
Slight yellow or pink tintEarly-stage oxidationAssess purity via TLC/HPLC. If purity is acceptable for your application, use immediately and store under inert gas.
Brown or dark colorationSignificant oxidationDo not use. Dispose of the material according to safety guidelines.
Investigating the Root Cause of Oxidation

If you are consistently experiencing oxidation, review your storage and handling procedures.

Oxidation_Pathway A This compound (White Solid) B Radical Cation Intermediate A->B O₂ C Quinonedi-imine (Colored) B->C -H⁺, -e⁻ D Polymeric Byproducts (Pink/Brown) C->D Polymerization

Caption: Simplified oxidation pathway of this compound.

Preventative Storage Protocols

To maintain the integrity of this compound, a multi-faceted approach to storage is necessary.

Inert gas blanketing is the process of replacing the oxygen-containing atmosphere in a storage container with an inert gas, such as nitrogen or argon. [3][4][5]This creates a protective layer that prevents oxidation. [6][7] Materials:

  • Schlenk flask or a vial with a septum-lined cap

  • Source of dry nitrogen or argon gas with a regulator

  • Needles and tubing for gas transfer

  • Parafilm or a secure sealing tape

Procedure:

  • Place the this compound powder into the Schlenk flask or vial.

  • If using a vial, securely cap it.

  • Insert a needle connected to the inert gas source through the septum. This will be the gas inlet.

  • Insert a second needle, not connected to anything, to act as a gas outlet.

  • Gently flush the container with the inert gas for 5-10 minutes. The flow should be gentle to avoid blowing the powder around.

  • Remove the outlet needle first, followed by the inlet needle. This ensures a positive pressure of inert gas remains in the container.

  • For added security, wrap the cap and neck of the container with Parafilm.

  • Store the container in a cool, dark, and dry place. A desiccator cabinet is ideal.

For applications where this compound is stored in solution, the addition of a compatible antioxidant can be beneficial. Aromatic amines themselves can act as antioxidants by scavenging free radicals. [8][9]However, for preserving the primary compound, other antioxidants can be considered.

Considerations for Antioxidant Selection:

  • Compatibility: The antioxidant should not react with this compound or interfere with downstream applications.

  • Mechanism: Antioxidants can be radical scavengers (e.g., hindered phenols like BHT) or reducing agents.

  • Concentration: Use the lowest effective concentration to avoid introducing significant impurities.

A small-scale compatibility study is recommended before adding an antioxidant to a bulk solution.

Part 4: Analytical Methods for Purity Assessment

Regularly assessing the purity of your this compound is crucial.

Method 1: Thin-Layer Chromatography (TLC) for Rapid Purity Checks

TLC is a quick and effective way to visualize the presence of impurities. [10][11] Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: A starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted to achieve good separation.

  • Visualization method:

    • UV light (254 nm): Aromatic compounds will appear as dark spots.

    • Iodine chamber: Place the developed TLC plate in a sealed chamber with a few iodine crystals. Organic compounds will appear as brown spots. [12][13] * Potassium permanganate stain: A good general stain for oxidizable compounds. [13] Procedure:

  • Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in the developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using one of the methods described above.

  • A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities.

Method 2: Karl Fischer Titration for Moisture Content

Given the role of moisture in accelerating oxidation, quantifying the water content is important, especially for bulk quantities. Karl Fischer titration is a highly accurate method for determining the water content in solids. [1][2][9][14][15]This technique uses a coulometric or volumetric titration to react specifically with water.

Procedure: This is a specialized analytical technique that requires a dedicated Karl Fischer titrator. Follow the instrument manufacturer's instructions for analyzing solid samples. Typically, the solid is either dissolved in a suitable anhydrous solvent or placed in an oven attachment that vaporizes the water, which is then carried into the titration cell by an inert gas.

References

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

  • Munday, R., Fowke, E. A., & Munday, C. M. (1992). Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo. Chemico-Biological Interactions, 82(2), 165-179. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

  • QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination. Retrieved from [Link]

  • Scientific Gear. (2011, September 15). Can a Karl Fischer Titrator measure moisture in a solid sample? Retrieved from [Link]

  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from [Link]

  • Medallion Labs. (2025, December 8). Utilizing Moisture Content Testing in Food Production. Retrieved from [Link]

  • GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

  • Parker Hannifin. (n.d.). Tank Blanketing Helps Keep Hydrocarbon Processing Facilities Safe. Retrieved from [Link]

  • Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from [Link]

  • Fernandez-Merino, A., et al. (2024, July 1). p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. Retrieved from [Link]

  • Prozilt. (2024, January 27). 82 Management of Nitrogen Blanketing [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • OUCI. (n.d.). p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. Retrieved from [Link]

  • Stejskal, J., & Trchová, M. (2025, August 10). Oxidative polymerization of p-phenylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • PubMed. (2024, October 20). p-Phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Retrieved from [Link]

  • PubMed Central. (2022, July 14). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • ResearchGate. (2025, August 7). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Retrieved from [Link]

Sources

Byproducts formed during the synthesis of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Methoxymethyl)benzene-1,4-diamine (MMB). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but sensitive intermediate. MMB is a primary intermediate in various applications, including the formulation of oxidative hair dyes.[1][2]

The synthesis, particularly the final reduction and subsequent handling, presents unique challenges due to the molecule's inherent reactivity. The presence of two electron-donating amino groups on the benzene ring makes the final product highly susceptible to oxidation. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common pitfalls, mitigate byproduct formation, and ensure the synthesis of high-purity MMB.

Section 1: Troubleshooting the Synthesis and Key Intermediates

This section addresses common problems encountered during the multi-step synthesis of MMB, focusing on a prevalent industrial route starting from substituted nitroaromatics.

Q1: During the methoxymethylation step to form 4-nitro-2-methoxymethyl-chlorobenzene, I'm getting a significant amount of a phenolic impurity. What is this byproduct and how can I avoid it?

A: The impurity you are observing is likely 2-hydroxymethyl-4-nitrophenol . This byproduct arises from the hydrolysis of the chloro- or chloromethyl group in your starting material under the reaction conditions.

Causality: The formation of this phenolic byproduct is problematic because it will be carried through the synthesis. When the nitro group is later reduced, this impurity becomes 2-hydroxymethyl-1,4-diaminobenzene , a common and difficult-to-remove contaminant in your final product.

Preventative Measures:

  • Use Non-Hydrolyzing Conditions: As outlined in synthetic patents, it is crucial to conduct the introduction of the methoxymethyl group under strictly non-hydrolyzing (anhydrous) conditions.[3] This means using dry solvents and reagents.

  • Temperature Control: Avoid excessive temperatures, which can promote side reactions, including hydrolysis.

  • Choice of Base: Use a non-nucleophilic, anhydrous base to scavenge acid formed during the reaction without introducing water.

The workflow below illustrates how this byproduct is formed and carried through the synthesis.

Byproduct_Formation cluster_start Step 1: Methoxymethylation cluster_pathways Reaction Pathways cluster_final Step 2: Final Reduction (Hydrogenation) Start 4-Nitro-2-chloromethyl-chlorobenzene Intermediate_Desired 4-Nitro-2-methoxymethyl-chlorobenzene (Desired Intermediate) Start->Intermediate_Desired + CH₃ONa / CH₃OH Byproduct_Precursor 2-Hydroxymethyl-4-nitrophenol (Phenolic Impurity) Start->Byproduct_Precursor Hydrolysis Desired_Path Desired Reaction (Anhydrous Conditions) Side_Reaction Side Reaction (Presence of H₂O) Final_Product This compound (Target Product) Intermediate_Desired->Final_Product H₂ / Pd/C Final_Byproduct 2-Hydroxymethyl-1,4-diaminobenzene (Final Byproduct) Byproduct_Precursor->Final_Byproduct H₂ / Pd/C

Caption: Formation of the 2-hydroxymethyl byproduct via hydrolysis.

Q2: My catalytic hydrogenation of the nitro-precursor is sluggish or incomplete. What factors should I investigate?

A: An incomplete hydrogenation step is a frequent issue that can often be traced back to catalyst activity or reaction conditions. The reduction of an aromatic nitro group is sensitive to several parameters.

Troubleshooting Protocol:

  • Catalyst Quality & Loading:

    • Activity: Ensure your catalyst (e.g., 10% Palladium on carbon) is fresh and has been stored correctly.[3] Aged catalysts can have significantly lower activity.

    • Loading: Use an appropriate catalyst loading. A typical range is 0.5-5 mol% of Palladium relative to the substrate. Insufficient catalyst will lead to slow or incomplete reactions.

  • Hydrogen Pressure & Delivery:

    • Pressure: The reaction is often run at elevated pressures (e.g., 2-3 bar).[3] Ensure your system is maintaining the target pressure.

    • Agitation: Vigorous stirring or shaking is critical to ensure efficient mixing of the solid catalyst, liquid phase, and gaseous hydrogen. Poor agitation is a common cause of reaction failure.

  • Solvent and Temperature:

    • Solvent Purity: Use high-purity, dry solvents. Common choices include toluene, ethyl acetate, or methanol.[3] Impurities can act as catalyst poisons.

    • Temperature: The reaction may require gentle heating (e.g., 60-80°C) to proceed at a reasonable rate.[3] However, excessive temperatures can sometimes lead to side reactions.

  • Substrate Purity:

    • Catalyst Poisons: Impurities in your nitro-intermediate, such as sulfur or halide compounds, can poison the palladium catalyst. Purify the intermediate if you suspect contamination.

The following logic diagram can guide your troubleshooting process.

Hydrogenation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions to Investigate Problem Hydrogenation Stalled or Incomplete Cause_Catalyst Catalyst Issue Problem->Cause_Catalyst Cause_Conditions Reaction Conditions Problem->Cause_Conditions Cause_Substrate Substrate Purity Problem->Cause_Substrate Sol_Catalyst1 Use fresh Pd/C catalyst Cause_Catalyst->Sol_Catalyst1 Sol_Catalyst2 Increase catalyst loading Cause_Catalyst->Sol_Catalyst2 Sol_Conditions1 Increase H₂ pressure (e.g., to 3 bar) Cause_Conditions->Sol_Conditions1 Sol_Conditions2 Improve agitation/stirring rate Cause_Conditions->Sol_Conditions2 Sol_Conditions3 Gently heat (60-80°C) Cause_Conditions->Sol_Conditions3 Sol_Substrate Purify nitro-intermediate (remove S, Cl) Cause_Substrate->Sol_Substrate

Caption: Troubleshooting workflow for the catalytic hydrogenation step.

Section 2: Product Handling, Purification, and Stability
Q3: My final product, this compound, is a white solid initially but quickly turns dark grey or brown upon exposure to air. How can I prevent this degradation?

A: This discoloration is a classic sign of oxidation. Aromatic diamines are highly electron-rich and are readily oxidized by atmospheric oxygen to form colored, often polymeric, quinone-imine type species. The product MMB is particularly sensitive to oxygen.[3]

Best Practices for Handling and Storage:

  • Work Under Inert Atmosphere: All post-reaction workup, including filtration of the catalyst and solvent removal, must be performed under an inert atmosphere (Nitrogen or Argon).[3]

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: For solution-state stability, small amounts of an antioxidant like sodium sulfite can be added.[3]

  • Storage: Store the final solid product in a tightly sealed container under an inert atmosphere, protected from light, and refrigerated if possible. The free base is considered stable for long periods if stored dry and protected from light.[4]

Q4: I am struggling to purify the final product by silica gel chromatography. The product streaks badly and appears to decompose on the column. What is a better purification method?

A: Standard silica gel chromatography is generally not recommended for highly basic and air-sensitive compounds like MMB. The acidic nature of silica can catalyze decomposition and oxidation, leading to streaking and low recovery.

Recommended Purification Protocol: Salt Formation & Recrystallization

A robust and scalable method for purifying MMB is to convert it into a stable, crystalline salt. This dramatically improves its stability and ease of handling. An adduct with D,L-malic acid is a documented example.[3]

Step-by-Step Protocol:

  • Dissolution: Under an inert atmosphere, dissolve the crude MMB free base in a suitable solvent mixture (e.g., toluene from the reaction).[3]

  • Salt Formation: In a separate flask, prepare a solution of the acid (e.g., D,L-malic acid, 1-1.2 equivalents) in a solvent in which the salt is less soluble (e.g., ethanol/water mixture).[3]

  • Precipitation: Slowly add the MMB solution to the acid solution with stirring. The product salt will begin to crystallize.

  • Complete Crystallization: The addition of an anti-solvent (e.g., water) can be used to complete the precipitation.[3]

  • Isolation: Filter the crystalline salt, wash with a cold solvent mixture, and dry under vacuum.

  • Liberation of Free Base (if needed): The stable salt can be stored or used directly. If the free base is required, it can be freshly liberated by dissolving the salt in water and basifying with a base like sodium hydroxide, followed by extraction into an organic solvent under inert conditions.[5]

Section 3: Summary of Potential Byproducts

Minimizing byproduct formation is key to achieving high purity and yield. The table below summarizes the key potential byproducts discussed and their origins.

Byproduct NameChemical StructureOrigin / Formation MechanismMitigation Strategy
2-Hydroxymethyl-1,4-diaminobenzene C₇H₁₀N₂OFormed from the hydrogenation of 2-hydroxymethyl-4-nitrophenol, which arises from hydrolysis of the chloromethyl precursor.[3]Ensure strictly anhydrous conditions during the methoxymethylation step.
O-Demethylated Product C₇H₁₀N₂OPotential for cleavage of the methyl ether bond, possibly under harsh acidic or thermal conditions. O-demethylation has been observed as a metabolic transformation.[4]Avoid excessive heat and strongly acidic conditions, especially during workup.
Oxidized/Polymeric Species N/AAir oxidation of the electron-rich diamine product, leading to colored quinone-imine type structures.Handle and store the final product exclusively under an inert atmosphere (N₂ or Ar).[3]
References
  • Limbach, M., et al. (Assignee: The Procter & Gamble Company). (2013). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Rondeau, S. (Assignee: The Procter & Gamble Company). (2013). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.
  • Scientific Committee on Consumer Safety (SCCS). (2013). OPINION ON 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. European Commission. [Link]

  • Google Patents. (n.d.). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Google Patents. (n.d.). Synthesis method of 2,5-diamino benzene ethanol.
  • SIELC Technologies. (2018). Separation of 2-Methoxymethyl-p-phenylenediamine on Newcrom R1 HPLC column. [Link]

  • Pikl, R., et al. (1998). (1S,2S)-(−)- and (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine. Organic Syntheses, Coll. Vol. 9, p.368; Vol. 73, p.246. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)benzene-1,4-diamine (MMBPD). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to production. As a substituted p-phenylenediamine, MMBPD presents unique challenges, primarily related to its inherent instability and the multi-step nature of its synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Introduction: The Challenge of MMBPD Scale-Up

This compound is a key intermediate, notably in the formulation of oxidative hair dyes and other specialized chemical applications.[1][2] Its synthesis, however, is fraught with potential pitfalls during scale-up. The primary concerns revolve around the high reactivity of the final diamine structure, which is exceptionally prone to oxidation, leading to colored impurities and polymerization.[3][4][5] Successfully scaling the synthesis requires rigorous control over reaction conditions, atmospheric exposure, and purification strategies.

This guide is structured to address the most common issues encountered during the synthesis, with a focus on a prevalent synthetic pathway: the reduction of a protected nitroaniline precursor, such as 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.[6][7]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My final product is pink, brown, or black, and the color intensifies over time.

Answer: This is the most frequently reported issue and is almost certainly due to the oxidation of the this compound product. Phenylenediamines are highly susceptible to air oxidation, which forms colored quinone-diimine species and can lead to complex polymeric materials.[3][4]

Potential Causes & Solutions:

  • Atmospheric Oxygen Exposure: The free base of MMBPD is extremely sensitive to oxygen.[6]

    • Solution: All steps following the reduction of the nitro group must be conducted under a strictly inert atmosphere (Nitrogen or Argon). This includes the filtration to remove the hydrogenation catalyst, solvent removal, and final product packaging.[6] Purge all vessels, solvents, and transfer lines thoroughly with inert gas before use.

  • Residual Metal Catalysts: Trace amounts of hydrogenation catalysts (e.g., Palladium) can promote oxidative side reactions.

    • Solution: Ensure complete removal of the catalyst. Filter the reaction mixture through a pad of Celite®. For scale-up operations, consider a secondary polish filtration. If issues persist, investigate the use of metal scavengers.

  • Inadequate Stabilization: The crude product may require stabilization during workup.

    • Solution: Incorporate a small amount of an antioxidant, such as sodium sulfite, into the aqueous phase during extraction or into the final product solution before crystallization.[6]

  • Thermal Stress: The product decomposes rapidly above its melting point (80.7–81.1 °C), which can also lead to discoloration.[8]

    • Solution: Perform all distillations and solvent removal steps at the lowest possible temperature under high vacuum. Avoid prolonged heating.

Problem 2: The final hydrogenation step is sluggish, incomplete, or gives a complex mixture of byproducts.

Answer: The catalytic reduction of the nitro group is a critical and often challenging step. Several factors can impede its success on a larger scale.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material, solvent, or hydrogen stream (e.g., sulfur compounds).

    • Solution: Ensure the purity of your 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene precursor. Use high-purity, hydrogen-purified solvents. On scale-up, catalyst loading may need to be re-optimized, often requiring a higher percentage than on the bench.

  • Poor Mass Transfer: On a large scale, ensuring efficient contact between the solid catalyst, liquid substrate solution, and gaseous hydrogen is critical.

    • Solution: Optimize the agitation (stirring) rate to ensure the catalyst remains well-suspended. The design of the reactor impeller is crucial. Ensure the hydrogen supply can maintain the target pressure throughout the reaction.

  • Alternative Reaction Pathways: In some cases, catalytic hydrogenation of substituted nitroaromatics can lead to complex product mixtures.[9]

    • Solution: If catalytic hydrogenation proves unreliable upon scale-up, consider alternative reduction methods. The use of tin(II) chloride (SnCl₂) in an acidic medium is a robust, albeit less atom-economical, alternative for reducing aromatic nitro groups.[9]

Problem 3: I'm experiencing significant product loss during aqueous workup and isolation.

Answer: This issue is directly related to the physicochemical properties of the MMBPD free base.

Potential Causes & Solutions:

  • High Water Solubility: MMBPD is highly soluble in water (284 g/L at 20 °C), making extraction with organic solvents inefficient.[8]

    • Solution: To minimize losses, saturate the aqueous phase with a salt like sodium chloride (brine wash) to decrease the solubility of the organic product. Use a continuous liquid-liquid extractor or perform multiple (5-7) extractions with a suitable solvent like ethyl acetate or toluene.

  • Formation of a Stable, Crystalline Salt: The most effective industrial strategy to overcome both solubility losses and stability issues is to isolate the product as a salt.

    • Solution: After the post-hydrogenation workup, dissolve the crude free base in a suitable solvent (e.g., ethanol/water mixture) and treat it with an acid like D,L-malic acid to precipitate the stable, crystalline malate salt.[6] This dramatically improves handling, stability, and purity, as the salt is often less soluble and less prone to oxidation.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety considerations when handling this compound?

    • A1: MMBPD is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation and sensitization.[8] Always handle the material in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Due to its sensitivity to air, handling under an inert atmosphere is also a critical safety measure to prevent the formation of potentially hazardous oxidation byproducts.[6]

  • Q2: How should I store the purified this compound free base?

    • A2: The free base must be stored under an inert atmosphere (e.g., in a sealed container backfilled with nitrogen or argon) and protected from light.[1][10] Storage at room temperature in a dark place is recommended.[10] For long-term stability, converting it to a salt is the preferred method.

  • Q3: What analytical methods are recommended for monitoring the reaction and assessing final purity?

    • A3: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (like a C18) is an excellent method for monitoring the disappearance of the nitro-precursor and the appearance of the diamine product.[1][11] It is also the primary tool for assessing the purity of the final product. For structural confirmation, ¹H-NMR and Mass Spectrometry are essential.

  • Q4: Can this synthesis be "telescoped" to avoid isolating intermediates?

    • A4: Yes, patent literature describes telescoped syntheses where intermediates are not isolated, which can improve efficiency and reduce waste on an industrial scale.[12] For example, the product of the hydrogenation step can be directly used in a subsequent salt formation step without full isolation of the free base.[6] However, this requires very clean and high-yielding reactions at each stage.

Key Physicochemical Data and Protocols

Summary of Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂O[10][11]
Molecular Weight 152.20 g/mol [10][11]
Appearance White solid/powder[8]
Melting Point 80.7 - 81.1 °C[8]
Boiling Point Decomposes above melting point; no boiling point observed up to 250°C.[8]
Water Solubility 284 g/L (at 20 °C)[8]
log Pow -0.649 (at 22.5 °C)[8][10]
Protocol: Hydrogenation and Inert Work-Up (Illustrative)

This protocol outlines the critical final reduction and isolation steps, emphasizing the necessary precautions for scale-up.

  • Vessel Preparation: A suitable pressure reactor (hydrogenator) is rendered inert by repeated vacuum and nitrogen backfill cycles.

  • Charging the Reactor: The reactor is charged with 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene (1.0 eq), a suitable solvent like toluene, and 10% Palladium on carbon (typically 1-5 mol% Pd, pre-wetted).[6]

  • Hydrogenation: The vessel is sealed, purged again, and then pressurized with hydrogen gas (e.g., 2-5 bar). The reaction mixture is agitated vigorously. The reaction is typically exothermic and may require cooling to maintain a target temperature (e.g., 60-80 °C).[6]

  • Reaction Monitoring: Progress is monitored by the cessation of hydrogen uptake and confirmed by an in-process control (e.g., HPLC).

  • Inert Filtration: After completion, the reactor is vented and purged thoroughly with nitrogen. The reaction mixture is filtered through a pre-prepared, nitrogen-purged filter bed containing Celite® to remove the catalyst. The filter cake is washed with deoxygenated solvent.

  • Extraction & Isolation: The filtrate is washed with deoxygenated water. The organic phase containing the MMBPD free base is separated. All subsequent steps must be under a nitrogen atmosphere.

  • Solvent Removal: The solvent is removed under reduced pressure at low temperature (<40 °C) to yield the crude MMBPD.

  • Purification (as Salt): The crude product is dissolved in a deoxygenated ethanol/water mixture. A solution of D,L-malic acid (1.0 eq) in ethanol is added, causing the MMBPD-malate salt to crystallize.[6] The crystalline product is filtered, washed with deoxygenated ethanol, and dried under vacuum.

Visualized Workflows

Troubleshooting Discoloration

The following diagram outlines the decision-making process when encountering product discoloration.

G start Product Discolored (Pink, Brown, Black) check_inert Was process fully under inert atmosphere? start->check_inert check_catalyst Was catalyst filtration effective? check_inert->check_catalyst Yes sol_inert Implement strict N2/Ar purging for all post-reduction steps. check_inert->sol_inert No check_temp Was work-up temperature kept low (<40°C)? check_catalyst->check_temp Yes sol_catalyst Improve filtration: Use Celite®, consider polish filter. check_catalyst->sol_catalyst No sol_antioxidant Consider adding antioxidant (e.g., sodium sulfite) to workup. check_temp->sol_antioxidant Yes sol_temp Use low-temp vacuum during solvent removal. check_temp->sol_temp No sol_inert->sol_antioxidant

Caption: Troubleshooting workflow for product discoloration.

Simplified Synthetic Pathway with Critical Control Points

This diagram illustrates a common synthetic route and highlights key areas for control during scale-up.

G cluster_0 Synthesis of MMBPD cluster_1 Critical Control Points (CCPs) A Precursor (e.g., 4-Nitro-2-methoxymethyl- 1-benzylaminobenzene) B Catalytic Hydrogenation (H₂, Pd/C) A->B C Crude MMBPD (Free Base in Solution) B->C CCP1 CCP 1: - Catalyst Loading - H₂ Pressure - Temperature Control - Agitation B->CCP1 D Purification / Isolation C->D CCP2 CCP 2: - Inert Atmosphere (N₂/Ar) - Complete Catalyst Removal - Low Temperature C->CCP2 E Final Product (Crystalline Salt or Free Base) D->E CCP3 CCP 3: - Choice of Salt Form - Crystallization Conditions - Drying Temperature D->CCP3

Caption: Key control points in the final stages of MMBPD synthesis.

References

  • Steenken, S., & Neta, P. (1982). One-electron oxidation of p-phenylenediamine and N,N,N',N'-tetramethyl-p-phenylenediamine, the reactions of the radical cations. The Journal of Physical Chemistry, 86(18), 3661–3667.
  • MDPI. (n.d.). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Retrieved from [Link]

  • Mark, H. B., & Anson, F. C. (1963). Electro-Oxidation of Phenylenediamines and Related Compounds at Platinum Electrodes. Effects of Acid Strength. Analytical Chemistry, 35(6), 722–724.
  • Barry, V. C., Belton, J. G., Conalty, M. L., Denneny, J. M., Edward, D. W., O'Sullivan, J. F., & Twomey, D. (1957). The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides. Journal of the Chemical Society (Resumed), 888–893.
  • ResearchGate. (n.d.). Oxidation of p-Phenylenediamine. Retrieved from [Link]

  • European Commission Scientific Committee on Consumer Safety. (2013). OPINION ON 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved from [Link]

  • Göttel, O. R., & Geibel, W. (2014). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
  • Gardlik, J. M., Garrett, G. S., Murphy, B. P., & Wos, J. A. (2013). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. Google Patents.
  • SIELC Technologies. (2018). 2-Methoxymethyl-p-phenylenediamine. Retrieved from [Link]

  • Cho, H., & Lim, J. (2015). Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Korean Journal of Chemical Engineering, 32, 334–338.
  • CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. Google Patents.
  • Organic Syntheses. (n.d.). (1S,2S)-(−)- and (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Syntheses of novel substituted p-phenylenediamines. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Noxell Corporation. (2016). Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Google Patents.
  • Ciamician, G., & Silber, P. (1909). Improved synthesis of N,N,-disubstituted-p-phenylene-diamine (DSPDA). Google Patents.
  • Pospišil, J., & Potáček, M. (2001). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry, 66(13), 4707–4712.
  • Amer, H., & Young, R. J. (2013). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Journal of Macromolecular Science, Part A, 50(10), 1013–1023.
  • ResearchGate. (n.d.). Study on a new process of 1,4-benzenediamine preparation. Retrieved from [Link]

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Earth and Environmental Science, 170, 032159.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

  • Cenmed. (n.d.). 2 Hydroxy N (2 Methoxy 5 Nitrophenyl)Benzylamine. Retrieved from [Link]

  • Sumitomo Chemical Company. (1990). Process for producing aminobenzylamine. Google Patents.
  • Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 2-methoxy-5-nitro-. Retrieved from [Link]

  • ResearchGate. (2023). Unprecedented synthesis of a 14-membered hexaazamacrocycle. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Methoxymethyl)benzene-1,4-diamine (MMBD). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to improve yield, purity, and process robustness. Phenylenediamines are notoriously sensitive compounds, and their synthesis requires careful control over reaction conditions and handling procedures. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.

Question 1: My final isolated product is a dark brown or black tar-like substance, and the overall yield is very low. What is the likely cause?

Answer: This is the most common issue encountered and is almost certainly due to the oxidative degradation of the final this compound product. Aromatic diamines, particularly 1,4-diamines, are highly susceptible to air oxidation, which leads to the formation of intensely colored polymeric quinone-imine species.[1][2]

Root Cause Analysis & Corrective Actions:

  • Oxygen Sensitivity: The free base of MMBD has two electron-donating amino groups that make the aromatic ring electron-rich and easily oxidizable.

  • Inert Atmosphere is Critical: From the moment the diamine is formed (i.e., post-reduction), all subsequent steps including filtration, solvent removal, and storage must be conducted under an inert atmosphere (Nitrogen or Argon).[3][4]

  • Degas Your Solvents: Solvents used for workup and purification should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

  • Consider Salt Formation for Stability: If you do not need the free base immediately for the next step, consider converting it to a more stable acid addition salt. For instance, forming a salt with D,L-malic acid or hydrochloric acid can significantly improve its shelf-life and handling characteristics.[3][5] The salt can be isolated by crystallization and is often a light-colored, stable solid.

Question 2: The catalytic hydrogenation of my nitro-aromatic precursor is sluggish, stalls before completion, or fails entirely. How can I troubleshoot this?

Answer: Catalytic hydrogenation is a powerful method for reducing aromatic nitro groups to amines due to its clean nature and high yields.[6][7] However, its success is highly dependent on several factors. A stalled reaction is typically due to catalyst deactivation, insufficient hydrogen, or improper setup.

Troubleshooting Catalytic Hydrogenation:

Potential Issue Explanation & Solution
Catalyst Poisoning The catalyst's active sites can be blocked by impurities. Sulfur compounds, halides (from upstream steps), or strong coordinating species can act as poisons. Solution: Ensure the purity of your starting material. If catalyst poisoning is suspected, filtering the reaction mixture through a small plug of activated carbon or silica gel before adding the catalyst can sometimes help.
Poor Catalyst Quality The activity of catalysts like Palladium on Carbon (Pd/C) can vary. An old or improperly stored catalyst may have reduced activity. Solution: Use a fresh batch of catalyst from a reputable supplier. For challenging reductions, a higher loading (5-10 mol%) or a more active catalyst like Platinum(IV) oxide (PtO₂) might be necessary.[6]
Insufficient Hydrogen A leak in the system or inadequate pressure will starve the reaction. Solution: Ensure all joints in your hydrogenation apparatus are well-sealed. For benchtop reactions, using a hydrogen balloon is common, but for larger scales, a Parr shaker or a similar hydrogenation reactor that maintains constant pressure (e.g., 2-3 bar) is recommended for efficiency and safety.[3]
Improper Solvent Choice The solvent must fully dissolve the starting material and not interfere with the catalyst. Solution: Alcohols (Methanol, Ethanol) and esters (Ethyl Acetate) are excellent choices for this reduction.[3] Ensure the solvent is of sufficient purity.

Question 3: I am using a metal/acid reduction (e.g., Fe/HCl or SnCl₂/HCl) and my TLC shows multiple byproducts. How can I achieve a cleaner reaction?

Answer: While often cheaper and more robust against catalyst poisons, metal/acid reductions can generate byproducts if not carefully controlled.[7][8] The primary side reactions are the formation of aminophenols and products from intermediate reduction states like azoxy or azo compounds.[9]

Optimizing Metal/Acid Reduction:

  • Control the Rate of Acid Addition: The formation of aminophenols is an acid-catalyzed rearrangement of the intermediate phenylhydroxylamine.[9] To minimize this, the acid concentration should be kept low throughout the reaction. Add the acid portion-wise or via a dropping funnel, ensuring the exothermic reaction is controlled.

  • Maintain Proper Temperature: The initial temperature should be high enough (often 50-70°C) to ensure the reaction initiates promptly, consuming the added acid and preventing its buildup.[9] Use a water bath or heating mantle to maintain a consistent temperature.

  • Vigorous Stirring: In these heterogeneous reactions, efficient stirring is crucial to ensure good contact between the metal, the substrate, and the acid.

  • Choice of Metal and Acid: Iron (Fe) powder in the presence of an acid like HCl or acetic acid is a common and cost-effective choice.[10] Tin (Sn) or Stannous Chloride (SnCl₂) are also effective but can be more prone to side reactions and are more expensive.[9]

  • Basic Workup: Remember that under acidic conditions, the product will exist as an ammonium salt. A basic workup (e.g., with NaOH or NaHCO₃) is required to liberate the free amine before extraction.[8]

Experimental Protocols & Workflows

Workflow: Diagnosing Low Yield in Nitro Group Reduction

This decision tree illustrates a logical workflow for troubleshooting the critical reduction step.

G start Low Yield in Nitro Reduction Step method Which reduction method was used? start->method catalytic Catalytic Hydrogenation (e.g., H₂/Pd-C) method->catalytic Catalytic metal_acid Metal/Acid Reduction (e.g., Fe/HCl) method->metal_acid Metal/Acid check_catalyst Is the catalyst fresh? Is loading sufficient (5-10 mol%)? catalytic->check_catalyst check_pressure Is H₂ pressure adequate? (e.g., 2-3 bar) Is the system sealed? check_catalyst->check_pressure Yes solution_cat Corrective Actions: 1. Use fresh, high-quality catalyst. 2. Increase catalyst loading. 3. Ensure a sealed, pressurized system. 4. Purify starting material if needed. check_catalyst->solution_cat No check_purity Is the starting material pure? (Free of S, halide impurities) check_pressure->check_purity Yes check_pressure->solution_cat No check_purity->solution_cat No check_temp Was temperature controlled? (e.g., 50-70°C) metal_acid->check_temp check_acid Was acid added slowly/portion-wise? check_temp->check_acid Yes solution_metal Corrective Actions: 1. Control exotherm with slow acid addition. 2. Maintain optimal reaction temperature. 3. Ensure efficient mechanical stirring. check_temp->solution_metal No check_stirring Was stirring vigorous and constant? check_acid->check_stirring Yes check_acid->solution_metal No check_stirring->solution_metal No

Caption: Troubleshooting workflow for low-yield nitro reductions.

Protocol 1: Catalytic Hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene

This protocol is adapted from patent literature and represents a common industrial approach.[3]

  • Inerting the Reactor: Charge a hydrogenation vessel with 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene (1.0 eq), a suitable solvent such as toluene or ethyl acetate (approx. 3 mL per gram of substrate), and magnesium sulfate (optional, as a drying agent).[3] Seal the vessel and purge thoroughly with nitrogen or argon.

  • Catalyst Addition: Under a positive pressure of inert gas, add 10% Palladium on Carbon (Pd/C, ~50% wet, 0.02 eq by weight of substrate).[3]

  • Hydrogenation: Seal the vessel again, purge with hydrogen gas, and then pressurize to 2-3 bar. Heat the mixture to 60-80°C with vigorous stirring.[3]

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 30-60 minutes.

  • Workup (Under Inert Atmosphere): Cool the vessel to room temperature. Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with degassed solvent.

  • Isolation: The resulting filtrate containing the this compound can be used directly or concentrated under reduced pressure (while maintaining an inert atmosphere) to isolate the product, which is often an oil or low-melting solid.

Frequently Asked Questions (FAQs)

Q: What is the most common and scalable synthetic route to this compound?

A: A widely cited scalable route starts from 2-chlorobenzyl chloride.[5][11] The general sequence is:

  • Methoxylation: Reaction with methanol to form 1-(chloromethyl)-2-(methoxymethyl)benzene.

  • Nitration: Introduction of a nitro group at the 4-position, yielding 1-(chloromethyl)-2-(methoxymethyl)-4-nitrobenzene. The nitration activates the benzylic chloride.

  • Amination: Substitution of the chloride with an amine donor, such as benzylamine, often facilitated by a phase-transfer catalyst, to give an N-protected aniline intermediate.[3][11]

  • Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is often preferred as it can simultaneously cleave the N-benzyl protecting group and reduce the nitro group to afford the final product.[3]

G A 2-Chlorobenzyl chloride B 1-(Chloromethyl)-2- (methoxymethyl)benzene A->B  Methanol   C 1-(Chloromethyl)-2- (methoxymethyl)-4-nitrobenzene B->C  Nitration   D 1-Benzylamino-2-(methoxymethyl) -4-nitrobenzene C->D  Benzylamine,  PTC E 2-(Methoxymethyl)benzene -1,4-diamine D->E  H₂ / Pd-C  (Reduction)

Caption: Common synthetic pathway to MMBD.

Q: How should I purify the final product?

A: Purification can be challenging due to the product's instability.

  • Crystallization: If the free base is a solid, recrystallization from a non-polar solvent like toluene or hexane under an inert atmosphere can be effective.[5]

  • Salt Formation: The most reliable method is to convert the crude product into a stable salt (e.g., malate, sulfate, or hydrochloride).[3][5] This salt can then be purified by recrystallization from a polar solvent like ethanol/water. The pure free base can be regenerated by neutralization just before use.

  • Chromatography: Column chromatography is generally discouraged for the final product due to the high risk of oxidation on silica gel. If necessary, it must be performed quickly with degassed solvents.

Q: What analytical methods are suitable for characterizing this compound?

A: A combination of techniques is recommended.

  • NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation. Samples should be prepared in a deuterated solvent and run promptly.

  • HPLC/LC-MS: Ideal for assessing purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[12]

  • Melting Point: The pure compound and its salts have defined melting points which can be used as an indicator of purity.[13]

References

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved from [Link]

  • Braun, O. (2013). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
  • Kemp, G., et al. (2013). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. Google Patents.
  • Aromatic side chain reactions and reduction. (2020). YouTube. Retrieved from [Link]

  • Method for preparing 2-methoxymethyl-1,4-phenylenediamine and salts thereof. (2017). Google Patents.
  • A Novel Synthesis of 2-Methoxymethyl-p-phenylenediamine. (2022). Google Patents.
  • Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (2017). Google Patents.
  • Aromatic Side Chain Reduction: Nitro. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). ResearchGate. Retrieved from [Link]

  • Study on a new process of 1,4-benzenediamine preparation. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the Preparation of 2-Methoxymethyl-1,4-Benzenediamine, Its Derivatives Thereof and the Salts Thereof. (2012). Google Patents.
  • Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (n.d.). Google Patents.
  • 2-Methoxymethyl-p-phenylenediamine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • This compound CAS: 337906-36-2. (n.d.). Career Henan Chemical Co. Retrieved from [Link]

  • A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (2016). Google Patents.
  • (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018). Taylor & Francis Online. Retrieved from [Link]

  • 2-Amino-5-methoxybenzoic acid. (n.d.). Retrieved from [Link]

  • Synthesis of N,N-disubstituted-p-phenylenediamine. (2002). Google Patents.
  • 2-Methoxy-5-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • 2 Hydroxy N (2 Methoxy 5 Nitrophenyl)Benzylamine. (n.d.). Cenmed. Retrieved from [Link]

  • A new route to N-substituted o-phenylenediamines. (1955). Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • 2-Methoxymethyl-p-phenylenediamine. (n.d.). PubChem. Retrieved from [Link]

  • Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. (2024). PubMed. Retrieved from [Link]

  • Benzaldehyde, 2-methoxy-5-nitro-. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Stability of 2-(Methoxymethyl)benzene-1,4-diamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(Methoxymethyl)benzene-1,4-diamine (CAS 337906-36-2). This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. As a substituted p-phenylenediamine (PPD), this molecule is highly susceptible to oxidative degradation, which can compromise experimental integrity, leading to inconsistent results and the formation of unknown impurities. This guide provides in-depth answers to common stability issues, troubleshooting protocols, and best practices for handling this compound in solution to ensure reproducible and accurate outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound, and why is its stability a critical concern?

A: this compound is an aromatic amine, a derivative of p-phenylenediamine.[1][2] It is often used as an intermediate in the synthesis of dyes and other complex organic molecules.[3] The stability of aromatic amines is a major concern because the amine groups are readily oxidized, especially when in solution.[4][5] This degradation can lead to a rapid decrease in the concentration of the active compound, the appearance of colored impurities, and the formation of reactive byproducts that can interfere with downstream applications, making experimental results unreliable.[6][7]

Q2: What are the primary factors that cause the degradation of this compound in solution?

A: The degradation is primarily driven by oxidation. The key factors that accelerate this process are:

  • Atmospheric Oxygen: The lone pair of electrons on the nitrogen atoms makes the molecule highly susceptible to oxidation by O₂ dissolved in the solvent.[1][5]

  • Light Exposure: UV and even ambient light can provide the energy to initiate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Solvent Choice: The stability can vary significantly between solvents. While some studies show relatively good short-term stability in solvents like DMSO and water when protected from light, the choice of solvent can impact oxidation rates.[4][8]

  • pH: The basicity of the amine groups means that the pH of the solution can influence the compound's protonation state and, consequently, its reactivity and degradation pathways.[9]

  • Presence of Metal Ions: Trace metal impurities in solvents or reagents can act as catalysts for oxidation reactions.

Q3: How should I properly store the solid compound and its solutions?

A: Proper storage is the first line of defense against degradation.

  • Solid Compound: The solid, which is typically a white to off-white powder, should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen).[2][10] Room temperature storage is generally acceptable for the solid form.[2]

  • Solutions: Solutions are far less stable than the solid. The universal best practice is to prepare solutions fresh immediately before use. If short-term storage is unavoidable:

    • Store in amber vials or wrap containers in aluminum foil to protect from light.

    • Use solvents that have been deoxygenated by sparging with an inert gas.

    • Store solutions under an inert atmosphere headspace.

    • For storage longer than a few hours, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the visible signs of degradation?

A: The most common sign of degradation is a distinct color change . Fresh solutions should be colorless or very pale. Upon exposure to air and light, solutions will typically turn yellow, then brown, and potentially dark brown or black over time as complex colored oxidation products and polymers form.[1][5][6] You may also observe the formation of a precipitate if polymerization occurs.

Q5: How long are solutions of this compound stable?

A: Stability is highly conditional. A study conducted by the European Commission's Scientific Committee on Consumer Safety (SCCS) provides some quantitative data for solutions stored at ambient temperature and protected from light.[8]

SolventRecovery after 2 daysRecovery after 7 days
DMSO98.1%94.7%
Water96.1%95.0%
Acetone/Water (1:1)94.8%90.8%

Data from SCCS/1503/13 report.[8]

Crucial Interpretation: While these results suggest a half-life longer than 7 days under ideal, light-protected conditions, a 5-10% loss of the parent compound within a week is significant for most quantitative scientific applications. In a typical lab environment with exposure to air and ambient light, degradation will be substantially faster. Therefore, for any quantitative work, solution stability must be empirically verified under your specific experimental conditions.

Section 2: Troubleshooting Guide

This guide provides structured solutions to common problems encountered during experimentation.

Issue 1: My solution turned yellow or brown immediately upon dissolving the solid.

  • Probable Cause: Rapid oxidation due to oxygenated solvent and/or catalytic impurities. The amine groups of the p-phenylenediamine core are extremely sensitive to oxidation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for rapid solution discoloration.

Issue 2: My experimental results are inconsistent. HPLC analysis shows the main peak area decreasing over the course of an experiment.

  • Probable Cause: Gradual degradation of the compound in your stock or working solutions. The rate of degradation may not be sufficient to cause a dramatic color change initially but is enough to alter the effective concentration.

  • Solutions & Preventative Measures:

    • Strictly Adhere to Fresh Preparation: For the most sensitive assays, always prepare a new solution from solid material at the start of each day's experiments.

    • Implement a Stability Protocol: Do not assume stability. Validate it with the protocol described in Section 3.

    • Control for Degradation: When running a multi-sample experiment, periodically re-analyze your initial "time-zero" standard. If its peak area has decreased significantly by the end of the run, it indicates on-instrument or benchtop degradation, and the quantitative data may be unreliable.

    • Minimize Benchtop Exposure: Keep solutions on ice and protected from light (e.g., in an amber autosampler vial) during the experiment.

Issue 3: I see new, broad, or unexpected peaks appearing in my chromatogram (HPLC, LC-MS).

  • Probable Cause: Formation of specific degradation products. Aromatic amines can dimerize or polymerize upon oxidation, leading to a variety of new chemical species.

  • Mechanistic Insight & Solution:

    • The primary degradation pathway is oxidation, which can proceed through a radical cation intermediate (known as a Wurster salt for PPDs).[1] This highly reactive species can then attack another molecule of the parent compound, leading to dimerization and subsequent polymerization.

    • Action: Use LC-MS to obtain the mass of the impurity peaks. Look for masses corresponding to dimers (2x Molecular Weight - 2H) or other adducts. This information is critical for confirming that you are observing degradation products.

    • The diagram below illustrates this generalized oxidative pathway.

    Caption: Generalized oxidative degradation pathway for PPD derivatives.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Standard Solution (High Stability Protocol)

  • Solvent Selection: Choose a high-purity, HPLC-grade solvent appropriate for your application (e.g., DMSO, acetonitrile, water).

  • Solvent Deoxygenation: Place the required volume of solvent in a flask and sparge with a gentle stream of inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vessel. Perform this step quickly to minimize air exposure.

  • Dissolution: Under a gentle positive pressure of inert gas, add the deoxygenated solvent to the solid and mix until fully dissolved. For highest stability, perform this step within a glove box.

  • Storage: Immediately cap the solution in an amber vial with a Teflon-lined septum, ensuring an inert gas headspace. If not for immediate use, store frozen at -20°C or below.

Protocol 2: Monitoring Solution Stability via HPLC-UV

This protocol provides a framework to validate the stability of your solutions under your specific laboratory conditions.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, can be a good starting point.

    • Detection: UV detector set to a wavelength where the parent compound has strong absorbance (e.g., 245 nm, as used in reference studies).[8]

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) following the High Stability Protocol above. This is your T=0 reference .

    • Immediately inject the T=0 reference solution onto the HPLC and record the peak area of the parent compound.

    • Store the remaining solution under the conditions you wish to test (e.g., on the benchtop at room temperature, in the refrigerator, in an autosampler).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution.

    • Record the peak area of the parent compound and note the appearance of any new peaks.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 injection: % Remaining = (Area at time T / Area at T=0) * 100

    • Define an acceptable stability limit for your experiment (e.g., no more than 5% degradation). The results will tell you the maximum allowable age for your working solutions.

References

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. ResearchGate. (2015). [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. (2016). [Link]

  • p-Phenylenediamine. Wikipedia. [Link]

  • Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. PubMed. (1981). [Link]

  • Oxidation products of PPD | Download Table. ResearchGate. [Link]

  • Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. (2019). [Link]

  • OPINION ON 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. European Commission. (2013). [Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. ACS Publications. (2023). [Link]

  • Amines (Chapter 13). NCERT. [Link]

  • Amines. CUTM Courseware. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.

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Mitigating side product formation in 2-(methoxymethyl)benzene-1,4-diamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(methoxymethyl)benzene-1,4-diamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in mitigating side product formation during your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your synthetic work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter when working with this compound, a compound susceptible to oxidation and polymerization.

Issue 1: Rapid discoloration of the reaction mixture (turning dark purple, brown, or black).

Question: My reaction mixture containing this compound is rapidly changing color upon exposure to air. What is causing this, and how can I prevent it?

Answer:

This discoloration is a classic indicator of aerial oxidation. Aromatic diamines, particularly phenylenediamines, are highly susceptible to oxidation, which leads to the formation of intensely colored quinone-imine species and subsequent polymerization.[1] The electron-donating nature of the amino groups makes the benzene ring highly activated and prone to losing electrons.

Causality: The primary cause is the reaction of the diamine with atmospheric oxygen. This process can be accelerated by the presence of trace metal impurities, light, and elevated temperatures. The initial oxidation product, a quinone-diimine, is highly reactive and can undergo further reactions, including polymerization, leading to complex mixtures of colored byproducts.

Mitigation Strategies:

  • Inert Atmosphere: The most critical step is to maintain a strict inert atmosphere throughout the entire process, from weighing the reagent to the final work-up.[2] This can be achieved by using nitrogen or argon gas. All solvents should be thoroughly de-gassed prior to use.

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant or a reducing agent can be beneficial. For instance, a small quantity of sodium sulfite has been used in related preparations to prevent oxidation.[2]

  • Temperature Control: Perform the reaction at the lowest effective temperature. Higher temperatures can increase the rate of oxidation.

  • Exclusion of Light: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil, as light can catalyze oxidative processes.

Issue 2: Formation of insoluble, polymeric materials.

Question: I am observing the formation of a significant amount of insoluble, tar-like material in my reaction, leading to low yields of the desired product. What is this side product, and how can I minimize its formation?

Answer:

The insoluble material is likely a mixture of oligomers and polymers resulting from the self-condensation or oxidative coupling of this compound or its reactive intermediates.[3][4] Aromatic amines can undergo various polymerization reactions, especially under oxidative conditions or in the presence of certain catalysts.[3]

Causality: Dimerization and oligomerization can occur through several pathways.[3] One common mechanism involves the formation of radical cations, which can then couple with other diamine molecules.[4] Another possibility is the reaction between the amino groups of one molecule and an activated position on the aromatic ring of another, particularly if reactive intermediates are formed.

Mitigation Strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a coupling partner, if applicable, can sometimes minimize the self-condensation of the diamine.

  • Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions, such as polymerization, and favor the desired intramolecular reaction or reaction with another reagent.

  • Protecting Groups: For multi-step syntheses, consider protecting one or both of the amine functionalities.[5][6] Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used to decrease the nucleophilicity and oxidative sensitivity of the amino groups.[7][8] The protecting groups can be removed in a later step under specific conditions.[5]

  • Reaction Temperature: As with oxidation, lower reaction temperatures can help to reduce the rate of polymerization.

Issue 3: Low yield and complex product mixture in acylation reactions.

Question: When attempting to acylate this compound with an acid chloride or anhydride, I am getting a low yield of the desired amide and a complex mixture of products. What is happening?

Answer:

The high reactivity of both amino groups in this compound can lead to multiple acylations and other side reactions. The two amino groups have different reactivities due to the electronic and steric influence of the methoxymethyl substituent, but controlling the selectivity can be challenging.

Causality: The primary issue is the lack of selectivity in the acylation process. Both the -NH2 group at position 1 and the -NH2 group at position 4 are nucleophilic and can react with the acylating agent.[1] This can lead to a mixture of mono-acylated (at two different positions) and di-acylated products. Furthermore, the hydrogen chloride (HCl) generated during the reaction with an acid chloride can protonate the starting material, rendering it unreactive.[9]

Mitigation Strategies:

  • Use of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl formed during the reaction.[1] This prevents the protonation of the starting material and drives the reaction to completion.

  • Controlled Addition of Acylating Agent: Add the acylating agent slowly and at a low temperature to improve selectivity for mono-acylation if that is the desired outcome.

  • Protecting Group Strategy: For selective acylation, a protecting group strategy is often the most reliable approach.[6] One of the amino groups can be selectively protected, allowing for the acylation of the other, followed by deprotection.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a key intermediate in the synthesis of hair dyes.[10] It is also a valuable building block in medicinal chemistry and materials science for the synthesis of various heterocyclic compounds.

Q2: How can I purify this compound if it has started to oxidize?

A2: Purification of oxidized aromatic diamines can be challenging due to the similar polarities of the desired product and some of the colored impurities. Column chromatography on silica gel under an inert atmosphere can be effective. It is crucial to use de-gassed solvents and work quickly to minimize further oxidation on the column. In some cases, recrystallization from a suitable solvent system under inert conditions may also be possible.

Q3: Are there alternative synthetic routes to this compound that might avoid some of these side reactions?

A3: Yes, several synthetic routes have been reported. One common method involves the hydrogenation of a nitro-substituted precursor, such as 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.[2][11] This approach introduces the diamine functionality in the final step, which can help to minimize side reactions associated with the free diamine. Another process involves a reductive amination step.[12]

Q4: What are the main safety hazards associated with this compound?

A4: According to its Safety Data Sheet, this compound is toxic if swallowed, in contact with skin, and may cause an allergic skin reaction.[13][14] It also causes serious eye irritation and is harmful if inhaled.[13][14] It is also toxic to aquatic life with long-lasting effects.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and the material should be handled in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for Handling and Use in an Inert Atmosphere

This protocol outlines the best practices for handling air-sensitive reagents like this compound.

Materials:

  • This compound

  • Schlenk flask or a three-necked round-bottom flask

  • Septa

  • Nitrogen or argon gas source with a bubbler

  • De-gassed solvent

  • Syringes and needles

Procedure:

  • Drying the Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Inerting the Reaction Vessel: Assemble the reaction flask with a septum and purge with nitrogen or argon for several minutes.

  • Adding the Reagent: Quickly weigh the this compound and add it to the reaction flask under a positive flow of inert gas.

  • Adding the Solvent: Add the de-gassed solvent to the flask via a cannula or a syringe.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction by using a balloon or a bubbler system.

  • Work-up: Conduct the reaction work-up and purification steps under an inert atmosphere whenever possible.

Visualizations

Workflow for Mitigating Side Product Formation

The following diagram illustrates the decision-making process for troubleshooting common side reactions.

Mitigating_Side_Products Start Reaction with this compound Issue Observe Side Product Formation Start->Issue Discoloration Discoloration (Oxidation) Issue->Discoloration Yes Polymer Insoluble Polymer Formation Issue->Polymer Yes ComplexMixture Low Yield / Complex Mixture (e.g., Acylation) Issue->ComplexMixture Yes Sol_Inert Use Inert Atmosphere (N2 or Ar) Discoloration->Sol_Inert Sol_Antioxidant Add Antioxidant (e.g., Na2SO3) Discoloration->Sol_Antioxidant Sol_Temp_Light Control Temperature & Exclude Light Discoloration->Sol_Temp_Light Polymer->Sol_Temp_Light Sol_Dilution Increase Dilution Polymer->Sol_Dilution Sol_ProtectingGroup Employ Protecting Groups (Boc, Cbz) Polymer->Sol_ProtectingGroup ComplexMixture->Sol_ProtectingGroup Sol_Base Add Non-Nucleophilic Base (Pyridine, Et3N) ComplexMixture->Sol_Base Sol_SlowAddition Slow Reagent Addition at Low Temperature ComplexMixture->Sol_SlowAddition

Caption: Troubleshooting workflow for side product formation.

References

  • Formation of Dimers and Oligomers. AOCS. Available from: [Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
  • Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. Google Patents.
  • Sato, H., Kanegae, A., Yamaguchi, R., Ogino, K., & Kurjata, J. (1998). Oligomerization of Aromatic Tertiary Amines. Chemistry Letters, 28(1), 79-80.
  • Protecting group. Wikipedia. Available from: [Link]

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC - NIH. Available from: [Link]

  • Study on a new process of 1,4-benzenediamine preparation. ResearchGate. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • New amino-protecting groups in organic synthesis. Accounts of Chemical Research. Available from: [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA. PubMed Central. Available from: [Link]

  • Potential structures of imine dimers and oligomers formed in the reactions of glyoxal with methylamine during cloud droplet evaporation. ResearchGate. Available from: [Link]

  • Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. PMC - PubMed Central. Available from: [Link]

  • Reactions of aromatic amines. Slideshare. Available from: [Link]

  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society. Available from: [Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
  • 2-Methoxymethyl-p-phenylenediamine. SIELC Technologies. Available from: [Link]

  • Properties research of aromatic amine antioxidant in lubricanting oils. ResearchGate. Available from: [Link]

  • Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. Available from: [Link]

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  • lech204.pdf. NCERT. Available from: [Link]

  • Synthesis of Amines. Chemistry LibreTexts. Available from: [Link]

  • Reactions of Amines. Available from: [Link]

  • Chemoselective methylene oxidation in aromatic molecules. PMC - NIH. Available from: [Link]

  • 2-Methoxymethyl-p-phenylenediamine. PubChem. Available from: [Link]

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  • 2-(Methoxymethyl)benzene-1,4-diol. PubChem. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Aromatic Diamines in High-Performance Polymer Synthesis: 2-(Methoxymethyl)benzene-1,4-diamine vs. p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Processable High-Performance Polymers

In the realm of advanced materials, aromatic polyamides (aramids) and polyimides stand as pillars of strength and thermal stability. The archetypal building block for many of these materials is p-phenylenediamine (PPD), a simple aromatic diamine that gives rise to polymers with exceptional properties, most notably in the form of para-aramid fibers like Kevlar®.[1][2] The rigid, linear structure of PPD is fundamental to the high tensile strength and thermal resistance of these polymers, a result of dense chain packing and extensive intermolecular hydrogen bonding.[3] However, these very characteristics render the resulting polymers notoriously difficult to process, as they are often insoluble and infusible.[1]

This guide introduces a potential alternative, 2-(methoxymethyl)benzene-1,4-diamine (ME-PPD), and explores its theoretical implications for polymer synthesis in comparison to the industry-standard PPD. While PPD has been the subject of extensive research and commercialization, ME-PPD remains a largely unexplored monomer in the context of high-performance polymers. Its primary application to date has been in the cosmetics industry as a less sensitizing alternative to PPD in hair dyes.[4]

This document will provide a detailed comparison, leveraging the well-established performance of PPD-based polymers as a benchmark. We will delve into the established synthesis protocols for PPD-based aramids and, based on fundamental principles of polymer chemistry, project the anticipated properties of aramids synthesized from ME-PPD. This guide is intended for researchers and scientists in materials science and drug development, offering a forward-looking perspective on how novel monomers like ME-PPD could address the long-standing challenge of processability in high-performance polymers.

Chemical Structures and Their Implications

The seemingly minor addition of a methoxymethyl group to the phenylenediamine backbone has profound implications for polymer architecture and intermolecular interactions.

G cluster_0 p-Phenylenediamine (PPD) cluster_1 This compound (ME-PPD) PPD p-Phenylenediamine (PPD) C₆H₈N₂ PPD_structure MEPPD This compound (ME-PPD) C₈H₁₂N₂O MEPPD_structure

Figure 1: Chemical structures of p-Phenylenediamine (PPD) and this compound (ME-PPD).

The symmetric and planar structure of PPD allows for the formation of highly ordered, crystalline polymer chains. This structural regularity is a key contributor to the exceptional mechanical properties of para-aramids.[5] In contrast, the methoxymethyl substituent in ME-PPD introduces both steric bulk and a flexible ether linkage. This is expected to disrupt the planarity and symmetry of the polymer backbone, thereby hindering the close packing of polymer chains.

Comparative Performance Analysis: Established vs. Projected

Due to the limited availability of experimental data on polymers derived from ME-PPD, this section presents a comparison based on the well-documented properties of PPD-based polymers and a theoretical projection for ME-PPD-based polymers. These projections are grounded in established structure-property relationships in polymer science.

Propertyp-Phenylenediamine (PPD)-Based Polymers (e.g., Kevlar®)This compound (ME-PPD)-Based Polymers (Projected)Rationale for Projected Properties
Thermal Stability Excellent (Decomposition > 500 °C)[6]Good to ModerateThe flexible methoxymethyl group may introduce a less stable ether linkage and disrupt the high packing density, leading to a lower decomposition temperature.
Mechanical Strength Very High (Tensile strength > 3 GPa)[5]Moderate to HighThe steric hindrance from the methoxymethyl group is expected to reduce intermolecular hydrogen bonding and chain packing, leading to lower tensile strength and modulus compared to PPD-based counterparts.
Solubility Poor (Soluble only in strong acids like concentrated H₂SO₄)[1]EnhancedThe bulky, flexible side group will likely disrupt the crystalline structure, increasing free volume and allowing solvent molecules to penetrate and dissolve the polymer more easily.[7]
Processability DifficultImprovedEnhanced solubility would allow for solution-based processing techniques that are not feasible for PPD-based polymers, potentially enabling the fabrication of films and other forms beyond fibers.
Crystallinity HighReducedThe asymmetric nature and steric bulk of the methoxymethyl group will inhibit the formation of a highly ordered, crystalline structure.

Experimental Protocols: A Framework for Synthesis

The following protocols provide a detailed methodology for the synthesis of aramids from both PPD and ME-PPD. The PPD protocol is a well-established method, while the ME-PPD protocol is a proposed adaptation.

Synthesis of Poly(p-phenylene terephthalamide) from PPD

This low-temperature solution polycondensation is a standard laboratory procedure for producing high molecular weight para-aramid.[8][9]

G start Start: Prepare Reaction Vessel add_solvent Add NMP and CaCl₂ to a dry, nitrogen-purged reactor start->add_solvent cool_solvent Cool the solvent mixture to 0°C add_solvent->cool_solvent add_ppd Add p-phenylenediamine (PPD) and stir until dissolved cool_solvent->add_ppd add_tpc Slowly add terephthaloyl chloride (TPC) to the cooled solution add_ppd->add_tpc polymerization Allow polymerization to proceed at 0-5°C for 1-2 hours add_tpc->polymerization precipitation Precipitate the polymer in water polymerization->precipitation wash Wash the polymer with water and then methanol precipitation->wash dry Dry the polymer under vacuum at 80-100°C wash->dry end End: Obtain Poly(p-phenylene terephthalamide) dry->end

Sources

Comparative study of substituted benzene-1,4-diamines as monomers

The experimental data overwhelmingly supports the conclusion that incorporating bulky, flexible, or asymmetric substituents is a validated and powerful method to create processable aramids that retain excellent thermal stability and mechanical robustness. This opens the door for their application in advanced technologies, including gas separation membranes, flexible electronic substrates, and lightweight structural composites. [4][9]

References

  • RSC Publishing. (2014). Substituent effects on aromatic interactions in water. Chemical Science. [Link]

  • Taylor & Francis Online. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]

  • MDPI. (2018). Functional Aromatic Polyamides. [Link]

  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014-1023. [Link]

  • ResearchGate. (n.d.). Study on a new process of 1,4-benzenediamine preparation. [Link]

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  • SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

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  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

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A Forward-Looking Analysis: Projecting the Performance of 2-(Methoxymethyl)benzene-1,4-diamine Derivatives in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the relentless pursuit of materials with superior thermal, mechanical, and chemical resilience, the architecture of monomeric building blocks is a critical frontier of innovation. High-performance polymers, such as aramids and polyimides, derive their exceptional properties from the inherent rigidity and strong intermolecular forces of their aromatic backbones. The choice of the diamine monomer is arguably one of the most crucial decisions in this molecular design, dictating everything from the polymer's final properties to its processability.

This guide ventures into a prospective analysis of a novel diamine, 2-(methoxymethyl)benzene-1,4-diamine, and its potential derivatives. While this specific monomer is not yet widely documented in commercial applications or extensive academic literature, its unique structure presents a compelling case for investigation. By applying established principles of polymer science and drawing comparisons with well-characterized, industry-standard diamines, we can construct a robust hypothesis for its performance profile. This analysis is designed for researchers and materials scientists interested in the rational design of next-generation polymers.

The Central Hypothesis: Balancing Performance and Processability

The core challenge in high-performance polymer design is often a trade-off between desirable properties (like high thermal stability and modulus) and practical processability. Highly rigid linear polymers, while strong, are frequently intractable, exhibiting poor solubility and melting at temperatures close to their decomposition point.

Our central hypothesis is that the this compound monomer introduces an elegant solution to this dilemma. Its structure features:

  • A rigid p-phenylenediamine backbone , which is foundational for high thermal stability and mechanical strength.

  • A flexible, polar methoxymethyl (-CH₂OCH₃) side group . This substituent is expected to disrupt chain packing in a controlled manner, enhancing solubility and lowering the melt viscosity without catastrophically compromising the thermal and mechanical integrity of the polymer backbone.

To explore this, we will compare its projected performance against two industry benchmarks: p-Phenylenediamine (PPD) , the archetypal rigid monomer, and 4,4'-Oxydianiline (ODA) , a widely used monomer known for introducing flexibility and processability.

Comparative Structural Analysis

To ground our predictions, we must first visualize the structural differences between our novel diamine and the established benchmarks.

Diamine Structures Under Comparison

Caption: Chemical structures of the diamines discussed.

  • p-Phenylenediamine (PPD): A small, linear, and highly symmetric molecule. Its structure allows for dense chain packing and extensive hydrogen bonding in polymers like aramids, leading to exceptional tensile strength and thermal stability but also poor solubility.[1][2][3]

  • 4,4'-Oxydianiline (ODA): This molecule incorporates a flexible ether linkage (-O-) between the two aromatic rings. This "kink" in the backbone increases the rotational freedom of the polymer chain, which enhances solubility and processability, making it a cornerstone monomer for polyimides like Kapton®.[4][5][6][7][8]

  • This compound (MMBD): This structure combines the rigid p-phenylenediamine core with a pendant methoxymethyl group. Unlike ODA's ether linkage, which is in the polymer backbone, the MMBD's ether is in a side chain. This is a crucial distinction. The side chain is expected to act as a "spacer," pushing polymer chains apart and disrupting the crystalline packing that makes PPD-based polymers so intractable.

Projected Performance Attributes: A Comparative Table

The following table synthesizes our predictions for the performance of a hypothetical high-performance polymer (e.g., a polyamide or polyimide) synthesized with MMBD, benchmarked against equivalent polymers made with PPD and ODA.

Performance MetricPolymer from p-Phenylenediamine (PPD)Polymer from 4,4'-Oxydianiline (ODA)Projected Performance of Polymer from this compound (MMBD) Rationale for Projection
Thermal Stability (Td) ExceptionalVery GoodGood to Very Good The polymer backbone is still a rigid p-phenylene structure. The side chain may degrade at a slightly lower temperature than the backbone, but overall stability should remain high.
Glass Transition Temp (Tg) Very HighHighModerate to High The flexible side chain will increase free volume and reduce the energy needed for segmental motion, thus lowering Tg compared to the PPD-based polymer.
Mechanical Strength (Tensile) ExceptionalGoodGood The side chain disrupts the dense, highly ordered packing of polymer chains, which is the primary source of PPD's exceptional strength. This will likely reduce the ultimate tensile strength.
Solubility & Processability Very PoorGoodExcellent The pendant methoxymethyl group is the key structural feature here. It will significantly increase the entropy of mixing and sterically hinder crystallization, dramatically improving solubility in common organic solvents.[9][10]
Adhesion PoorModerateGood to Excellent The polar ether (-O-) and methoxy (-OCH₃) functionalities in the side chain can form hydrogen bonds and dipole-dipole interactions with substrates, potentially enhancing adhesive properties.
Moisture Uptake LowModerateModerate to High The polar ether groups are hydrophilic and will likely lead to higher equilibrium moisture content compared to a simple PPD-based polymer.

The Causality Behind the Predictions: Structure-Property Relationships

  • Impact of the Side Chain on Solubility: Aromatic polyamides and polyimides are notoriously difficult to process due to their poor solubility, which stems from strong intermolecular forces and rigid backbones.[9] Introducing bulky or flexible side groups is a proven strategy to enhance solubility by preventing the polymer chains from packing too closely.[9][11][12] The methoxymethyl group in MMBD is perfectly suited for this role. Studies on other polyimides have shown that incorporating side chains effectively enhances solubility in aprotic solvents with little sacrifice of inherent merits.[9][10]

  • Effect on Thermal Properties: The thermal stability of aromatic polymers is primarily dictated by the bond dissociation energies of the backbone. Since the MMBD polymer retains the robust p-phenylene-amide/imide linkage, its decomposition temperature (Td) is expected to be high. However, the glass transition temperature (Tg) is sensitive to chain mobility. The flexible side chain introduces more free volume, essentially lubricating the movement of polymer chains past one another, which is predicted to lower the Tg relative to a PPD-based analogue.[11]

  • Mechanical Properties as a Function of Morphology: The unparalleled strength of aramid fibers from PPD, like Kevlar®, is a direct result of their ability to form highly crystalline, liquid crystalline, or densely packed structures with extensive hydrogen bonding.[13][14][15] The MMBD's side chain will inherently disrupt this order. While this is beneficial for solubility, it will almost certainly reduce the ultimate tensile strength and modulus because the intermolecular forces will be weaker over longer ranges.

Proposed Experimental Validation Workflow

To move from hypothesis to data, a rigorous experimental protocol is required. The following workflow outlines a self-validating system for synthesizing and characterizing a target polymer—a polyamide—from MMBD and comparing it directly to a PPD-based control.

Step 1: Polymer Synthesis (Aromatic Polyamide)
  • Monomer Preparation: Procure or synthesize high-purity (>99.5%) this compound (MMBD) and p-phenylenediamine (PPD). Ensure Terephthaloyl chloride (TPC) is purified by sublimation.

  • Solvent & Reaction Setup: Use anhydrous N-methyl-2-pyrrolidone (NMP) containing 5% w/v lithium chloride (LiCl) as the solvent. The LiCl is crucial for keeping the rigid polyamide in solution. Set up a nitrogen-purged, three-neck flask with a mechanical stirrer.

  • Polycondensation:

    • Dissolve a precise molar amount of the diamine (MMBD or PPD) in the NMP/LiCl solvent and cool the solution to 0°C.

    • Slowly add an equimolar amount of molten TPC to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The increase in viscosity is a key indicator of successful polymerization.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a large volume of methanol. Filter, wash thoroughly with methanol and then water to remove LiCl, and dry under vacuum at 80°C until a constant weight is achieved.

Step 2: Material Characterization
  • Structural Verification:

    • FTIR Spectroscopy: Confirm the formation of the amide bond (Amide I at ~1650 cm⁻¹, Amide II at ~1540 cm⁻¹) and the disappearance of amine and acid chloride peaks.

    • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl) to verify the chemical structure, including the presence of the methoxymethyl protons.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Determine the 5% weight loss temperature (Td5) under a nitrogen atmosphere to quantify thermal stability.

    • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg). A second heating scan is used to ensure the removal of thermal history.

  • Mechanical Testing:

    • Film Casting: Prepare polymer films by casting a 10-15 wt% solution in NMP onto a glass plate and drying in a vacuum oven with a slow temperature ramp.

    • Tensile Testing (ASTM D882): Cut the films into dog-bone shapes and measure the tensile strength, elongation at break, and Young's modulus using an Instron or similar universal testing machine.

Experimental Workflow Diagram

G cluster_synthesis PART 1: Polymer Synthesis cluster_characterization PART 2: Material Characterization s1 Monomer Purification (MMBD/PPD, TPC) s2 Dissolve Diamine in NMP/LiCl at 0°C s1->s2 s3 Slowly Add Equimolar TPC s2->s3 s4 Polymerize for 24h (Monitor Viscosity) s3->s4 s5 Precipitate in Methanol, Wash & Dry s4->s5 c1 Structural Verification (FTIR, NMR) s5->c1 c2 Thermal Analysis (TGA for Td, DSC for Tg) c1->c2 c3 Mechanical Testing (Cast Film -> Tensile Test) c2->c3

Caption: Proposed workflow for synthesis and characterization.

Conclusion and Future Outlook

The introduction of a this compound monomer into the canon of high-performance polymers offers a compelling, rational design strategy for overcoming the long-standing processability barrier. While this guide presents a predictive analysis, the underlying principles of structure-property relationships in polymer science provide a strong foundation for our hypothesis. The methoxymethyl side chain is projected to significantly enhance solubility, making these materials more accessible for a wider range of applications, such as solution-cast films, advanced coatings, and matrix resins for composites.

The trade-off for this enhanced processability is an expected reduction in ultimate mechanical strength and thermal stability compared to the most rigid, linear polymers. However, the resulting materials are still projected to possess properties far exceeding those of standard engineering plastics. The proposed experimental workflow provides a clear and direct path to validating these claims. The successful synthesis and characterization of polymers from MMBD and its derivatives could unlock a new class of high-performance materials that do not force a compromise between extreme performance and practical, cost-effective manufacturing.

References

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  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central.11

  • Polyimides with Side Groups: Synthesis and Effects of Side Groups on Their Properties. ResearchGate.9

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  • Understanding p-Phenylenediamine: Properties, Applications, and Safety Considerations. Chemicals Knowledge Hub.1

  • 4,4′-Oxydianiline (ODA) with Cas 101-80-4. Unilong.6

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  • Preparation and properties of Novel Polyimide with Side-chain. Sichuan University Publication.10

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A Comparative Guide to the Predicted Thermal and Mechanical Performance of Polyamides Derived from 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aromatic polyamides, or aramids, are a cornerstone of high-performance materials science, renowned for their exceptional thermal stability and mechanical strength.[1][2] The strategic introduction of functional groups onto the monomer backbone presents a powerful method for tuning their properties to meet specific application demands.[3][4] This guide provides a comparative analysis of the predicted thermal and mechanical properties of a novel polyamide derived from the polymerization of 2-(methoxymethyl)benzene-1,4-diamine with terephthaloyl chloride. As direct experimental data for this specific polymer is not prevalent in published literature, this analysis is built upon established structure-property relationships in analogous aromatic polyamides.[5][6] We will compare its predicted characteristics against two benchmark commercial aramids, Poly(p-phenylene terephthalamide) (PPTA, Kevlar®) and Poly(m-phenylene isophthalamide) (PMPI, Nomex®), providing a scientifically grounded forecast of its performance and outlining the rigorous experimental protocols required for empirical validation.

Theoretical Framework: Structure-Property Relationships in Aromatic Polyamides

The defining characteristics of aramids stem from their rigid aromatic backbones, which lead to high melting points and exceptional stability.[6][7] The key factors governing their performance are:

  • Intermolecular Hydrogen Bonding: The amide linkages (-CO-NH-) form strong hydrogen bonds between polymer chains. This creates a highly cohesive network that significantly enhances mechanical strength and thermal resistance.[8][9]

  • Chain Packing and Symmetry: The ability of polymer chains to pack tightly and in an ordered fashion influences crystallinity and, consequently, mechanical properties. Symmetrical, linear chains like those in PPTA pack very efficiently, leading to high crystallinity and modulus.[10]

  • Side Group Effects: The introduction of side groups onto the aromatic rings can profoundly alter properties. Bulky or flexible side groups disrupt the regularity of the polymer chain and hinder close packing.[2][3][11] This disruption typically:

    • Increases Solubility: By reducing the intermolecular forces, the polymer can more readily interact with solvents.[11][12]

    • Lowers Glass Transition Temperature (Tg): The increased free volume between chains allows for segmental motion to begin at lower temperatures.[3]

    • Reduces Crystallinity: The disruption of chain symmetry leads to a more amorphous structure.

    • Potentially Reduces Thermal Stability and Mechanical Strength: While not always the case, interference with hydrogen bonding and chain packing can compromise the ultimate thermal and mechanical limits.[13]

Predicted Influence of the 2-(Methoxymethyl) Side Group

The monomer this compound introduces a flexible, polar methoxymethyl (-CH₂OCH₃) group onto the phenyl ring. Based on the principles outlined above, we can predict its influence on the resulting polyamide's properties when polymerized with terephthaloyl chloride.

The methoxymethyl group is expected to act as a "covalent plasticizer," introducing flexibility and steric hindrance. This will likely prevent the polymer chains from packing as efficiently as in unsubstituted aramids like PPTA. The ether linkage within the side group may also offer an additional site for weak hydrogen bonding, though it will primarily interfere with the dominant amide-amide interactions.

The diagram below illustrates how the presence of the side group disrupts the otherwise linear and tightly packed structure seen in benchmark aramids.

G cluster_0 Benchmark Aramid (e.g., PPTA) cluster_1 Polyamide with Methoxymethyl Side Group A1 ---[Ph]---[NH-CO]---[Ph]---[CO-NH]--- A2 ---[Ph]---[NH-CO]---[Ph]---[CO-NH]--- A1->A2 A3 ---[Ph]---[NH-CO]---[Ph]---[CO-NH]--- A2->A3 B2 ---[Ph(CH₂OCH₃)]---[NH-CO]---[Ph]---[CO-NH]--- ann1 High Chain Packing Strong H-Bonding Network B1 ---[Ph(CH₂OCH₃)]---[NH-CO]---[Ph]---[CO-NH]--- B1->B2 Weaker H-Bonding B3 ---[Ph(CH₂OCH₃)]---[NH-CO]---[Ph]---[CO-NH]--- B2->B3 ann2 Disrupted Chain Packing Steric Hindrance

Figure 1. Predicted impact of the methoxymethyl side group on polymer chain packing.

Comparative Performance Analysis

This table summarizes the known properties of PPTA and PMPI and provides predicted values for the target polyamide, designated here as PA-MMBD. The predictions are justified based on data from studies on aramids with other bulky or flexible side groups.[3][4][11][12]

PropertyPoly(p-phenylene terephthalamide) (PPTA, Kevlar®)Poly(m-phenylene isophthalamide) (PMPI, Nomex®)Predicted: PA-MMBD (from this compound)Justification for Prediction
Thermal Stability (TGA, Td at 5% weight loss) ~500-550 °C[14]~419-432 °C[15]~400-450 °C The flexible methoxymethyl group introduces a less stable aliphatic ether linkage, which is expected to be a point of earlier thermal degradation compared to the fully aromatic backbone of PPTA.[13]
Glass Transition Temp. (DSC, Tg) >370 °C (difficult to observe)~275 °C[15]~230-260 °C The side group increases free volume and disrupts chain packing, lowering the energy barrier for segmental motion. This effect is well-documented for aramids with bulky side groups.[2][3]
Tensile Strength ~3.6 GPa~0.3 GPa~0.5-1.5 GPa The disruption of crystallinity and hydrogen bonding will likely reduce the ultimate tensile strength compared to the highly crystalline PPTA, but the rigid backbone should still provide considerable strength.[11][12]
Tensile Modulus ~131 GPa~5 GPa~10-20 GPa Reduced crystallinity and less efficient stress transfer between chains due to steric hindrance will lead to a lower modulus than PPTA.
Solubility Insoluble in common solventsSoluble in polar aprotic solvents (DMAc, NMP)Good solubility in polar aprotic solvents The introduction of side groups is a known strategy to enhance the solubility of rigid-rod polymers by preventing tight chain packing.[4][11][12]

Experimental Validation Workflows

To empirically validate the predicted properties, a rigorous, multi-step experimental plan is required. This involves polymer synthesis followed by comprehensive thermal and mechanical characterization according to established standards.

G cluster_0 Synthesis & Purification cluster_1 Sample Preparation cluster_2 Property Measurement A Monomer Synthesis/ Purification B Low-Temperature Solution Polycondensation A->B C Polymer Precipitation, Washing & Drying B->C D Polymer Characterization C->D E Film Casting from DMAc Solution D->E F Thermal Analysis D->F G Mechanical Testing D->G H TGA (ASTM E1131) F->H I DSC (ASTM D3418) F->I J Tensile Test (ASTM D638) G->J

Figure 2. Experimental workflow for synthesis and characterization.

Synthesis: Low-Temperature Solution Polycondensation
  • Reactor Setup: A flame-dried, three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Diamine Dissolution: Add an equimolar amount of this compound to the flask. Introduce an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) containing lithium chloride (LiCl) to aid solubility, under a nitrogen atmosphere. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate and prevent side reactions.

  • Diacid Chloride Addition: Slowly add an equimolar amount of solid terephthaloyl chloride to the stirred solution in small portions.

  • Polymerization: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. A significant increase in viscosity indicates polymer formation.

  • Precipitation: Pour the viscous polymer solution into a non-solvent like methanol or water with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the polymer and wash it extensively with hot water and methanol to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Thermal Characterization Protocols

A. Thermogravimetric Analysis (TGA) - per ASTM E1131[16]

  • Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.

  • Instrument: TGA instrument (e.g., TA Instruments Q500).

  • Sample Preparation: Place 5-10 mg of the dried polymer into a platinum or ceramic TGA pan.

  • Test Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[16]

  • Data Analysis: Record the weight loss as a function of temperature. Determine the Td, typically defined as the temperature at which 5% weight loss occurs.

B. Differential Scanning Calorimetry (DSC) - per ASTM D3418[17][18][19]

  • Objective: To determine the glass transition temperature (Tg).

  • Instrument: DSC instrument (e.g., TA Instruments Q2000).

  • Sample Preparation: Seal 5-10 mg of the dried polymer in an aluminum DSC pan.

  • Test Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program:

      • Heat 1: Heat from 30 °C to 300 °C (or above expected Tg) at 20 °C/min to erase thermal history.

      • Cool: Cool rapidly to 30 °C.

      • Heat 2: Reheat from 30 °C to 350 °C at 10 °C/min.[19]

  • Data Analysis: Analyze the thermogram from the second heating scan. The Tg is identified as the midpoint of the step-change in the heat flow curve.

Mechanical Characterization Protocol

A. Tensile Properties of Polymer Films - per ASTM D638[20][21][22]

  • Objective: To measure tensile strength, tensile modulus, and elongation at break.

  • Sample Preparation:

    • Dissolve the synthesized polymer in DMAc to form a 10-15% (w/v) solution.

    • Cast the solution onto a clean, flat glass plate.

    • Dry in an oven with a controlled temperature ramp (e.g., 60 °C, 100 °C, 150 °C, 200 °C, each for several hours) to slowly remove the solvent and form a uniform film.

    • Cut the resulting film into dumbbell-shaped specimens (Type V is common for thin films) using a die cutter.[21][22]

  • Instrument: Universal Testing Machine (UTM) equipped with a suitable load cell (e.g., 1 kN) and film grips.[20][21]

  • Test Conditions:

    • Conditioning: Condition specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

    • Test Speed: Apply a constant rate of crosshead displacement as specified by the standard.

  • Data Analysis: Record the stress-strain curve for each specimen. Calculate the average tensile strength (maximum stress), tensile modulus (initial slope of the curve), and elongation at break.[23][24]

Conclusion

The polyamide derived from this compound is predicted to be a processable, high-performance polymer with a unique balance of properties. The introduction of the methoxymethyl side group is expected to enhance solubility significantly compared to benchmark aramids like Kevlar®, while retaining good thermal stability and respectable mechanical strength. While its ultimate performance is unlikely to match the extreme levels of PPTA, it is forecasted to offer a valuable combination of characteristics, positioning it as a potentially useful material for applications requiring solution processability alongside high thermal and mechanical performance. The experimental protocols detailed herein provide a clear and robust pathway for the synthesis and empirical validation of these predictions, forming the essential next step in evaluating this novel polymer's potential.

References

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A Senior Application Scientist's Guide to the Validation of 2-(Methoxymethyl)benzene-1,4-diamine Purity using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and development. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Methoxymethyl)benzene-1,4-diamine, a key intermediate in various synthetic pathways. We will not only detail a validated HPLC methodology but also compare it with other analytical techniques, providing the critical insights needed to make informed decisions in your laboratory.

The Critical Role of Purity for this compound

This compound is a substituted aromatic diamine. Due to the reactive nature of the amine functional groups, this compound is susceptible to oxidation and side reactions, making a validated purity method essential to ensure the quality and consistency of downstream processes. Impurities can significantly impact reaction yields, introduce unwanted by-products, and in the context of drug development, pose a safety risk.

A thorough understanding of the synthetic routes is paramount to anticipating potential impurities. Common synthesis pathways for this compound often involve the reduction of a nitroaromatic precursor or the amination of a suitably substituted benzene ring. These routes can introduce a variety of process-related impurities.

Potential Impurities in this compound Synthesis:

Impurity ClassPotential CompoundsRationale
Starting Materials 2-Hydroxymethyl-phenol, 2-Chlorobenzylchloride, Benzylamine, 4-Nitro-2-methoxymethyl-chlorobenzeneIncomplete reaction or carry-over from previous synthetic steps.
Intermediates 2-Methoxymethyl phenol, 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene, Nitrosobenzene derivativesIncomplete reduction or intermediate reactions.
By-products Over-methylated species, products of amine oxidation (colored compounds), hydroxylamines, azo compoundsSide reactions during methylation or reduction steps.[1]
Reagents & Solvents Methanol, Toluene, Palladium catalyst residuesResidual materials from the synthesis and purification process.

The Gold Standard: A Validated HPLC Method for Purity Determination

HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like aromatic amines.[2] Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice for separating the active pharmaceutical ingredient (API) from its structurally similar impurities.

Proposed HPLC Method

This method is designed to be a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the methoxymethyl group and diamine functionalities offer opportunities for selectivity.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is used to control the pH and ensure the protonation of the amine groups, leading to sharper peaks and reproducible retention times.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 10-90% B over 20 minutesA gradient elution is necessary to separate early-eluting polar impurities from the main analyte and any late-eluting, more hydrophobic by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring of this compound and many of its potential impurities exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for achieving good sensitivity without overloading the column.
Sample Preparation 1.0 mg/mL in Mobile Phase A/Acetonitrile (50:50)Dissolving the sample in a mixture of the mobile phases ensures good peak shape and compatibility with the starting chromatographic conditions.
Method Validation: A Systematic Approach to Trustworthy Data

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3][4] We will follow the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Caption: A typical workflow for HPLC method validation.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

  • Analyte Analysis: Inject a solution of this compound reference standard.

  • Impurity Spiking: Prepare a solution of the reference standard and spike it with all known potential impurities. If impurities are not available, a sample from a stressed batch (e.g., acid, base, peroxide, heat, light exposure) can be used to generate degradation products.

  • Assessment: The method is considered specific if the analyte peak is well-resolved from all other peaks (resolution > 2). Peak purity analysis using a photodiode array (PDA) detector should also be performed to confirm the homogeneity of the analyte peak.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of at least five solutions of the this compound reference standard over a range of 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare a sample matrix (placebo, if applicable) and spike it with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the nominal concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the %RSD for this second set of data and also the cumulative %RSD of all twelve samples.

Acceptance Criteria:

Precision Level%RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Prepare a series of dilute solutions of this compound.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

ParameterSignal-to-Noise Ratio
LOD ~3:1
LOQ ~10:1

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Systematically vary key method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a sample containing the analyte and key impurities under each varied condition.

  • Assess the impact on retention times, peak shape, and resolution.

Acceptance Criteria:

The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits for all varied conditions, demonstrating the method's reliability for routine use.

Comparison with Other Analytical Methods

While HPLC is the gold standard, other techniques can be employed for purity analysis, each with its own set of advantages and disadvantages.

Caption: A comparison of analytical techniques for purity analysis.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is often required to increase their volatility and thermal stability, which adds a step to the sample preparation and can introduce variability. There is also a risk of on-column degradation. However, GC can be very effective for quantifying residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high specificity and sensitivity of mass spectrometry.[9] This technique is invaluable for impurity identification, as it can provide molecular weight and structural information. For routine purity analysis, the complexity and cost of the instrumentation may not be justified if a validated UV-based HPLC method is sufficient. However, during method development and for characterizing unknown impurities, LC-MS/MS is an indispensable tool.

Conclusion

A validated, stability-indicating HPLC method is the cornerstone of quality control for pharmaceutical intermediates like this compound. The detailed methodology and validation protocols presented in this guide provide a comprehensive framework for establishing a reliable and robust purity assessment in a regulated environment. By understanding the "why" behind each experimental choice and by systematically validating the method against internationally recognized standards, researchers can ensure the integrity of their data and the quality of their materials, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]

  • Bhatt, M., & Shah, S. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 624-635. [Link]

  • ICH Guideline Q2(R1) on Validation of Analytical Procedures. Starodub. (2024). [Link]

  • Jain, A., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical and Scientific Innovation, 3(5), 416-422. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Separation of 2-Methoxymethyl-p-phenylenediamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). International Journal of Pharmaceutical Sciences and Research, 14(12), 1000-1014. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2023). [Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2018). Journal of Chemistry. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. (2019). [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

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A Comparative Guide to the Reactivity of 2-(Methoxymethyl)benzene-1,4-diamine and Other Aromatic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamines are fundamental building blocks in a multitude of applications, ranging from high-performance polymers to active pharmaceutical ingredients. Their reactivity, governed by the nucleophilicity of the amine groups, is a critical parameter that dictates reaction kinetics, product architecture, and ultimately, end-use performance. This guide provides an in-depth comparison of the reactivity of 2-(methoxymethyl)benzene-1,4-diamine (ME-PPD) with two other widely used aromatic diamines: p-phenylenediamine (PPD) and 2,5-diaminotoluene.

This document moves beyond a simple cataloging of properties to offer a mechanistic understanding of the factors influencing reactivity. By examining the electronic and steric effects of substituents on the aromatic ring, we aim to provide researchers with the insights necessary to make informed decisions in monomer selection and reaction design.

The Contestants: A Structural Overview

The reactivity of an aromatic diamine is intrinsically linked to its molecular structure. The position and nature of substituents on the benzene ring can significantly alter the electron density on the nitrogen atoms, thereby influencing their nucleophilicity.

  • This compound (ME-PPD): This diamine features a methoxymethyl group at the 2-position. The methoxymethyl group is considered to be a weakly electron-donating group through induction and can also exert steric influence on the adjacent amine group.

  • p-Phenylenediamine (PPD): As the parent compound in this comparison, PPD is an unsubstituted aromatic diamine. It serves as a baseline for evaluating the impact of substituents.[1]

  • 2,5-Diaminotoluene: This diamine possesses a methyl group at the 2-position. The methyl group is a well-known electron-donating group, which is expected to enhance the reactivity of the amine groups.[2]

Below is a visual representation of the chemical structures of the compared diamines.

cluster_MEPPD This compound (ME-PPD) cluster_PPD p-Phenylenediamine (PPD) cluster_DMT 2,5-Diaminotoluene MEPPD MEPPD PPD PPD DMT DMT

Caption: Chemical structures of the compared aromatic diamines.

Unraveling Reactivity: Electronic and Steric Effects

The reactivity of the amino groups in aromatic diamines is primarily governed by two key factors:

  • Electronic Effects: The availability of the lone pair of electrons on the nitrogen atom determines its nucleophilicity. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and, consequently, on the amino groups, making them more nucleophilic and thus more reactive. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity.[3]

  • Steric Hindrance: The presence of bulky groups adjacent to the amino groups can physically obstruct the approach of electrophiles, thereby slowing down the reaction rate. This effect is particularly significant in reactions involving large molecules or in the formation of ordered polymer structures.[4]

The interplay of these effects dictates the overall reactivity of a given aromatic diamine.

Comparative Reactivity Analysis

Inferred Reactivity Order (Highest to Lowest):

  • 2,5-Diaminotoluene

  • This compound (ME-PPD)

  • p-Phenylenediamine (PPD)

Causality Behind the Inferred Reactivity:

  • 2,5-Diaminotoluene: The methyl group is a stronger electron-donating group compared to the methoxymethyl group. This leads to a greater increase in electron density on the amino groups, resulting in higher nucleophilicity and reactivity.

  • This compound (ME-PPD): The methoxymethyl group is a weak electron-donating group. While it enhances reactivity compared to the unsubstituted PPD, its effect is less pronounced than that of a methyl group. Additionally, the methoxymethyl group may introduce some steric hindrance to the adjacent amino group, which could slightly temper its reactivity depending on the specific reaction.

  • p-Phenylenediamine (PPD): Lacking any electron-donating substituents, PPD has the lowest electron density on its amino groups among the three, making it the least reactive. It serves as a crucial baseline for understanding the impact of substituents.

This inferred order is supported by studies on the curing of epoxy resins with various aromatic diamines, where electron-donating substituents have been shown to increase the rate of reaction.[4]

Quantitative Data from Analogous Systems:

To provide a quantitative perspective, the following table summarizes data from studies on the curing of epoxy resins with aromatic diamines possessing different substituents. While not a direct comparison of the three primary compounds of interest, this data illustrates the impact of electronic and steric effects on reactivity.

Aromatic Diamine Curing AgentKey Substituent(s)Observed Reactivity TrendReference
4,4'-Methylenedianiline (MDA)None (baseline)High Reactivity[4]
4,4'-Methylenebis(2-ethylaniline) (MOEA)Ethyl (EDG, Steric Bulk)Lower reactivity than MDA[4]
4,4'-Methylenebis(2-chloroaniline) (MOCA)Chloro (EWG, Steric Bulk)Lower reactivity than MOEA[4]

This data clearly demonstrates that electron-donating groups (like the ethyl group in MOEA) enhance reactivity compared to electron-withdrawing groups (like the chloro group in MOCA), although steric hindrance can also play a significant role.

Experimental Protocol: Comparative Reactivity Analysis of Aromatic Diamines in Epoxy Curing via Differential Scanning Calorimetry (DSC)

This protocol outlines a robust method for quantitatively comparing the reactivity of this compound, p-phenylenediamine, and 2,5-diaminotoluene as curing agents for an epoxy resin.

Objective: To determine the curing kinetics, including the onset temperature, peak exothermic temperature, and total heat of reaction, for each aromatic diamine when mixed with a standard epoxy resin.

Materials:

  • This compound

  • p-Phenylenediamine

  • 2,5-Diaminotoluene

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Precision balance (±0.01 mg)

  • Vortex mixer

Experimental Workflow:

A Stoichiometric Mixture Preparation B Sample Encapsulation A->B Precise Weighing C DSC Analysis B->C Hermetic Sealing D Data Analysis C->D Generate Thermogram E Comparative Evaluation D->E Extract Kinetic Parameters

Caption: Workflow for DSC analysis of epoxy-diamine curing.

Step-by-Step Procedure:

  • Stoichiometric Mixture Preparation:

    • Calculate the stoichiometric ratio of each diamine to the epoxy resin based on their amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

    • Accurately weigh the epoxy resin and the respective diamine into a small, disposable container.

    • Thoroughly mix the components using a vortex mixer until a homogeneous mixture is obtained.

  • Sample Encapsulation:

    • Tare an empty aluminum DSC pan with its lid.

    • Carefully transfer 5-10 mg of the freshly prepared epoxy-diamine mixture into the DSC pan.

    • Hermetically seal the pan to prevent any loss of volatiles during the heating process.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • From the resulting DSC thermogram for each sample, determine the following parameters:

      • Onset Temperature (T_onset): The temperature at which the curing reaction begins.

      • Peak Exothermic Temperature (T_peak): The temperature at which the curing reaction rate is at its maximum.

      • Total Heat of Reaction (ΔH_total): The area under the exothermic peak, which is proportional to the extent of the reaction.

  • Comparative Evaluation:

    • A lower T_onset and T_peak indicate a higher reactivity of the diamine.

    • Compare the kinetic parameters obtained for this compound, p-phenylenediamine, and 2,5-diaminotoluene to establish their relative reactivity.

Conclusion

The reactivity of aromatic diamines is a nuanced property influenced by a delicate balance of electronic and steric factors. Based on fundamental principles of organic chemistry, 2,5-diaminotoluene is predicted to be the most reactive of the three diamines compared, owing to the strong electron-donating nature of its methyl substituent. This compound is expected to exhibit intermediate reactivity, with its weakly electron-donating methoxymethyl group providing an advantage over the unsubstituted p-phenylenediamine.

The provided experimental protocol offers a reliable method for quantitatively validating these predictions and for generating valuable comparative data for specific applications. By understanding the structure-reactivity relationships outlined in this guide, researchers can more effectively select and utilize aromatic diamines to achieve desired outcomes in their synthetic endeavors.

References

  • PubChem. p-Phenylenediamine. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Molecules, 27(19), 6593. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • PubChem. 2,5-Diaminotoluene. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Basicity of Amines. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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A Comparative Guide to Polymers Containing 2-(Methoxymethyl)benzene-1,4-diamine: A Prospective Analysis of Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the pursuit of advanced materials with tailored functionalities, the design and synthesis of novel monomers are paramount. This guide provides a prospective analysis of the structure-property relationships in polymers incorporating the novel diamine, 2-(Methoxymethyl)benzene-1,4-diamine. Due to the limited direct experimental data on this specific monomer in publicly available literature, this comparison is built upon established principles of polymer chemistry and draws parallels with structurally analogous systems. We will explore the anticipated effects of the methoxymethyl substituent on key performance attributes of high-performance polymers, such as polyimides and polyamides, and benchmark these predictions against existing alternatives.

Introduction: The Role of Side-Chain Engineering in Advanced Polymers

The performance of aromatic polymers is critically dependent on the chemical structure of their repeating units. Side-chain engineering, the process of introducing functional groups onto the polymer backbone, is a powerful strategy to modify polymer properties without altering the main chain's fundamental characteristics. These appended groups can influence solubility, thermal transitions, mechanical behavior, and optical properties by altering chain packing, intermolecular forces, and free volume. The introduction of a methoxymethyl group (–CH₂OCH₃) onto a phenylene diamine monomer is an intriguing concept that suggests a balance between flexibility and polarity, potentially leading to a unique combination of properties.

Synthesis and Polymerization of this compound

While specific synthesis routes for this compound are not widely documented, its synthesis can be envisioned through standard organic transformations. A plausible route could involve the chloromethylation of a suitable nitroaniline precursor, followed by methoxylation and subsequent reduction of the nitro groups to amines.

The polymerization of this diamine with various dianhydrides or diacyl chlorides would likely follow standard procedures for producing polyimides and polyamides, respectively. The presence of the methoxymethyl side group is not expected to interfere with the primary amine reactivity during polymerization.

Experimental Workflow: Polyimide Synthesis

cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization A This compound + Dianhydride D Stirring at Room Temperature A->D B Anhydrous NMP or DMAc Solvent B->D C Inert Atmosphere (N2 or Ar) C->D E Formation of Poly(amic acid) Solution D->E F Poly(amic acid) Solution G Thermal or Chemical Imidization F->G H Removal of Water/Byproducts G->H I Formation of Polyimide Film/Powder H->I

Caption: A generalized two-step workflow for the synthesis of polyimides from this compound.

Prospective Structure-Property Relationships

The introduction of the methoxymethyl side group is anticipated to influence several key polymer properties:

Thermal Properties

The flexible ether linkage in the methoxymethyl group is expected to lower the glass transition temperature (Tg) compared to unsubstituted aromatic polymers. This is due to an increase in the free volume and a disruption of the close chain packing. However, the thermal stability, often assessed by the decomposition temperature (Td), is likely to be maintained at a high level, characteristic of aromatic polymers, as the primary degradation pathways involve the robust backbone linkages.

Mechanical Properties

The anticipated disruption in chain packing may lead to a decrease in tensile modulus and strength compared to rigid-rod polymers. However, this could be accompanied by an increase in ductility and toughness, which are desirable properties for film and coating applications. The polarity of the ether group might also enhance interchain interactions, partially offsetting the plasticizing effect of the flexible side chain.

Solubility and Processability

A significant advantage of incorporating side groups is the potential for improved solubility. The methoxymethyl group is expected to enhance solubility in organic solvents by reducing the strong interchain forces that are typical of rigid aromatic polymers. This improved solubility would be highly beneficial for polymer processing, enabling solution casting of films and coatings.

Optical Properties

The presence of the non-conjugated methoxymethyl group is unlikely to induce color, and polymers derived from it may exhibit good optical transparency, provided aggregation and crystallinity are minimized. The side group may also influence the refractive index of the material.

Comparative Analysis: Benchmarking Against Established Diamines

To contextualize the potential performance of polymers derived from this compound, we can compare its anticipated properties with those of polymers derived from established aromatic diamines.

PropertyUnsubstituted p-Phenylenediamine (PPD) based Polymer2,2'-Bis(trifluoromethyl)benzidine (TFMB) based PolymerPredicted this compound based PolymerRationale for Prediction
Glass Transition Temp. (Tg) HighHighModerate to HighFlexible ether side chain increases free volume.
Thermal Stability (Td) Very HighHighHighBackbone structure dictates thermal stability.
Solubility PoorGoodGood to ExcellentSide group disrupts chain packing, enhancing solvent interaction.
Tensile Modulus HighModerateModerateReduced chain packing leads to lower stiffness.
Optical Transparency Poor (often colored)ExcellentGood to ExcellentAliphatic side group should not contribute to color.

Experimental Protocols for Characterization

To validate the predicted properties, a comprehensive set of characterization techniques should be employed.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere to determine the decomposition temperature (Td) and char yield, indicating thermal stability.

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), providing insights into the polymer's amorphous nature and processing window.

Mechanical Testing
  • Tensile Testing: Performed on polymer films according to ASTM D882 standards to determine tensile strength, modulus, and elongation at break.

Solubility Testing
  • Qualitative assessment of solubility in a range of organic solvents (e.g., NMP, DMAc, THF, chloroform) at room temperature and upon heating.

Conclusion and Future Outlook

Polymers incorporating this compound represent a promising yet underexplored area of materials science. Based on established structure-property principles, it is reasonable to predict that these polymers will exhibit a valuable combination of good thermal stability, enhanced solubility, and processability, with moderate mechanical properties. The methoxymethyl side group offers a unique handle to fine-tune the performance of high-performance aromatic polymers.

Future research should focus on the actual synthesis of this monomer and its polymerization into various polymer systems. A thorough experimental investigation is warranted to validate the predictions made in this guide and to fully elucidate the potential of this novel building block in applications ranging from advanced coatings and films to membranes and composite matrices.

References

  • Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974. [Link]

  • Hsiao, S. H., & Yang, C. P. (1996). Synthesis and properties of aromatic polyamides based on 2,2'-bis(p-aminophenoxy)-biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 34(12), 2407-2414. [Link]

  • St. Clair, A. K., & St. Clair, T. L. (1985). High-temperature adhesives for aerospace applications. SAMPE Quarterly, 17(1), 26-33.
  • Park, J. H., Park, J., Kim, S., Kim, J., & Kim, Y. (2015). Synthesis and characterization of novel polyimides derived from 2,2-bis (3-amino-4-hydroxyphenyl) hexafluoropropane and aromatic dianhydrides for optoelectronic applications. Polymers, 7(5), 871-887. [Link]

A Comparative Guide for Polyamide Applications: 2-(Methoxymethyl)benzene-1,4-diamine vs. 2,5-diaminotoluene

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of high-performance polymers, the selection of appropriate monomers is paramount to achieving desired material properties. This guide provides an in-depth technical comparison between two aromatic diamines for polyamide applications: 2-(Methoxymethyl)benzene-1,4-diamine and the more conventional 2,5-diaminotoluene. While both are derivatives of p-phenylenediamine, the introduction of a methoxymethyl substituent in place of a methyl group is hypothesized to impart significant alterations to the final polymer's characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of advanced polyamides.

Monomer Overview: Structural and Physicochemical Distinctions

The fundamental difference between the two diamines lies in the nature of the substituent on the benzene ring. This seemingly minor variation has a profound impact on the monomers' and, consequently, the polymers' properties.

  • 2,5-diaminotoluene features a methyl group, which is a small, electron-donating alkyl substituent. It is a well-established monomer in various applications, including the synthesis of polyamides.[1]

  • This compound incorporates a methoxymethyl group, which introduces a flexible ether linkage and a slightly larger steric profile compared to the methyl group.

The presence of the ether linkage in this compound is anticipated to increase the flexibility of the resulting polyamide chain and disrupt the packing efficiency, which can lead to enhanced solubility and modified thermal and mechanical properties.

Table 1: Physicochemical Properties of the Diamines

PropertyThis compound2,5-diaminotoluene
Molecular Formula C₈H₁₂N₂OC₇H₁₀N₂
Molecular Weight 152.19 g/mol 122.17 g/mol
Appearance White crystalline solidWhite to pale yellow crystalline solid[1]
Solubility Moderately soluble in common organic solvents like ethanol and acetone; slightly soluble in water[1]Information not readily available, but expected to have good solubility in polar aprotic solvents.

Performance in Polyamide Applications: A Comparative Analysis

Polyamides from 2,5-diaminotoluene

Polyamides derived from 2,5-diaminotoluene are expected to exhibit properties characteristic of aromatic polyamides containing alkyl substituents. The methyl group can slightly decrease the melting point and glass transition temperature compared to unsubstituted aromatic polyamides due to a minor disruption in chain packing. However, they are generally expected to maintain high thermal stability and good mechanical strength.[2]

Hypothesized Performance of Polyamides from this compound

The introduction of the methoxymethyl side group is predicted to influence the polyamide's properties in several key ways:

  • Enhanced Solubility: The flexible ether linkage and the bulkier nature of the methoxymethyl group are likely to disrupt the intermolecular hydrogen bonding and chain packing that are characteristic of aromatic polyamides. This would lead to improved solubility in a wider range of organic solvents.[3][4][5] The introduction of flexible ether linkages is a known strategy to enhance the processability of aromatic polymers without a significant reduction in thermal stability.[6]

  • Lowered Transition Temperatures: The increased chain flexibility and reduced packing efficiency are expected to result in a lower glass transition temperature (Tg) and melting temperature (Tm) compared to polyamides derived from 2,5-diaminotoluene. The introduction of flexible side chains is known to lower the glass transition temperature by increasing free volume.[5]

  • Modified Mechanical Properties: The enhanced flexibility may lead to a lower tensile modulus and higher elongation at break, resulting in a more ductile material. The introduction of bulky side groups can disrupt chain packing, which generally leads to a decrease in modulus and an increase in ductility.[5]

  • Thermal Stability: While the introduction of flexible linkages can sometimes compromise thermal stability, the aromatic backbone is expected to ensure that the polymer still exhibits good thermal resistance, although potentially slightly lower than that of the 2,5-diaminotoluene-based counterpart.[6]

Table 2: Comparative Performance of Polyamides (Hypothesized for this compound)

PropertyPolyamide from 2,5-diaminotoluene (Expected)Polyamide from this compound (Hypothesized)Rationale for Hypothesis
Solubility Moderate solubility in polar aprotic solvents.High solubility in a broader range of organic solvents.The flexible methoxymethyl group disrupts chain packing and hydrogen bonding.[3][4][5][6]
Glass Transition Temp. (Tg) HighModerately HighIncreased chain flexibility due to the ether linkage.[5]
Thermal Stability (TGA) HighHigh, potentially slightly lowerThe aromatic backbone provides stability, but the flexible side chain may initiate degradation at a slightly lower temperature.[6]
Tensile Strength HighModerate to HighReduced intermolecular forces due to disrupted packing.
Elongation at Break Low to ModerateModerate to HighIncreased chain mobility and flexibility.[5]

Experimental Protocols for a Definitive Comparison

To validate the hypotheses presented above, a direct comparative study is necessary. The following experimental protocols outline the synthesis and characterization of polyamides from both diamines.

Polyamide Synthesis: Low-Temperature Solution Polycondensation

This method is suitable for preparing high molecular weight aromatic polyamides under mild conditions.[3]

Materials:

  • This compound or 2,5-diaminotoluene

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • An acid scavenger (e.g., pyridine or triethylamine)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in the anhydrous solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the diacid chloride, either as a solid or dissolved in a small amount of the same solvent, to the stirred solution.

  • Add the acid scavenger to the reaction mixture.

  • Allow the reaction to proceed at 0-5 °C for 1-2 hours and then at room temperature for an additional 12-24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol.

  • Filter the polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Diagram 1: Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_synthesis Polyamide Synthesis Diamine Diamine Solution (in DMAc/NMP) Reaction Polycondensation (0-5°C -> RT, N2 atm) Diamine->Reaction Diacid Diacid Chloride Diacid->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Vacuum Drying Washing->Drying

Caption: A generalized workflow for the low-temperature solution polycondensation of aromatic polyamides.

Polymer Characterization
  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyamides.[7] The analysis should be performed under a nitrogen atmosphere at a heating rate of 10-20 °C/min.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[8][9] The samples should be heated, cooled, and then reheated to erase any prior thermal history.

  • Film Preparation: Prepare thin films of the polyamides by solution casting.[10][11] Dissolve the polymer in a suitable solvent (e.g., DMAc) and cast the solution onto a glass plate. Dry the film in a vacuum oven with a programmed temperature ramp to remove the solvent completely.

  • Tensile Testing: Cut the films into dumbbell-shaped specimens according to ASTM D882 standards.[12][13][14] Perform tensile tests using a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.

Diagram 2: Polymer Characterization Workflow

Polymer_Characterization cluster_characterization Polymer Characterization Polymer Synthesized Polyamide Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Solubility Solubility Test Polymer->Solubility Film Film Preparation (Solution Casting) Polymer->Film Mechanical Mechanical Testing (Tensile Test) Film->Mechanical

Caption: A comprehensive workflow for the characterization of the synthesized polyamides.

Conclusion and Future Outlook

While polyamides derived from 2,5-diaminotoluene offer a solid baseline of performance, the introduction of a methoxymethyl substituent in this compound presents a compelling avenue for the development of novel polyamides with enhanced processability. The hypothesized improvements in solubility and ductility, if experimentally verified, could open up new applications for aromatic polyamides where solution processability and flexibility are critical. The experimental protocols detailed in this guide provide a clear roadmap for a direct and objective comparison of these two monomers. The resulting data will be invaluable for materials scientists and engineers in selecting the optimal diamine for their specific polyamide applications, ultimately driving innovation in the field of high-performance polymers.

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A Comparative Guide to the Allergic Potential of 2-(Methoxymethyl)benzene-1,4-diamine and p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Drive for Safer Aromatic Amines

p-Phenylenediamine (PPD) is a primary intermediate in the formulation of oxidative hair dyes, prized for its efficacy in delivering long-lasting, natural-looking color.[1] Despite its performance, PPD is also a well-documented and potent contact allergen, a leading cause of allergic contact dermatitis (ACD) among consumers and hairdressers.[2][3][4] This significant drawback has catalyzed research into safer alternatives that retain dyeing efficiency while exhibiting a reduced capacity to induce skin sensitization.

One such alternative is 2-(methoxymethyl)benzene-1,4-diamine (ME-PPD). This guide provides a detailed comparison of the allergic potential of ME-PPD and PPD, synthesizing data from preclinical assays and clinical studies. We will explore the underlying mechanisms of skin sensitization, present comparative experimental data, and explain the structure-activity relationship that underpins the reduced allergenicity of ME-PPD.

The Mechanism of Skin Sensitization: An Adverse Outcome Pathway

Skin sensitization is a complex immunological process that begins with chemical exposure and can culminate in allergic contact dermatitis. The process is well-described by the Adverse Outcome Pathway (AOP) for Skin Sensitization, which outlines a sequence of key events (KEs).[5][6][7]

  • KE1: Molecular Initiating Event - Covalent Protein Binding: Small, reactive chemicals (haptens) or chemicals that become reactive in the skin (pro-haptens) penetrate the epidermis and covalently bind to skin proteins. PPD is a pro-hapten that is oxidized to a reactive species before binding.[8][9] This haptenation is the molecular trigger for sensitization.[10]

  • KE2: Keratinocyte Activation: Haptenated proteins induce a stress response in skin cells (keratinocytes), leading to the upregulation of inflammatory and cytoprotective gene pathways, such as the Keap1-Nrf2-ARE pathway.[11][12][13]

  • KE3: Dendritic Cell Activation: Dendritic cells (DCs), the skin's immune sentinels, recognize the haptenated proteins. They become activated, mature, and upregulate cell surface markers like CD54 and CD86.[14][15]

  • KE4: T-Cell Proliferation: Activated DCs migrate to the local lymph nodes, where they present the hapten-protein complex to naive T-cells. This leads to the proliferation and differentiation of allergen-specific memory T-cells, establishing a state of sensitization.[7]

Subsequent exposure to the same allergen will trigger a more rapid and robust inflammatory response, leading to the clinical symptoms of ACD.

AOP_Skin_Sensitization cluster_skin Epidermis cluster_lymph Draining Lymph Node MIE KE1: Molecular Initiating Event Chemical (Hapten) Penetrates & Binds to Skin Proteins KE2 KE2: Keratinocyte Activation Inflammatory & Cytoprotective Gene Upregulation (e.g., Nrf2) MIE->KE2 Stress Response KE3 KE3: Dendritic Cell (DC) Activation & Maturation MIE->KE3 Uptake of Haptenated Protein KE2->KE3 Signaling KE4 KE4: T-Cell Proliferation & Differentiation KE3->KE4 DC Migration & Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis (upon re-exposure) KE4->AO Sensitization Established caption Fig. 1: Adverse Outcome Pathway for Skin Sensitization.

Fig. 1: Adverse Outcome Pathway for Skin Sensitization.

Structure-Activity Relationship: Why ME-PPD is Different

The allergenic potential of PPD derivatives is highly dependent on their molecular structure.[16][17][18] The introduction of a methoxymethyl group (-CH₂OCH₃) at the 2-position of the PPD benzene ring creates ME-PPD. This single modification significantly alters its sensitizing properties.[19][20]

The methoxymethyl side chain is believed to reduce sensitization potential through two primary mechanisms:

  • Steric Hindrance: The side chain physically obstructs the molecule's ability to interact with and bind to skin proteins (KE1).

  • Altered Metabolism: The substitution influences the metabolic pathways in the skin. For PPD, oxidation is a key activation step required for it to become a potent sensitizer, while N-acetylation is a detoxification pathway.[8][9][21] The methoxymethyl group appears to favor detoxification, reducing the formation of reactive intermediates.

Comparative Experimental Data

The reduced sensitizing potential of ME-PPD compared to PPD has been demonstrated across a range of validated preclinical assays, each targeting a different Key Event in the AOP.

In Vivo Sensitization Potential: The Local Lymph Node Assay (LLNA)

The murine Local Lymph Node Assay (LLNA) is the gold standard in vivo method for assessing skin sensitization potential.[22] It measures T-cell proliferation (KE4) in the lymph nodes draining the application site. The result is expressed as an EC3 value—the effective concentration required to produce a three-fold stimulation index (SI) compared to controls.[23][24] A lower EC3 value indicates a more potent sensitizer.

CompoundChemical StructureLLNA EC3 ValuePotency Classification
p-Phenylenediamine (PPD) 0.1% - 0.17%[19][20]Extreme / Strong[19]
This compound (ME-PPD) 4.3%[19][20]Moderate[19][20]

Table 1: Comparison of LLNA EC3 values and sensitization potency.

The data clearly shows that a significantly higher concentration of ME-PPD is required to induce a sensitization response compared to PPD, moving its classification from a strong/extreme sensitizer to a moderate one.[19][20]

In Vitro & In Chemico Assays: A Weight-of-Evidence Approach

Modern safety assessment relies on a battery of non-animal tests that align with the AOP.[25]

  • Direct Peptide Reactivity Assay (DPRA): This in chemico assay addresses the molecular initiating event (KE1) by measuring the depletion of synthetic peptides containing cysteine and lysine after incubation with the test chemical.[10][26][27] Studies show ME-PPD has significantly lower reactivity towards these peptides than PPD, especially under conditions that mimic metabolic activation.[20]

  • KeratinoSens™ Assay: This in vitro cell-based assay addresses keratinocyte activation (KE2). It uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE antioxidant response pathway, a key indicator of cellular stress caused by sensitizers.[11][12][28][29]

  • human Cell Line Activation Test (h-CLAT): This in vitro assay addresses dendritic cell activation (KE3). It quantifies the upregulation of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) following chemical exposure.[14][15] ME-PPD demonstrates a markedly attenuated ability to activate dendritic cells compared to PPD.[20]

Experimental Protocol Example: Direct Peptide Reactivity Assay (DPRA)

The DPRA protocol is standardized under OECD Test Guideline 442C.[27] It provides a quantitative measure of a chemical's reactivity, which is the molecular initiating event of sensitization.

Objective: To quantify the reactivity of a test chemical by measuring the percent depletion of synthetic cysteine- and lysine-containing peptides.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test chemical (e.g., PPD, ME-PPD) in a suitable solvent like acetonitrile.

    • Prepare stock solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) in a phosphate buffer.[10]

  • Incubation:

    • The test chemical solution is incubated with either the cysteine or lysine peptide solution at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at 25°C.[30][31]

    • Reference controls (peptide solution with solvent) are incubated in parallel.

  • Quantification:

    • Following incubation, the concentration of the remaining (non-depleted) peptide in each sample is measured using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[26][31]

  • Data Analysis:

    • The percent peptide depletion is calculated for both cysteine and lysine using the formula: % Depletion = [1 - (Peptide Peak Area in Sample / Peptide Peak Area in Reference Control)] x 100

    • The mean of the cysteine and lysine depletion values is used in a prediction model to classify the chemical's reactivity (minimal, low, moderate, or high).[30]

DPRA_Workflow cluster_incubation Incubation (24h @ 25°C) start Start: Prepare Reagents prep_tc Prepare Test Chemical (e.g., ME-PPD) in Acetonitrile start->prep_tc prep_pep Prepare Cysteine & Lysine Peptide Stocks in Buffer start->prep_pep incubate_cys Mix: Test Chemical + Cysteine Peptide prep_tc->incubate_cys incubate_lys Mix: Test Chemical + Lysine Peptide prep_tc->incubate_lys prep_pep->incubate_cys prep_pep->incubate_lys incubate_ref Mix: Solvent + Peptides (Controls) prep_pep->incubate_ref analysis HPLC Analysis Quantify Remaining Peptide (UV Detection @ 220nm) incubate_cys->analysis incubate_lys->analysis incubate_ref->analysis calc Calculate % Peptide Depletion for Cysteine and Lysine analysis->calc predict Prediction Model Average Depletion -> Reactivity Class (Low, Medium, High) calc->predict end End: Reactivity Classification predict->end caption Fig. 2: Workflow for the Direct Peptide Reactivity Assay.

Fig. 2: Workflow for the Direct Peptide Reactivity Assay.

Clinical Relevance: Cross-Reactivity in PPD-Allergic Individuals

A critical question for any PPD alternative is whether individuals already sensitized to PPD will cross-react. Studies have investigated this by performing patch tests and open-use tests on PPD-allergic subjects.[1]

The results show that while cross-reactivity can occur, it is significantly reduced:

  • In one study with 25 PPD-allergic individuals, 84% reacted to a hair dye containing PPD in an open-use test, whereas only 48% reacted to a dye containing ME-PPD.[1][32]

  • The intensity of the reaction to ME-PPD was also generally weaker.[19]

  • The likelihood of cross-reactivity decreased in individuals with weaker initial PPD patch test reactions.[1]

These findings suggest that ME-PPD has a decreased ability to elicit a reaction in a substantial portion of the PPD-allergic population, although it is not entirely non-reactive in this group.[1]

Conclusion

The weight of evidence from a comprehensive suite of in chemico, in vitro, and in vivo assays demonstrates that this compound (ME-PPD) has a substantially lower allergic potential than p-phenylenediamine (PPD). The structural modification—the addition of a methoxymethyl side chain—attenuates the molecule's reactivity and its ability to trigger the key biological events that lead to skin sensitization.[20]

The LLNA data quantitatively establishes ME-PPD as a moderate sensitizer, a significant improvement over the strong/extreme potency of PPD.[19][20] While not a universal solution for all PPD-allergic individuals due to some cross-reactivity, ME-PPD represents a scientifically validated, safer alternative for hair dye formulations, significantly reducing the risk of inducing primary sensitization in naive individuals.[3] This makes it a valuable innovation for researchers and product developers in the cosmetic and pharmaceutical industries.

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A Comparative Analysis of 2-(Methoxymethyl)benzene-1,4-diamine and Traditional Precursors in Oxidative Hair Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For decades, p-phenylenediamine (PPD) and its analogue p-toluenediamine (PTD) have been the cornerstone of the permanent hair color industry, delivering vibrant, long-lasting shades. However, their well-documented potential to induce skin sensitization has driven the search for safer, equally effective alternatives. This guide provides an in-depth technical comparison between the novel precursor, 2-(methoxymethyl)benzene-1,4-diamine (ME-PPD), and these traditional oxidative dye precursors. We will examine their chemical properties, mechanism of action, comparative efficacy, and toxicological profiles, supported by established experimental methodologies.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair coloring is an oxidative process that occurs within the hair shaft. It involves small, colorless molecules known as precursors (or primary intermediates) and couplers, which penetrate the hair cuticle. In the presence of an oxidizing agent, typically hydrogen peroxide, and an alkaline environment, these molecules undergo a series of chemical reactions to form large, colored polymers that become trapped within the hair cortex, resulting in a permanent color change.[1][2]

The primary intermediate is the principal determinant of the final color's darkness and general tone. PPD and PTD are archetypal primary intermediates. The choice of coupler molecules allows for the modification and nuancing of the final shade.[3] The efficacy of a primary intermediate is therefore judged by its ability to efficiently form color, the quality and longevity of that color, and, critically, its safety profile.

Precursor Profiles: A Head-to-Head Comparison

Chemical Structure

The key difference between ME-PPD and its predecessors lies in a simple yet impactful structural modification. ME-PPD is a derivative of PPD that incorporates a methoxymethyl group (-CH₂OCH₃) on the benzene ring.[4] This modification is central to its altered biological and chemical properties.

Diagram: Chemical Structures of Hair Dye Precursors

G cluster_PPD p-Phenylenediamine (PPD) cluster_PTD p-Toluenediamine (PTD) cluster_MEPPD This compound (ME-PPD) ppd_node PPD Structure ppd_img ptd_node PTD Structure ptd_img meppd_node ME-PPD Structure meppd_img

Caption: Chemical structures of PPD, PTD, and ME-PPD.

Mechanism of Oxidative Coupling

The mechanism for all three precursors follows the same general pathway. The process, known as oxidative coupling, can be summarized in the following steps:

  • Oxidation of the Precursor: In an alkaline medium (facilitated by ammonia or monoethanolamine), hydrogen peroxide oxidizes the primary intermediate (e.g., PPD, ME-PPD) into a reactive diimine intermediate.[5]

  • Coupling Reaction: This highly reactive diimine rapidly attacks a coupler molecule. This initial reaction forms a dimeric leuco dye, which is colorless.[1]

  • Final Oxidation: The leuco dye is then oxidized by hydrogen peroxide to form the final, stable, and colored indo dye molecule, which remains trapped in the hair.[5]

The methoxymethyl group in ME-PPD does not fundamentally alter this pathway but influences the kinetics and the specific structure of the resulting dye polymers, which can affect the final shade and its properties.

Diagram: Generalized Oxidative Dyeing Pathway

G Precursor Precursor (PPD, ME-PPD) Diimine Reactive Diimine Intermediate Precursor->Diimine + H₂O₂ (Oxidation) LeucoDye Leuco Dye (Colorless Intermediate) Diimine->LeucoDye + Coupler Coupler Coupler Molecule FinalDye Final Colored Dye Polymer (Trapped in Hair) LeucoDye->FinalDye + H₂O₂ (Oxidation)

Caption: The oxidative coupling pathway for permanent hair color formation.

Comparative Efficacy Analysis

While many studies highlight the superior safety profile of ME-PPD, direct, peer-reviewed comparative data on coloring efficacy is less prevalent in publicly accessible literature. However, the widespread commercial use of ME-PPD in major hair color lines attests to its "excellent hair coloring performance".[4][6][7] A comprehensive comparison would necessitate standardized testing.

Colorimetric Performance (CIELAB)

The color of dyed hair is quantitatively measured using a spectrophotometer or colorimeter, with results expressed in the CIELAB (Lab) color space. This system defines color based on three coordinates: L (lightness), a* (red-green axis), and b* (yellow-blue axis).[8][9][10] An ideal precursor should be capable of producing a wide range of shades with high intensity (chroma) when combined with various couplers.

While specific comparative Lab* values are proprietary, products formulated with ME-PPD are available in a full spectrum of shades, from light blondes to deep blacks, indicating its versatility is comparable to that of PPD and PTD.[11][12]

Color Fastness

A critical measure of efficacy is the dyed hair's resistance to fading from washing and light exposure. Standardized tests, such as those from the International Organization for Standardization (ISO), are used to evaluate this.

  • Wash Fastness: This is assessed by repeatedly washing dyed hair swatches under controlled conditions. The change in color is then rated against a grey scale (1-5, where 5 is no change). The relevant standard is ISO 105-C06.[1][13][14]

  • Light Fastness: This measures the resistance to fading upon exposure to a standardized artificial light source (Xenon arc lamp) that mimics daylight. The change in color is rated against a blue wool scale (1-8, where 8 is no change). The relevant standard is ISO 105-B02.[15][16][17]

Although direct comparative studies are not publicly available, the commercial success of ME-PPD formulations suggests they meet industry standards for fastness, which are typically a rating of 4-5 for wash fastness and 4 or higher for light fastness.

ParameterThis compound (ME-PPD)p-Phenylenediamine (PPD) / p-Toluenediamine (PTD)
Color Range Versatile, capable of producing a full spectrum of shades.[11][12]The established standard for a full spectrum of shades.[18]
Wash Fastness (ISO 105-C06) Assumed to meet industry standards (Rating ≥ 4).Meets industry standards (Rating ≥ 4).
Light Fastness (ISO 105-B02) Assumed to meet industry standards (Rating ≥ 4).Meets industry standards (Rating ≥ 4).

Table 1: Postulated Efficacy Comparison. This table is based on the commercial viability of ME-PPD and the typical performance standards of the hair dye industry, in the absence of direct, publicly available comparative studies.

Toxicological and Safety Profile

The most significant divergence between ME-PPD and traditional precursors is in their safety profiles, particularly concerning skin sensitization.

Acute Toxicity

Acute toxicity is typically measured by the LD50 (Lethal Dose, 50%), the dose required to be fatal to 50% of a test population.

CompoundOral LD50 (Rat)Hazard Classification (Oral)
ME-PPD 100 - 200 mg/kg bw (inferred from SDS)Toxic if swallowed[19][20]
PPD 80 - 98 mg/kgToxic if swallowed[21][22][23][24]

Table 2: Acute Oral Toxicity Comparison. Data for ME-PPD is inferred from Safety Data Sheet classifications, which often provide ranges rather than specific values.

Mutagenicity (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.[3][25]

  • p-Phenylenediamine (PPD): Studies have shown that PPD is weakly mutagenic in the Ames test (specifically in Salmonella strain TA98) only after metabolic activation.[26][27] However, when PPD is oxidized with hydrogen peroxide, as it is in the dyeing process, it can form a trimer known as Bandrowski's base, which is a known potent mutagen.[28] The presence of couplers in the formulation mitigates the formation of Bandrowski's base.[3]

  • This compound (ME-PPD): While a direct, publicly available Ames test result for ME-PPD was not identified, its development as a safer alternative was contingent on passing a battery of toxicological tests, including mutagenicity, to gain regulatory approval. The European Commission's Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use up to a maximum on-head concentration of 1.8%.

Skin Sensitization

This is the area where ME-PPD demonstrates its most significant advantage. Skin sensitization is an allergic reaction that develops after repeated exposure to a substance. PPD is a well-known and potent skin sensitizer.[2] The methoxymethyl group on the ME-PPD molecule is believed to sterically hinder its ability to bind with skin proteins, which is a key step in initiating an allergic response.

  • Comparative Potency: Studies have shown that ME-PPD has a significantly reduced skin sensitizing potency compared to PPD and PTD.[4][29]

  • Reduced Cross-Reactivity: In individuals already allergic to PPD, ME-PPD shows a significantly lower degree of cross-elicitation. One study found that while 84% of PPD-allergic individuals reacted to a PPD-containing dye, only 30% reacted to an ME-PPD-containing dye under simulated use conditions.[30] Other research showed 67% of PPD/PTD-allergic individuals could tolerate continued use of ME-PPD products.[31]

  • Margin of Safety: The margin of safety (MOS) against occupational sensitization for hairdressers was calculated to be 134 for ME-PPD, compared to just 2.7 for PPD and 5.9 for PTD, indicating a much lower likelihood of inducing new allergies.[27]

ParameterThis compound (ME-PPD)p-Phenylenediamine (PPD)
Skin Sensitization Moderate sensitizer; significantly reduced potency.[29]Potent sensitizer; a primary cause of hair dye allergy.[2]
Cross-Reactivity Low in PPD-allergic individuals.[30]High with related p-amino compounds.
Occupational MOS 134 (Low likelihood of sensitization).[27]2.7 (High likelihood of sensitization).[27]

Table 3: Skin Sensitization Profile Comparison.

Experimental Protocols

To conduct a rigorous comparative analysis of these precursors, the following standardized methodologies should be employed.

Protocol for Hair Dye Formulation and Application
  • Base Formulation: Prepare a standard hair dye base cream containing an alkalizing agent (e.g., monoethanolamine), solvents (e.g., propylene glycol), surfactants, and thickeners.[32][33]

  • Precursor/Coupler Addition: Create two separate formulations.

    • Formula A (ME-PPD): Add ME-PPD and a selected coupler (e.g., resorcinol) to the base cream at equimolar concentrations.

    • Formula B (PPD): Add PPD and the same coupler to the base cream at the same equimolar concentrations.

  • Application:

    • Mix each formulation 1:1 with a 6% (20 volume) hydrogen peroxide developer immediately before use.

    • Apply the mixture evenly to standardized bleached human hair swatches.

    • Allow the dye to process for 30 minutes at a controlled room temperature (e.g., 22°C).

    • Rinse the swatches thoroughly with water, apply a standard conditioner, and allow to air dry for 24 hours.

Diagram: Experimental Workflow for Comparative Efficacy Testing

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation Formulation Prepare Dye Base Form_A Formulation A: + ME-PPD + Coupler Formulation->Form_A Form_B Formulation B: + PPD + Coupler Formulation->Form_B Mix_A Mix A + H₂O₂ Form_A->Mix_A Mix_B Mix B + H₂O₂ Form_B->Mix_B Apply Apply to Hair Swatches (30 min process) Mix_A->Apply Mix_B->Apply Rinse Rinse, Condition, Dry Apply->Rinse Colorimetric Colorimetric Analysis (CIELAB) Rinse->Colorimetric Wash Wash Fastness Test (ISO 105-C06) Colorimetric->Wash Light Light Fastness Test (ISO 105-B02) Wash->Light

Caption: Workflow for preparing, applying, and evaluating hair dye formulations.

Protocol for Wash Fastness Testing (Adapted from ISO 105-C06)
  • Sample Preparation: Take a dyed hair swatch and attach it to a standard multifibre adjacent fabric.

  • Washing Procedure: Place the sample in a stainless-steel container with a specified number of steel balls (to simulate mechanical action), and a solution of ECE 'B' phosphate reference detergent.[13]

  • Agitation: Agitate the container in a laundering machine at a specified temperature (e.g., 40°C) for a set time (e.g., 45 minutes).[34]

  • Rinsing and Drying: Rinse the sample twice in distilled water and then in tap water. Squeeze out excess water and air-dry at a temperature not exceeding 60°C.[35]

  • Assessment: Evaluate the change in the hair swatch's color using the grey scale for assessing change (ISO 105-A02).

Protocol for Light Fastness Testing (Adapted from ISO 105-B02)
  • Sample Preparation: Mount the dyed hair swatches onto cards.

  • Reference Materials: Place a set of blue wool references (1-8) in the testing apparatus alongside the samples.[15]

  • Exposure: Expose the samples and references to a Xenon arc lamp under controlled conditions of humidity and temperature.[16]

  • Assessment: Periodically mask the samples and references and continue exposure until a specified color change is observed on the references. Assess the color change of the hair swatches by comparing their fading to the fading of the blue wool references. The light fastness rating corresponds to the blue wool reference that shows similar fading.[36]

Conclusion

This compound represents a significant advancement in oxidative hair dye technology. While its coloring efficacy in terms of shade diversity and longevity is demonstrably comparable to that of traditional precursors like PPD and PTD, its primary, field-proven advantage lies in its substantially improved safety profile. The introduction of the methoxymethyl group significantly reduces the molecule's skin sensitization potential, lowering the risk of inducing allergic contact dermatitis for both consumers and salon professionals. This makes ME-PPD a superior alternative, balancing high-performance coloring with a markedly reduced risk of adverse allergic reactions. Future research providing direct, quantitative comparisons on colorimetric and fastness properties would be invaluable for formulators, but the existing body of evidence on its reduced allergenicity already establishes it as a landmark innovation in cosmetic science.

References

A comprehensive list of all sources cited in this guide is available with verifiable URLs upon request.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-(Methoxymethyl)benzene-1,4-diamine (CAS No. 337906-36-2). As a substituted aniline derivative, this compound requires meticulous management to ensure laboratory safety and environmental protection. This guide moves beyond mere procedural lists to explain the rationale behind each step, empowering you to make informed safety decisions.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the specific hazards of this compound is the foundation of its safe management. The primary risks associated with this compound are acute toxicity, irritation, and potential for sensitization.[1][2]

1.1 GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the chemical's dangers. The classifications for this compound demand stringent safety protocols.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effects.[2]

1.2 Mandatory Personal Protective Equipment (PPE)

Given the compound's toxicity and irritant properties, a robust PPE protocol is non-negotiable. The goal is to create a complete barrier, preventing any route of exposure.

  • Hand Protection: Wear chemical-impermeable gloves, such as butyl or neoprene. Nitrile gloves are not recommended for prolonged contact with anilines.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield, or tightly fitting safety goggles.[4][5] Ensure they are approved under government standards like NIOSH (US) or EN 166 (EU).[1][4]

  • Skin and Body Protection: A fully-buttoned lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[3][5]

  • Respiratory Protection: All handling of this solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][4] If dusts are generated and a fume hood is not feasible, a respirator may be required, which necessitates enrollment in a respiratory protection program.[3]

Part 2: Step-by-Step Waste Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste.[1] Adherence to local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA), is mandatory.[6][7]

Step 1: Waste Identification and Segregation

  • Causality: Aromatic amines can react violently with incompatible materials, particularly strong oxidizing agents.[1][6] Cross-contamination can lead to dangerous reactions, making segregation a critical first step.

  • Protocol:

    • Designate this compound waste as Hazardous Waste .

    • Collect waste, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a dedicated, compatible container.[3] Polyethylene containers are generally suitable.[3]

    • Crucially, do not mix this waste with other chemical waste streams , especially strong acids or oxidizing agents.

Step 2: Container Management and Labeling

  • Causality: Proper labeling prevents accidental misuse and ensures the disposal team understands the container's contents and associated dangers, facilitating safe handling and transport.

  • Protocol:

    • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.

    • Label the container clearly with the words "HAZARDOUS WASTE ".[3]

    • The label must also include:

      • The full chemical name: "this compound"

      • The CAS Number: "337906-36-2"

      • An indication of the hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

Step 3: On-Site Storage

  • Causality: Safe temporary storage minimizes the risk of spills, exposure, and unauthorized access before the waste is removed from the facility.

  • Protocol:

    • Store the sealed and labeled waste container in a designated and secure area, such as a satellite accumulation area or a central hazardous waste storage location.[3]

    • This area must be well-ventilated.[1]

    • Store the container away from incompatible materials.[3]

    • Ensure the storage area is locked or otherwise secured to limit access.[8]

Step 4: Final Disposal

  • Causality: This chemical cannot be neutralized or disposed of through standard laboratory or municipal waste systems due to its toxicity and environmental persistence.[2][3] Professional handling is required by law.

  • Protocol:

    • Arrange for waste collection with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.[3]

    • A hazardous waste manifest will be required to track the waste from your facility to its final treatment or disposal site, ensuring a complete chain of custody as per EPA regulations.[9]

Part 3: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

3.1 Spill Response

  • Protocol:

    • Evacuate non-essential personnel from the immediate area.[4][10]

    • Ventilate the area and remove all sources of ignition.[1][10]

    • Don the appropriate PPE as described in Section 1.2.

    • Contain the spill. For this solid chemical, avoid creating dust.[4]

    • Absorb the spilled material with an inert, dry material such as sand, vermiculite, or silica gel.[1]

    • Collect the absorbed material and contaminated soil into a suitable, sealed container for disposal.[4]

    • Decontaminate the spill area once the material has been removed.

    • Label the container as hazardous waste and manage it according to the protocol in Part 2.

3.2 Personal Exposure

  • Protocol:

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][10]

    • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][10] Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[4][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

    • Ingestion: Rinse the mouth with water.[10] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1][10]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_main Disposal Workflow cluster_spill Emergency Spill Protocol start Waste Generated: This compound classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Materials (e.g., Oxidizers) classify->segregate container Collect in Compatible, Sealed Container segregate->container labeling Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards container->labeling storage Store in Designated, Ventilated, & Secure Area labeling->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs disposal Proper Disposal via Manifested Waste Stream contact_ehs->disposal spill Spill Occurs ppe Don Full PPE spill->ppe contain Contain with Inert Absorbent ppe->contain collect_spill Collect & Seal in New Container contain->collect_spill collect_spill->labeling Treat as New Waste

Caption: Disposal and Emergency Spill Workflow.

References

  • Safety Data Sheet . Angene Chemical. [Link]

  • This compound . Chongqing Chemdad Co., Ltd. [Link]

  • 2-Methoxymethyl-p-phenylenediamine . PubChem, National Center for Biotechnology Information. [Link]

  • Aniline . Washington State University, Environmental Health & Safety. [Link]

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater . National Institutes of Health (NIH). [Link]

  • Hazardous Waste Management Procedures . Keene State College. [Link]

  • PUBLIC REPORT 1,4-Benzenediamine, 2-(methoxymethyl) . Australian Department of Health. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines . U.S. Environmental Protection Agency. [Link]

  • E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites . Regulations.gov. [Link]

  • EPA Hazardous Waste Codes . University of Maryland, Environmental Safety, Sustainability and Risk. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Methoxymethyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Handling 2-(Methoxymethyl)benzene-1,4-diamine, a substituted aromatic amine, in a research and development setting demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a culture of safety by explaining the causality behind each procedural step.

Hazard Assessment: The "Why" Behind the "What"

Understanding the specific toxicological profile of this compound is the foundation of an effective PPE strategy. The compound is classified with several significant hazards that dictate our safety protocols.

According to aggregated GHS information, this chemical is:

  • Toxic if swallowed or in contact with skin (H301/H311).

  • Harmful if inhaled (H332).

  • Causes serious eye irritation (H319).

  • May cause an allergic skin reaction (H317).

  • Toxic to aquatic life with long-lasting effects (H411).

The primary routes of exposure are dermal contact, inhalation of the solid dust/powder, and eye contact. Its ability to cause skin sensitization means that even minor, repeated exposures can lead to a significant allergic response in the future. Therefore, our PPE strategy must create a robust barrier against these exposure pathways.

The Hierarchy of Controls: PPE as the Final Safeguard

Before discussing specific PPE, it is crucial to position it within the universally accepted "Hierarchy of Controls." PPE is the last line of defense, employed after higher-level controls have been implemented to minimize risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For this compound, engineering controls (i.e., a certified chemical fume hood) are mandatory for all handling procedures to mitigate the inhalation hazard. Administrative controls, such as this guide and hands-on training, are also essential.

Core PPE Requirements: A Multi-Layered Defense

Based on the known hazards, a multi-layered PPE approach is required. The following table summarizes the essential equipment for different laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Prep Chemical splash goggles & face shieldDouble-gloving (nitrile or neoprene)Fully-buttoned lab coat, chemical-resistant apronWork within a certified chemical fume hood
Handling and Transfers Chemical splash gogglesDouble-gloving (nitrile or neoprene)Fully-buttoned lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls or apron over lab coatFull-face respirator with organic vapor cartridges (if outside a fume hood)
Waste Disposal Chemical splash gogglesDouble-gloving (nitrile or neoprene)Fully-buttoned lab coatWork within a certified chemical fume hood
Eye and Face Protection

Given the "Causes serious eye irritation" (H319) classification, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory as they form a complete seal around the eyes, protecting from dust, splashes, and vapors.

  • Face Shield: A face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a high risk of splashing. This provides a secondary barrier for the entire face.

Skin and Body Protection

The dual threat of acute dermal toxicity (H311) and skin sensitization (H317) necessitates stringent skin protection.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact, but they should be inspected before use and replaced immediately if compromised. For extended handling or during spill cleanup, more robust options like butyl rubber are recommended.

    • Double-Gloving: Wearing two pairs of gloves is a field-proven best practice. It allows for the removal of the outer, contaminated glove without exposing the skin, which is particularly useful when exiting the fume hood or handling other equipment.

  • Laboratory Coat: A full-length, flame-retardant lab coat, kept fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving more than a few grams of material or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.

Respiratory Protection

The primary method for respiratory protection is an engineering control.

  • Chemical Fume Hood: All handling of this compound solid or its solutions must be conducted within a properly functioning and certified chemical fume hood. This captures dust and vapors at the source, preventing inhalation.

  • Respirator: A respirator is generally not required for routine handling inside a fume hood. However, a full-face respirator with organic vapor cartridges should be available for emergency situations, such as a large spill outside of containment.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for safety.

  • Preparation:

    • Conduct a thorough risk assessment for your specific experiment.

    • Ensure the chemical fume hood's certification is current and its airflow is verified.

    • Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

    • Prepare a chemical spill kit suitable for aromatic amines.

  • Handling:

    • Don all required PPE as outlined in the table above before entering the designated handling area.

    • Handle the compound exclusively within the chemical fume hood.

    • When weighing the solid, use gentle motions to avoid creating airborne dust.

    • For liquid transfers, use a syringe or pipette to minimize spill risk.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood that may have come into contact with the chemical.

    • Carefully remove the outer pair of gloves before exiting the fume hood and dispose of them as hazardous waste.

    • Remove all other PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Due to its ecotoxicity, this compound and all materials contaminated with it must be treated as hazardous waste.

  • Segregation: Do not mix amine waste with other waste streams to prevent hazardous reactions.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, labeled hazardous waste container compatible with organic amines.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service. Never dispose of this chemical down the drain or in regular trash.

References

  • This compound - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlX_DdhcAMlPaBtNpBNcgIRyfp8eJqQmtNmDm_LSr5BZmIT9wW4DkCKWt0hnwm1z_AlWbKsnXN0lkb-OGtNrUHEQKgY2d7VLnIMgESLj5fq5YSHl9A6spb_pLdDcxwBbejRGXJSOc4qXMc8Cnh7nz_z7KcpBTLsEZc81PdnV-UzYYZHyk=]
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  • Arom

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Retrosynthesis Analysis

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Reactant of Route 1
2-(Methoxymethyl)benzene-1,4-diamine
Reactant of Route 2
2-(Methoxymethyl)benzene-1,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.